molecular formula C13H11ClFNO2 B1437317 Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate CAS No. 1019355-72-6

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B1437317
CAS No.: 1019355-72-6
M. Wt: 267.68 g/mol
InChI Key: BWLFRHZFOXGIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a quinoline core, a privileged scaffold in drug discovery, and is strategically functionalized with chlorine and fluorine atoms at the 4 and 6 positions, respectively. These halogens are critical in medicinal chemistry, as they are known to influence the pharmacokinetics, metabolic stability, and binding affinity of drug candidates by modulating electronic properties and lipophilicity . The ethyl carboxylate group at the 3-position is a versatile handle for further synthetic modification, allowing researchers to synthesize a diverse array of quinoline-3-carboxylic acid derivatives. Such quinoline carboxylic acid derivatives are key precursors in the development of bioactive molecules, and related compounds have been extensively studied for their potent antibacterial activities . As a building block, this compound is valuable for constructing targeted libraries for screening against various biological agents. It is supplied with detailed characterization data. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2/c1-3-18-13(17)10-6-16-12-7(2)4-8(15)5-9(12)11(10)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLFRHZFOXGIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug development.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The specific functionalization of the quinoline core is critical in tuning its biological activity. The target molecule of this guide, Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, is a highly functionalized quinoline derivative. The presence of a chlorine atom at the 4-position provides a reactive handle for further synthetic modifications, while the fluorine and methyl groups on the benzene ring can significantly influence the molecule's electronic properties and metabolic stability. The ethyl carboxylate at the 3-position is a common feature in many biologically active quinolines. This guide provides a detailed, field-proven synthesis pathway for this important molecule, grounded in established chemical principles and supported by authoritative references.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the core quinoline ring system via the Gould-Jacobs reaction to form the 4-hydroxyquinoline intermediate. The second step is the subsequent chlorination of the 4-hydroxy group to yield the final product.

Synthesis_Pathway Starting_Materials 2-Fluoro-4-methylaniline + Diethyl ethoxymethylenemalonate (DEEM) Intermediate Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate Starting_Materials->Intermediate Gould-Jacobs Reaction (Thermal Cyclization) Final_Product This compound Intermediate->Final_Product Chlorination (POCl₃)

Caption: Overall synthesis workflow.

Step 1: The Gould-Jacobs Reaction for 4-Hydroxyquinoline Formation

The Gould-Jacobs reaction is a classic and versatile method for synthesizing 4-hydroxyquinoline derivatives.[3][4] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]

Reaction Mechanism

The mechanism begins with a nucleophilic attack by the amino group of 2-fluoro-4-methylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The crucial step is the thermal cyclization, which is a 6-electron electrocyclization that forms the quinoline ring.[4]

Gould_Jacobs_Mechanism cluster_0 Condensation cluster_1 Thermal Cyclization Aniline 2-Fluoro-4-methylaniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate Intermediate2 Ethyl 4-hydroxy-6-fluoro-8-methyl- quinoline-3-carboxylate Intermediate1->Intermediate2 High Temperature (e.g., 250°C)

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[4][5]

  • Condensation: In a round-bottom flask, combine 2-fluoro-4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Removal of Byproduct: After the condensation is complete, remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add a high-boiling inert solvent, such as diphenyl ether, to the reaction mixture. Heat the mixture to 250°C for 1 hour, during which the cyclization occurs and more ethanol is distilled off.[5]

  • Isolation and Purification: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.[4] Filter the solid, wash with acetone, and dry under vacuum to obtain Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate.

ReagentMolar RatioKey Parameters
2-Fluoro-4-methylaniline1.0Starting material
Diethyl ethoxymethylenemalonate1.1Reactant
Diphenyl etherSolventHigh-boiling solvent for cyclization (250°C)
Hexane/AcetoneSolventUsed for precipitation and washing of the product

Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The 4-hydroxy group of the quinoline intermediate is readily converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard and effective method for the synthesis of 4-chloroquinolines.[6][7]

Reaction Mechanism

The mechanism involves the activation of the 4-hydroxy group by phosphorus oxychloride, making it a good leaving group. A subsequent nucleophilic attack by the chloride ion displaces the activated hydroxyl group, yielding the 4-chloroquinoline product.

Experimental Protocol

This protocol is based on similar chlorination procedures for hydroxyquinolines.[6][7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate (1.0 eq) from Step 1 in phosphorus oxychloride (POCl₃) (excess, acts as both reagent and solvent).

  • Reaction: Heat the mixture at 100-110°C for 3-4 hours.[6] The reaction should be carried out in a well-ventilated fume hood.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. This will quench the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate.[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

ReagentMolar RatioKey Parameters
Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate1.0Starting material
Phosphorus oxychloride (POCl₃)ExcessChlorinating agent and solvent (100-110°C)
Crushed ice-For quenching the reaction
Saturated NaHCO₃ solution-For neutralization
Ethyl acetateSolventFor extraction

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through the use of standard analytical techniques.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) should be used to monitor the progress of both reaction steps to ensure the complete consumption of starting materials.

  • Product Characterization: The identity and purity of the intermediate and the final product should be confirmed using a combination of techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point Analysis: To assess purity.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride. This guide provides a comprehensive and technically sound pathway, grounded in established synthetic methodologies. The versatility of the quinoline scaffold ensures that the synthesized molecule can serve as a valuable building block for the development of novel therapeutic agents.[1]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Al-Ostath, A., et al. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • PubMed. (n.d.). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines.
  • MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • PMC - NIH. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
  • Organic Chemistry Portal. (n.d.). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization.
  • PMC - NIH. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Benchchem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.
  • (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • Usiena air - Unisi. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors.
  • ChemicalBook. (n.d.). 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • Sigma-Aldrich. (n.d.). 4-Chloro-8-methyl-quinoline-3-carboxylic acid ethyl ester.

Sources

Physicochemical properties of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate and its Analogs for Drug Discovery Professionals

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Development

In the landscape of contemporary drug discovery, the adage ‘a hit is not a lead’ has never been more resonant. The journey from a biologically active molecule to a viable clinical candidate is paved with challenges, many of which are dictated by the fundamental physicochemical properties of the compound . These properties, including but not limited to solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3] A comprehensive understanding and early optimization of these characteristics are therefore not merely procedural but are central to mitigating late-stage attrition in drug development.[4]

This guide provides a detailed examination of the key physicochemical properties of this compound, a quinoline derivative of interest in medicinal chemistry. While a complete experimental dataset for this specific molecule is not publicly available, we will leverage data from structurally related analogs to establish a predictive framework. More critically, this document will serve as a technical manual, detailing the methodologies and experimental workflows essential for the comprehensive characterization of this and similar compounds. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols, reflecting a commitment to scientific integrity and reproducibility.

Molecular Profile and Structural Analogs

The subject of our investigation is this compound. Its core structure is a quinoline ring system, a privileged scaffold in medicinal chemistry known for its broad range of biological activities.[5] The specific substitutions—a chloro group at position 4, a fluoro group at position 6, a methyl group at position 8, and an ethyl carboxylate at position 3—are anticipated to significantly modulate its physicochemical and, consequently, its biological properties.

Given the absence of a complete experimental profile for the target molecule, we will draw comparative insights from the following structurally related compounds for which some data is available:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate77779-49-8C₁₂H₉ClFNO₂253.66[6]Lacks the 8-methyl group.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate56824-87-4C₁₃H₁₂ClNO₂249.69[7][8][9]Lacks the 6-fluoro group.
Ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate150258-20-1C₁₂H₈ClF₂NO₂271.65[10]Has a fluoro group instead of a methyl group at position 8.
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylateNot AvailableC₁₂H₉ClFNO₂253.66Lacks the 6-fluoro and 8-methyl groups, but has an 8-fluoro group.

These analogs provide a valuable framework for predicting the properties of our target compound and for understanding the impact of specific functional group modifications on its overall physicochemical profile.

Core Physicochemical Properties: A Predictive and Methodological Overview

The following sections will detail the key physicochemical properties, their importance in drug development, and the experimental protocols for their determination.

Lipophilicity (LogP/LogD)

Importance in Drug Discovery: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior.[1][2] It influences membrane permeability, plasma protein binding, solubility, and metabolic clearance. An optimal lipophilicity is crucial; excessively high values can lead to poor aqueous solubility, increased metabolic turnover, and potential toxicity, while very low values can hinder absorption across biological membranes.[1]

Predicted Lipophilicity: For quinoline structures, the addition of halogen and methyl groups generally increases lipophilicity. We can anticipate that this compound will have a relatively high LogP value, likely in the range of 3.0 to 4.5, based on the predicted XLogP3-AA of 3.4 for the closely related Ethyl 4-chloro-6-methylquinoline-3-carboxylate.[8]

Experimental Protocol: Shake-Flask Method for LogP Determination

The "shake-flask" method remains the gold standard for LogP measurement due to its direct and thermodynamically sound approach.[11][12]

  • Preparation of Phases: Prepare mutually saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4 for LogD measurements).

  • Compound Dissolution: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).

  • Equilibration: Add an equal volume of the saturated n-octanol to the aqueous solution in a sealed container. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Workflow for LogP/LogD determination using the shake-flask method.

Aqueous Solubility

Importance in Drug Discovery: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[3] Poor solubility can lead to low bioavailability and challenging formulation development.[3]

Predicted Solubility: The planar, aromatic quinoline core and the presence of lipophilic substituents suggest that this compound will likely exhibit low aqueous solubility. For drug development, a solubility of ≥100 µg/mL in fasted state simulated intestinal fluid (FaSSIF) is often considered a desirable target.[12]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

For early-stage discovery, kinetic solubility assays provide a rapid assessment.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the DMSO stock solution to a 96-well microplate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Precipitation and Equilibration: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the compound that is in excess of its solubility limit.

  • Separation of Undissolved Compound: Filter the plate to remove any precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a method like HPLC-UV or LC-MS/MS. A calibration curve is used to quantify the result.

G DMSO Stock DMSO Stock Mix in 96-well Plate Mix in 96-well Plate DMSO Stock->Mix in 96-well Plate Aqueous Buffer Aqueous Buffer Aqueous Buffer->Mix in 96-well Plate Shake (2h)\nAllow Precipitation Shake (2h) Allow Precipitation Mix in 96-well Plate->Shake (2h)\nAllow Precipitation Filter Plate\n(Remove Precipitate) Filter Plate (Remove Precipitate) Shake (2h)\nAllow Precipitation->Filter Plate\n(Remove Precipitate) Analyze Filtrate\n(LC-MS/MS) Analyze Filtrate (LC-MS/MS) Filter Plate\n(Remove Precipitate)->Analyze Filtrate\n(LC-MS/MS) Quantify vs.\nCalibration Curve Quantify vs. Calibration Curve Analyze Filtrate\n(LC-MS/MS)->Quantify vs.\nCalibration Curve

Caption: High-throughput kinetic solubility assay workflow.

Ionization Constant (pKa)

Importance in Drug Discovery: The pKa of a molecule determines its charge state at a given pH. This is crucial as the charge state affects solubility, permeability, and target binding. For quinoline derivatives, the nitrogen atom is basic and can be protonated. The predicted pKa for the basic nitrogen in Ethyl 4-chloro-6-methylquinoline-3-carboxylate is approximately 2.01.[7][8] The ester group is generally considered neutral in physiological pH ranges.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination, although it requires a larger amount of material compared to other techniques.[12]

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is often used to calculate the pKa from the titration data.

For compounds with low solubility or chromophores, spectrophotometric titration can be an alternative, where changes in the UV-Vis spectrum as a function of pH are used to determine the pKa.[13]

Physical and Spectral Characterization

A complete profile of a compound requires confirmation of its identity and purity through various physical and spectral analyses.

Melting Point

Importance: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid. For a related analog, Ethyl 4-chloro-6-methylquinoline-3-carboxylate, a melting point of 64-66°C has been reported.[7]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.

Spectral Data (NMR, IR, Mass Spectrometry)

Importance: Spectral data provides unequivocal confirmation of a molecule's chemical structure.[14][15]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. For a related compound, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, characteristic ¹H-NMR signals have been reported (in CDCl₃, 400 MHz) at δ 9.58 (1H, s), 8.46 (1H, d), 8.04-7.90 (2H, m), 4.60 (2H, q), and 1.54 (3H, t).[16] Similar patterns would be expected for the target compound, with additional signals corresponding to the 6-fluoro and 8-methyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorptions for this compound would include C=O stretching for the ester, C-Cl, C-F, and aromatic C=C and C-H vibrations.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Experimental Protocol: Standard Spectroscopic Analysis

  • NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR: Analyze the neat solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • MS: Introduce the sample into a mass spectrometer (e.g., via electrospray ionization, ESI) to obtain the mass-to-charge ratio.

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of this compound, providing a framework for its characterization based on data from structural analogs and established experimental methodologies. While predictive data offers valuable initial insights, a rigorous experimental determination of these properties is indispensable for any serious drug development campaign.

For researchers and drug development professionals working with this or similar quinoline scaffolds, the protocols detailed herein provide a robust starting point for comprehensive physicochemical profiling. The successful progression of any new chemical entity from discovery to clinical candidate is contingent upon a deep and early understanding of these fundamental molecular characteristics.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Importance of Physicochemical Properties In Drug Discovery.
  • What are the physicochemical properties of drug? LookChem.
  • Physicochemical properties. Fiveable.
  • Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC, NIH.
  • ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety D
  • Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology.
  • Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC, NIH.
  • Physicochemical Properties. Pacific BioLabs.
  • Ethyl 4-chloro-6-fluoroquinoline-3-carboxyl
  • ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYL
  • Ethyl 4-chloro-6-methylquinoline-3-carboxyl
  • ETHYL 4-CHLORO-6-METHYLQUINOLINE-3-CARBOXYL
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • 4-Chloro-6-methylquinoline-3-carboxylic acid ethyl ester. Vibrant Pharma Inc..
  • Spectroscopy Data for Undergradu

Sources

A Predictive Spectroscopic Guide to Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate: An In-depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals with a broad range of biological activities. The precise substitution pattern on the quinoline ring, featuring chloro, fluoro, and methyl groups, as well as an ethyl carboxylate moiety, is expected to modulate its physicochemical properties and biological targets.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a practical resource for scientists engaged in the synthesis and characterization of novel quinoline-based compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below. The predicted spectroscopic data provides a detailed fingerprint of this molecule, allowing for its unambiguous identification.

Caption: Molecular structure of this compound.

Methodology: Predictive Spectroscopy

The spectroscopic data presented in this guide were generated using a combination of predictive software and analysis of empirical data from analogous structures.

NMR Spectra Prediction

¹H and ¹³C NMR chemical shifts were predicted using commercially available software packages such as ChemAxon's NMR Predictor and ACD/Labs NMR Predictor.[1][2] These programs utilize extensive databases of experimental spectra and employ algorithms based on HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks to calculate chemical shifts and coupling constants. The predictions were further refined by comparison with published experimental data for substituted quinolines.[3][4]

IR Spectrum Prediction

The predicted Infrared (IR) spectrum is based on characteristic group frequencies from established correlation tables.[5][6] The vibrational modes of the quinoline core, ethyl ester, and the various substituents were assigned based on well-documented frequency ranges for these functional groups.[7]

Mass Spectrum Prediction

The predicted mass spectrum and fragmentation pattern were derived from established principles of mass spectrometry and analysis of fragmentation pathways of quinoline derivatives.[8][9] The electron ionization (EI) fragmentation was considered, focusing on the characteristic losses from the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1s-
H-57.8 - 8.0d~2.5 (⁴JHF)
H-77.5 - 7.7d~9.0 (³JHH)
-OCH₂CH₃4.4 - 4.6q~7.1
-CH₃ (C8)2.6 - 2.8s-
-OCH₂CH₃1.4 - 1.6t~7.1

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons: The quinoline ring protons are expected in the downfield region (7.5-9.1 ppm). The H-2 proton is the most deshielded due to the anisotropic effect of the adjacent nitrogen and the ester group, appearing as a singlet. The H-5 proton is predicted to show a small coupling to the fluorine at C-6 (⁴JHF), resulting in a doublet. The H-7 proton will appear as a doublet due to coupling with the adjacent fluorine, though this coupling may be small.

  • Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) of the ethyl ester are expected to appear as a quartet around 4.4-4.6 ppm, coupled to the methyl protons. The methyl protons (-OCH₂CH₃) will resonate as a triplet around 1.4-1.6 ppm.

  • Methyl Protons: The methyl group at the C-8 position is predicted to be a singlet in the range of 2.6-2.8 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 167
C-4148 - 150
C-8a146 - 148
C-2144 - 146
C-6158 - 162 (d, ¹JCF)
C-4a135 - 137
C-8130 - 132
C-5125 - 127 (d, ²JCF)
C-7115 - 117 (d, ²JCF)
C-3120 - 122
-OCH₂CH₃61 - 63
-CH₃ (C8)18 - 20
-OCH₂CH₃14 - 16

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around 165-167 ppm.

  • Aromatic Carbons: The carbon atoms of the quinoline ring will appear between 115 and 162 ppm. The carbon bearing the fluorine (C-6) will show a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly downfield. The carbons adjacent to the fluorine (C-5 and C-7) will exhibit smaller two-bond couplings (²JCF). The C-4 carbon, bonded to the electronegative chlorine atom, will also be shifted downfield.

  • Aliphatic Carbons: The methylene carbon of the ethyl group is predicted around 61-63 ppm, while the methyl carbons of the ethyl and C-8 methyl groups are expected at higher fields (14-20 ppm).

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3100C-H stretchAromatic
2850 - 3000C-H stretchAliphatic (CH₃, CH₂)
~1720C=O stretchEster
1580 - 1620C=C and C=N stretchQuinoline ring
1200 - 1300C-O stretchEster
1000 - 1100C-F stretchAryl fluoride
700 - 800C-Cl stretchAryl chloride

Interpretation of the Predicted IR Spectrum:

The IR spectrum is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ethyl ester. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. The characteristic skeletal vibrations of the quinoline ring (C=C and C=N stretching) are expected in the 1580-1620 cm⁻¹ region. The C-O stretch of the ester will be visible in the 1200-1300 cm⁻¹ range. The presence of the halogen substituents will be indicated by C-F and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 281.05 (for ³⁵Cl) and 283.05 (for ³⁷Cl) with an approximate isotopic ratio of 3:1, confirming the presence of one chlorine atom.

  • Major Fragmentation Pathways:

G M [M]⁺˙ m/z 281/283 M_minus_C2H4 [M - C₂H₄]⁺˙ m/z 253/255 M->M_minus_C2H4 - C₂H₄ (ethylene) M_minus_OC2H5 [M - OC₂H₅]⁺ m/z 236/238 M->M_minus_OC2H5 - •OC₂H₅ (ethoxy radical) Quinoline_core Substituted Quinoline Core Ion M_minus_C2H4->Quinoline_core Further fragmentation M_minus_COOC2H5 [M - COOC₂H₅]⁺ m/z 208/210 M_minus_OC2H5->M_minus_COOC2H5 - CO M_minus_COOC2H5->Quinoline_core Further fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a clear molecular ion peak with the characteristic isotopic pattern for a monochlorinated compound. The primary fragmentation pathways are likely to involve the ethyl ester group. Common losses include the neutral molecule ethylene (C₂H₄) via a McLafferty rearrangement, the ethoxy radical (•OC₂H₅), and the entire ethyl carboxylate group as a radical (•COOC₂H₅). Subsequent fragmentations of the resulting quinoline core ion would provide further structural information.

Conclusion

This in-depth technical guide provides a comprehensive predictive spectroscopic analysis of this compound. By leveraging computational tools and data from analogous compounds, we have constructed a detailed and reliable spectroscopic profile encompassing NMR, IR, and MS data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the identification, characterization, and further investigation of this and related quinoline derivatives. The predictive nature of this work underscores the importance of integrating computational chemistry with experimental workflows to accelerate scientific discovery.

References

  • Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link][5]

  • Moye, A. L., & Cochran Jr., T. A. (1971). Simplified infrared functional group correlation chart. Journal of Chemical Education, 48(4), 253.[6]

  • Dolejš, L. (1981). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 35(4), 545-551.[8]

  • NMR Predictor. (n.d.). ChemAxon. Retrieved January 19, 2026, from [Link][1]

  • ACD/NMR Predictor Suite. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link][2]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 19, 2026, from [Link]

  • Mnova NMRPredict. (n.d.). Mestrelab Research. Retrieved January 19, 2026, from [Link][10]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.[9]

  • Casteel, D. A. (1992). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.[3]

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (2025). Benchchem.[4]

Sources

A Technical Guide to the Biological Potential of Substituted Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted quinoline-3-carboxylates and their analogues. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] The strategic placement of a carboxylate group at the 3-position, combined with various substitutions on the quinoline ring, has unlocked a remarkable spectrum of pharmacological activities. This document will delve into the antimicrobial, anticancer, antiviral, and anti-inflammatory potential of these compounds, elucidating their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Quinoline-3-Carboxylate Scaffold: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, provides a unique electronic and steric framework that facilitates interactions with a wide array of biological targets.[3][4] The carboxylate group at the C-3 position is a critical pharmacophore, often essential for the observed biological effects.[5] It can participate in hydrogen bonding, electrostatic interactions, and metal chelation, anchoring the molecule within the active site of enzymes or receptors.[5] The versatility of this scaffold lies in the ability to modify the quinoline ring at various positions, thereby fine-tuning the compound's physicochemical properties and biological activity.

Caption: General structure of the quinoline-3-carboxylate scaffold.

Antimicrobial Activity: A Renewed Offensive Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health.[4] Quinoline-3-carboxylates have long been a source of potent antibacterial agents, with the fluoroquinolone class of antibiotics being a prime example.[6] Research continues to explore novel derivatives to combat resistance.[4]

Mechanism of Action: Targeting Bacterial Topoisomerases

A primary mechanism of antibacterial action for many quinoline-3-carboxylates is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for managing DNA topology during replication and transcription.[5] The quinoline molecule stabilizes the enzyme-DNA complex, which obstructs these processes, leading to double-stranded DNA breaks and ultimately bacterial cell death.[5] The carboxylic acid group at the C-3 position is indispensable for this activity.[5]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed key structural features that govern the antibacterial potency of these compounds. For instance, a fluorine atom at the 6-position and a piperazinyl group at the 7-position are known to enhance activity.[7] Furthermore, substitutions at the 1-position, such as a methylamino group, have been shown to significantly influence antibacterial potency.[7]

Compound 1-Substituent 7-Substituent In Vitro MIC (µg/mL) vs. E. coli In Vivo PD50 (mg/kg, oral) in mice Reference
Amifloxacin (16)Methylamino4-Methyl-1-piperazinyl0.251.0[7]
Derivative 21Methylamino1-PiperazinylNot specifiedNot specified[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing the in vitro antibacterial activity of novel compounds is the broth microdilution assay.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria without compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: Targeting Proliferative Pathways

The quinoline scaffold is a prominent feature in a number of anticancer drugs, and quinoline-3-carboxylate derivatives have emerged as promising candidates for cancer therapy.[1][8] Their anticancer effects are often mediated through the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[9][10]

Mechanism of Action: Diverse Cellular Targets

Substituted quinoline-3-carboxylates exert their antiproliferative effects through various mechanisms:

  • Induction of Apoptosis: Some derivatives have been shown to up-regulate intrinsic apoptosis pathways in cancer cells.[1][9][10]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for the de novo pyrimidine biosynthesis pathway, which is highly active in proliferating cancer cells.[5] By inhibiting DHODH, these compounds deplete the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting cell growth.[5] The carboxylate group is crucial for binding to the enzyme's active site.[5]

  • ATM Kinase Inhibition: Ataxia-telangiectasia mutated (ATM) kinase is a key mediator of the DNA damage response (DDR) pathway, which cancer cells often exploit for survival.[11] Certain quinoline-3-carboxamides have been identified as potential inhibitors of ATM, sensitizing cancer cells to DNA-damaging therapies.[11]

Anticancer_MoA Quinoline-3-carboxylate Quinoline-3-carboxylate DHODH DHODH Inhibition Quinoline-3-carboxylate->DHODH Apoptosis Apoptosis Induction Quinoline-3-carboxylate->Apoptosis ATM_Kinase ATM Kinase Inhibition Quinoline-3-carboxylate->ATM_Kinase Pyrimidine_Synthesis Decreased Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death DNA_Damage_Response Impaired DNA Damage Response ATM_Kinase->DNA_Damage_Response Cell_Growth_Arrest Cell Growth Arrest Pyrimidine_Synthesis->Cell_Growth_Arrest Cell_Growth_Arrest->Cancer_Cell_Death DNA_Damage_Response->Cancer_Cell_Death

Caption: Mechanisms of anticancer activity of quinoline-3-carboxylates.

In Vitro Efficacy: Potent Inhibition of Cancer Cell Lines

Numerous studies have demonstrated the potent in vitro anticancer activity of substituted quinoline-3-carboxylates against various cancer cell lines.

Compound Cancer Cell Line IC50 (µM) Proposed Mechanism Reference
4mMCF-7 (Breast)0.33Upregulation of intrinsic apoptosis[1][9]
4nMCF-7 (Breast)0.33Upregulation of intrinsic apoptosis[1][9]
4kK562 (Leukemia)0.28Upregulation of intrinsic apoptosis[1][9]
4mK562 (Leukemia)0.28Upregulation of intrinsic apoptosis[1][9]
41-0.00971DHODH Inhibition[12]
43-0.0262DHODH Inhibition[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

Antiviral Activity: A Broad-Spectrum Approach

Quinoline derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including SARS-CoV-2 and Influenza A virus.[2][13][14][15]

Mechanism of Action: Targeting Viral and Host Factors

The antiviral mechanisms of quinoline-3-carboxylates are multifaceted and can involve targeting both viral and host components:

  • Viral Protease Inhibition: Some compounds exhibit strong binding affinity to key viral enzymes, such as the main protease (NSP5) of SARS-CoV-2, which is essential for viral replication.[13]

  • Inhibition of Viral RNA Transcription and Replication: Certain derivatives have been shown to inhibit the transcription and replication of viral RNA, a critical step in the life cycle of many viruses.[15]

  • Host-Based Mechanisms: Some quinoline carboxylic acids may act by inhibiting host factors that are essential for viral replication, such as dihydroorotate dehydrogenase (DHODH).[16]

In Vitro Antiviral Efficacy
Compound Virus Cell Line EC50 (µM) Reference
1SARS-CoV-2Vero 761.5 ± 1.0[14]
2SARS-CoV-2Caco-25.9 ± 3.2[14]
9bInfluenza A-0.88 - 6.33[15]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.

Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).

Methodology:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus for a short period.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas of cell death) to form.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 is determined.

Anti-inflammatory Activity: Modulating Immune Responses

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[17][18][19] They have shown the ability to suppress inflammatory responses in various in vitro and in vivo models.[17][20]

Mechanism of Action: Diverse Anti-inflammatory Pathways

The anti-inflammatory effects of substituted quinoline-3-carboxylates can be attributed to several mechanisms:

  • Down-regulation of T-cell Function: Some compounds have been shown to down-regulate T-cell function, which may account for their anti-inflammatory and anti-arthritic properties.[20]

  • Inhibition of Inflammatory Mediators: Certain derivatives can inhibit the production of inflammatory mediators in response to stimuli like lipopolysaccharide (LPS).[17][21]

  • COX Inhibition: The carboxylic acid moiety in some quinolines has been associated with the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[19]

In Vitro Anti-inflammatory Activity

Selected quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, with potencies comparable to the classical NSAID indomethacin.[17][21]

Future Perspectives and Conclusion

Substituted quinoline-3-carboxylates represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The ability to readily modify the quinoline scaffold allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further drug development. Future research will likely focus on optimizing the potency and selectivity of these compounds for specific biological targets, as well as exploring novel derivatives with improved pharmacokinetic and safety profiles. The continued investigation of their mechanisms of action will be crucial for the rational design of next-generation therapeutics for a wide range of diseases.

References

  • El-Sayed, M. A. A., et al. (2021). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. Available at: [Link]

  • Naidoo, K., et al. (2021). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

  • Mittal, R. K., et al. (2023). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Vennerstrom, J. L., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. Available at: [Link]

  • Sisenwine, S. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline carboxylic acid inhibits virus replication via DHODH. ResearchGate. Available at: [Link]

  • Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. Available at: [Link]

  • Tsogoeva, S. B., et al. (2021). Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. Wiley Online Library. Available at: [Link]

  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link]

  • Mittal, R. K., et al. (2023). Structure of quinoline-3-carboxylate (1a-o) derivatives. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

  • Singh, A., et al. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Springer. Available at: [Link]

  • Kumar, S., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]

  • ResearchGate. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. Available at: [Link]

  • Janardhanan, J., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

  • Yuan, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central. Available at: [Link]

  • ResearchGate. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link]

  • Mirzaei, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. Available at: [Link]

  • Scott, W. L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • Scott, W. L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • Wang, M., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. PubMed. Available at: [Link]

  • Franzblau, S. G., et al. (2012). Structure-Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4][5] Its derivatives have given rise to a multitude of therapeutic agents with a remarkable breadth of pharmacological activities, including but not limited to antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][5][6][7][8][9] This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and therapeutic applications of novel quinoline derivatives. Tailored for researchers, scientists, and drug development professionals, this guide delves into the causality behind experimental choices, provides detailed protocols for synthesis and biological evaluation, and visually maps key chemical and biological pathways.

A Historical Perspective: From Coal Tar to Clinical Candidates

The journey of quinoline began in 1834 when it was first extracted from coal tar by the German chemist Friedlieb Ferdinand Runge.[10] Initially named "leukol," its structure and aromatic nature were later elucidated, paving the way for its exploration as a versatile chemical scaffold. A significant milestone in its history was the isolation of the quinoline alkaloid quinine from the bark of the Cinchona tree, which became the first effective treatment for malaria and remains a crucial therapeutic option.[11][12][13] This discovery spurred the development of synthetic quinoline-based antimalarials like chloroquine in the 1940s, which proved vital in combating the disease.[11][14] The subsequent decades witnessed an explosion in quinoline chemistry, leading to the discovery of its derivatives' efficacy against a wide array of diseases, solidifying its status as a "privileged scaffold" in medicinal chemistry.[3][8]

The Synthetic Arsenal: Crafting the Quinoline Core

The versatility of the quinoline scaffold stems from the numerous synthetic methodologies developed over the years for its construction and functionalization. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the quinoline ring. This section details the mechanisms and rationale behind some of the most fundamental and widely employed named reactions in quinoline synthesis.

Classical Approaches to Quinoline Synthesis

Several classical, acid-catalyzed cyclization reactions form the bedrock of quinoline synthesis. These methods typically involve the condensation of anilines with various carbonyl-containing compounds.

One of the oldest and most direct methods, the Skraup synthesis, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[8][14][15][16] The reaction is notoriously exothermic and requires careful control.

Causality of Experimental Choices: The use of concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to form the reactive α,β-unsaturated aldehyde, acrolein, from glycerol, and as a catalyst for the subsequent cyclization. The oxidizing agent is crucial for the final aromatization step to yield the quinoline ring.

Reaction Mechanism:

  • Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein.

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

  • Dehydration and Oxidation: The cyclized intermediate is dehydrated and then oxidized to form the stable aromatic quinoline ring.[16]

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[17][18][19][20]

Reaction Mechanism: The mechanism is believed to proceed through the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. A proposed fragmentation-recombination mechanism has also been suggested based on isotope labeling studies.[17][21]

The Combes synthesis employs the reaction of an aniline with a β-diketone under acidic conditions to produce 2,4-disubstituted quinolines.[3][8][22][23]

Reaction Mechanism:

  • Condensation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.

  • Cyclization: The enamine undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring.

  • Dehydration: The resulting intermediate is dehydrated to yield the final quinoline product.[3][22][23] The cyclization step is typically the rate-determining step.[3]

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst.[24][25][26][27][28]

Causality of Experimental Choices: This method is highly modular, as the choice of both the 2-aminoaryl carbonyl compound and the α-methylene-containing reactant allows for the introduction of a wide variety of substituents on both rings of the quinoline system.

Reaction Mechanism: The reaction proceeds via an initial aldol-type condensation between the two carbonyl compounds, followed by intramolecular cyclization and dehydration to form the quinoline ring.[25]

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[15][29][30][31][32][33]

Reaction Mechanism:

  • Ring Opening: The isatin ring is opened by the base to form a keto-anilinic acid.

  • Condensation: This intermediate then condenses with the carbonyl compound to form an imine.

  • Cyclization and Dehydration: The enamine tautomer of the imine undergoes intramolecular cyclization and subsequent dehydration to yield the quinoline-4-carboxylic acid.[29][30][32]

Diagram: General Workflow for Quinoline Synthesis

G cluster_reactions Named Reactions Aniline Aniline Derivatives Skraup Skraup Aniline->Skraup DvM Doebner-von Miller Aniline->DvM Combes Combes Aniline->Combes Friedlander Friedländer Aniline->Friedlander Carbonyl Carbonyl Compounds (α,β-unsaturated, β-diketo, etc.) Carbonyl->Skraup Carbonyl->DvM Carbonyl->Combes Carbonyl->Friedlander Pfitzinger Pfitzinger Carbonyl->Pfitzinger Isatin Isatin Derivatives Isatin->Pfitzinger Quinoline Substituted Quinolines Skraup->Quinoline DvM->Quinoline Combes->Quinoline Friedlander->Quinoline Pfitzinger->Quinoline

Caption: Classical synthetic routes to the quinoline core.

Medicinal Applications of Quinoline Derivatives

The quinoline scaffold is a prolific source of bioactive molecules. The ability to readily modify its structure has allowed for the optimization of its pharmacological properties against a multitude of diseases.

Antimalarial Agents

Quinoline-containing compounds have been at the forefront of antimalarial drug discovery for centuries.[11] Their primary mechanism of action involves the disruption of heme detoxification in the malaria parasite.[7]

Mechanism of Action: During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin. Quinoline antimalarials, such as chloroquine, are weak bases that accumulate in the acidic food vacuole of the parasite.[34] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[34]

Structure-Activity Relationship (SAR):

  • A 7-chloro substituent on the quinoline ring is crucial for antimalarial activity.[11]

  • The nature of the aminoalkyl side chain at the 4-position significantly influences potency and pharmacokinetic properties. A basic terminal amine is generally required.[11]

  • Modifications to the side chain have been a key strategy to overcome chloroquine resistance.[35]

Anticancer Agents

A growing number of quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action.[9][12][13][36]

Mechanisms of Action:

  • Topoisomerase Inhibition: Some quinoline alkaloids, like camptothecin and its analogs, are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair.[12]

  • Kinase Inhibition: Many quinoline-based drugs function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.

  • Tubulin Polymerization Inhibition: Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[37]

  • Induction of Apoptosis: Various quinoline compounds can trigger programmed cell death in cancer cells through different signaling pathways.[12]

Structure-Activity Relationship (SAR): The SAR for anticancer quinolines is highly dependent on the specific target and mechanism of action. However, some general trends have been observed:

  • Substituents at the 2- and 4-positions can significantly modulate activity.

  • The presence of electron-withdrawing or electron-donating groups on the benzo ring can influence cytotoxicity.[9]

  • Hybrid molecules combining the quinoline scaffold with other pharmacophores have shown promise in enhancing anticancer potency.

Antibacterial Agents (Fluoroquinolones)

The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents characterized by a fluorine atom at position 6 and a piperazine moiety at position 7 of the quinolone ring system.

Mechanism of Action: Fluoroquinolones target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][6][10] These enzymes are essential for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[2][10][38]

Diagram: Mechanism of Fluoroquinolone Action

G Bacterial_DNA Bacterial DNA Topoisomerase DNA Gyrase / Topoisomerase IV Bacterial_DNA->Topoisomerase binds to Complex Enzyme-DNA-Drug Ternary Complex Topoisomerase->Complex forms cleavage complex Fluoroquinolone Fluoroquinolone Fluoroquinolone->Complex stabilizes DSB Double-Strand Breaks Complex->DSB leads to Death Bacterial Cell Death DSB->Death triggers

Caption: Inhibition of bacterial DNA replication by fluoroquinolones.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of novel quinoline derivatives.

Synthesis Protocol: Friedländer Annulation for a Substituted Quinoline

Objective: To synthesize 2-methyl-4-phenylquinoline from 2-aminoacetophenone and acetophenone.

Materials:

  • 2-aminoacetophenone

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard laboratory glassware and equipment

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (20 mL).

  • Add powdered potassium hydroxide (2.0 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with 1M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-methyl-4-phenylquinoline.

Biological Evaluation Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a novel quinoline derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test quinoline derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator, microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test quinoline derivative in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12][39]

Biological Evaluation Protocol: In Vitro Antimalarial Activity (SYBR Green I Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of a novel quinoline derivative against Plasmodium falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)

  • Complete RPMI 1640 medium

  • Test quinoline derivative (dissolved in DMSO)

  • SYBR Green I dye

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test quinoline derivative in complete medium in a 96-well plate.

  • Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include parasite-only and uninfected red blood cell controls.

  • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[40]

  • After incubation, add SYBR Green I in lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity (excitation: 485 nm, emission: 530 nm) using a fluorescence plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[40]

Data Presentation: Structure-Activity Relationship of Antimalarial Quinolines

The following table summarizes the structure-activity relationship of some 4-aminoquinoline derivatives against P. falciparum.

Compound R1 (at C7) Side Chain at C4 IC50 (nM) vs. Chloroquine-Sensitive Strain IC50 (nM) vs. Chloroquine-Resistant Strain Reference
ChloroquineCl-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂~10>100[Generic]
HydroxychloroquineCl-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)(CH₂CH₂OH)~15>120[Generic]
AmodiaquineCl4-((7-chloroquinolin-4-yl)amino)phenol~12~50[Generic]
Compound XBr-NH-(CH₂)₄-N(CH₃)₂895Fictional Example
Compound YCF₃-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂25>200Fictional Example

Conclusion

The quinoline scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its rich history, coupled with a diverse and ever-expanding toolkit of synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. A deep understanding of the structure-activity relationships and mechanisms of action of quinoline derivatives is paramount for the rational design of next-generation drugs with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers dedicated to harnessing the immense potential of this enduring heterocyclic core.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19385. [Link]

  • Mustafa, M. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

  • Vila, J., & Palomino, J. (2006). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 24(7), 459-466. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Kaur, K., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research, 15(2), 1335-1375. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 131-139. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Sahanawaz, S. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Wikiwand. (n.d.). Combes quinoline synthesis. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Sharma, P., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2683-2703. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]

  • Iyamu, I. D., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 4(11), 1544–1556. [Link]

  • ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Sahanawaz, S. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • SlideShare. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • ResearchGate. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]

  • SlideShare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines.... [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. [Link]

  • Química Orgánica. (n.d.). Friedlander quinoline synthesis. [Link]

  • SlideShare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • Fatima, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 5, 12. [Link]

  • ResearchGate. (2023). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]

  • El-Damasy, A. K., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 15(7), 2139-2158. [Link]

  • Sharma, T., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 13(37), 25841-25864. [Link]

  • Supplementary Document. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

  • Sharma, T., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25841-25864. [Link]

  • Sharma, T., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(37), 25841-25864. [Link]

  • Mabkhotor, M. M., et al. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 21(11), 1545. [Link]

Sources

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate: Solubility and Stability Profiling

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. As a substituted quinoline-3-carboxylate, this compound belongs to a class of heterocyclic scaffolds with significant interest in medicinal chemistry and drug discovery, sharing structural motifs with fluoroquinolone antibiotics.[1][2][3] A thorough understanding of its physicochemical properties is a prerequisite for any successful formulation and development program. This document outlines predictive insights based on the molecule's structure and presents detailed, field-proven experimental protocols for determining its thermodynamic solubility across various media and assessing its intrinsic stability under forced degradation conditions, in alignment with international regulatory standards. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust strategy for characterizing this and other novel chemical entities.

Introduction to this compound

Chemical Structure and Nomenclature

This compound is a synthetic heterocyclic compound. Its core is a quinoline ring system, which is substituted at various positions, imparting specific chemical characteristics.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₁ClFNO₂

  • Key Structural Features:

    • Quinoline Core: A bicyclic aromatic scaffold known for its presence in numerous bioactive compounds.

    • Ethyl Carboxylate Group (at C3): An ester functional group that significantly influences lipophilicity and can be susceptible to hydrolysis.

    • Chloro Group (at C4): An electron-withdrawing group that can serve as a reactive site for nucleophilic substitution or influence the molecule's electronic properties.

    • Fluoro Group (at C6): A common substituent in modern pharmaceuticals (especially fluoroquinolones) that can enhance metabolic stability and binding affinity.[1]

    • Methyl Group (at C8): A small alkyl group that can impact steric interactions and lipophilicity.

Rationale for Physicochemical Characterization in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties. Poor solubility and instability are leading causes of failure in drug development.[4]

  • Solubility: Directly impacts a drug's bioavailability.[5] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, guiding formulation strategies.[4]

  • Stability: A measure of a molecule's resistance to chemical degradation under various environmental conditions (e.g., pH, temperature, light, oxygen).[6][7] Stability studies are mandated by regulatory agencies like the FDA and ICH to ensure a drug product's safety, efficacy, and quality throughout its shelf life.[6][7] Forced degradation studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[7][8]

Predicted Physicochemical Properties and Solubility Profile

Structural Analysis and Prediction of Solubility

A preliminary assessment of the molecule's structure provides valuable insights into its expected solubility behavior.

  • Lipophilicity: The presence of the quinoline ring, a chloro group, a methyl group, and an ethyl ester suggests the molecule is predominantly lipophilic ("fat-loving") and will likely exhibit poor aqueous solubility. Quinolones are generally poorly soluble in water, especially between a pH of 6 and 8.[2][9]

  • Ionization (pKa): The quinoline nitrogen is weakly basic. The predicted pKa for the protonated quinoline nitrogen is approximately 2.0.[10] This means the compound's solubility is expected to increase in acidic conditions (pH < 2) due to the formation of a more soluble cationic salt. In the physiological pH range (1.2 to 6.8), it will exist primarily in its neutral, less soluble form.

  • Organic Solubility: Due to its lipophilic nature, the compound is predicted to be more soluble in organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), and moderately soluble in alcohols like ethanol and methanol.

Proposed Solvents for Screening

A well-designed solubility screen should encompass a range of media relevant to both biopharmaceutical and formulation considerations.

  • Aqueous Buffers: To establish the pH-solubility profile, testing should be conducted over the physiological pH range of 1.2 to 6.8, as recommended by WHO guidelines for BCS classification.[11] Standard buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[11]

  • Organic Solvents: A selection of common pharmaceutical solvents is crucial for developing formulations and for use as stock solutions in biological assays.

  • Co-solvent Systems: Mixtures of water with solvents like ethanol, propylene glycol, or PEG 400 are often used in liquid formulations to enhance the solubility of poorly soluble compounds.

Experimental Protocol for Solubility Determination

The gold standard for determining the intrinsic, thermodynamic solubility of a compound is the shake-flask method.[12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is achieved. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is measured using a validated analytical method.

Step-by-Step Protocol for Aqueous Solubility (pH-dependency)
  • Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8.[11]

  • Addition of Compound: Add an excess of this compound to a known volume (e.g., 5 mL) of each buffer in triplicate. A visual confirmation of undissolved solid must be made.[11]

  • Equilibration: Agitate the sealed vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[11]

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 3.4).

  • pH Measurement: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.[4]

Step-by-Step Protocol for Organic Solvent Solubility

The protocol is identical to the aqueous method, but with the substitution of organic solvents (e.g., Ethanol, Methanol, DMSO, Propylene Glycol) for the aqueous buffers. Equilibration times may be shorter due to potentially higher solubility.

Analytical Method for Quantification

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable technique for quantification.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

  • Detection: UV spectrophotometer set at a wavelength of maximum absorbance (λmax), determined by scanning a dilute solution of the compound.

  • Validation: The method must be validated for linearity, accuracy, and precision according to standard practices.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Solubility of this compound

Solvent/Medium pH (at Equilibrium) Temperature (°C) Solubility (mg/mL) Solubility (µg/mL) Descriptive Term[5]
0.1 N HCl 1.2 25 Hypothetical Data Hypothetical Data e.g., Sparingly soluble
Acetate Buffer 4.5 25 Hypothetical Data Hypothetical Data e.g., Very slightly soluble
Phosphate Buffer 6.8 25 Hypothetical Data Hypothetical Data e.g., Practically insoluble
Ethanol N/A 25 Hypothetical Data Hypothetical Data e.g., Soluble

| DMSO | N/A | 25 | Hypothetical Data | Hypothetical Data | e.g., Freely soluble |

Stability Profile and Forced Degradation Studies

Forced degradation, or stress testing, is performed to intentionally degrade the compound under conditions more severe than those used for accelerated stability testing.[6][7] The primary goals are to identify degradation pathways, characterize degradation products, and develop a stability-indicating analytical method capable of separating the intact drug from its degradants.[7][8]

Predicted Degradation Pathways

The compound's structure suggests several potential degradation routes:

  • Hydrolysis: The ethyl ester group is the most likely site for hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

  • Photolysis: Aromatic systems, particularly halogenated ones, can be susceptible to degradation upon exposure to UV or visible light.[13]

  • Oxidation: While less obvious, the quinoline ring system could be susceptible to oxidation.

Experimental Design for Forced Degradation

The compound should be stressed in both solid and solution states. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

Step-by-Step Protocols for Stress Conditions

For each condition, a solution of the compound (e.g., in acetonitrile/water) is prepared alongside a control solution (placebo/blank).

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at 60°C. If no degradation occurs, increase the acid concentration or temperature.[8]

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or with gentle heating (e.g., 60°C). Base-catalyzed ester hydrolysis is typically rapid.[8]

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[8]

  • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) in a stability oven.[6] Separately, heat the drug solution under reflux.

  • Photodegradation: Expose the solid drug and drug solution to a combination of UV and visible light as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13] A dark control sample wrapped in aluminum foil must be analyzed concurrently to differentiate between thermal and photolytic degradation.[13]

Development of a Stability-Indicating Analytical Method

The stressed samples are analyzed by an HPLC method, often coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Method Development: The HPLC gradient is optimized to achieve baseline separation between the parent compound and all process impurities and degradation products.

  • Peak Purity Analysis: The PDA detector is used to assess the peak purity of the parent compound in the stressed samples, confirming that no degradants co-elute.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain constant, demonstrating that all significant degradants are detected.

Table 2: Summary of Forced Degradation Results

Stress Condition % Degradation of Parent Number of Degradants Observations / Major Degradant Rt
0.1 N HCl / 60°C / 8h Hypothetical Data Hypothetical Data e.g., Peak at Rt 4.5 min
0.1 N NaOH / RT / 2h Hypothetical Data Hypothetical Data e.g., Major peak at Rt 4.5 min (likely hydrolyzed acid)
3% H₂O₂ / RT / 24h Hypothetical Data Hypothetical Data e.g., Minor peaks observed
Heat (Solid) / 80°C / 72h Hypothetical Data Hypothetical Data e.g., No significant degradation

| ICH Light / Solution | Hypothetical Data | Hypothetical Data | e.g., One major photolytic degradant |

Visualization of Workflows

Diagram: Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API API Sample Excess Add Excess API to Solvent API->Excess Solvents Prepare Solvents (Aqueous Buffers, Organic) Solvents->Excess Equilibrate Equilibrate (Shake-Flask @ Constant T) Excess->Equilibrate Separate Separate Solid/Liquid (Centrifugation) Equilibrate->Separate Sample Sample & Dilute Supernatant Separate->Sample HPLC Quantify via Validated HPLC Method Sample->HPLC Report Report Data (mg/mL) HPLC->Report G cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis & Method Development API API Solution (Solid for Heat/Light) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (ICH Light Box) API->Photo Analyze Analyze All Samples (HPLC-PDA-MS) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Develop Develop Stability-Indicating Method (SIM) Analyze->Develop Validate Validate SIM (Specificity, Purity) Develop->Validate

Caption: Workflow for Forced Degradation and SIM Development.

Conclusion

The successful development of this compound as a potential therapeutic agent hinges on a foundational understanding of its solubility and stability. This guide provides a robust, scientifically-grounded framework for obtaining this critical data. By systematically applying the detailed shake-flask solubility protocols and the comprehensive forced degradation strategies outlined herein, researchers can generate the high-quality data necessary to guide formulation development, establish appropriate storage conditions, and meet regulatory expectations. This proactive approach to physicochemical characterization minimizes downstream risks and accelerates the path from discovery to clinical application.

References

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Physicochemical properties of the fluoroquinolones studied in this manuscript.
  • Ross, D. L., & Riley, C. M. (1993). Physicochemical properties of the fluoroquinolone antimicrobials V. Effect of fluoroquinolone structure and pH on the complexation of various fluoroquinolones with magnesium and calcium ions. International Journal of Pharmaceutics, 93(1-3), 121-129.
  • Ross, D. L., Elkinton, S. K., & Riley, C. M. (1992). Physicochemical properties of the fluoroquinolone antimicrobials. III. 1-Octanol/water partition coefficients and their relationships to structure. International Journal of Pharmaceutics, 88(1-3), 379-389.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.).
  • Fluoroquinolones (and Quinolones). Louisiana Department of Health.
  • Essential Quality Control Tests for Active Pharmaceutical Ingredients (APIs) in Pharma. (2024). YouTube.
  • Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (n.d.).
  • Forced Degrad
  • development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Q1B Photostability Testing of New Drug Substances and Products. (n.d.). U.S.
  • ETHYL 4-CHLORO-6-METHYLQUINOLINE-3-CARBOXYL
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

Sources

Whitepaper: A Theoretical and Computational Guide to the Electronic Structure of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoroquinolones (FQs) represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetics. Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is intrinsically linked to their molecular and electronic structure.[1][2][3] Understanding the distribution of electrons, orbital energies, and electrostatic potential across the FQ scaffold is therefore not an academic exercise, but a critical necessity for predicting antibacterial efficacy, overcoming resistance, and designing the next generation of safer, more potent analogues. This technical guide provides an in-depth exploration of the key theoretical methods employed to investigate the electronic structure of fluoroquinolones. We delve into the application of Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Docking, contextualizing these powerful computational tools within the practical framework of drug discovery. By elucidating the causality behind methodological choices and detailing the interpretation of crucial electronic descriptors like Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, this guide serves as a comprehensive resource for professionals seeking to leverage computational chemistry for the rational design of novel antibacterial agents.

The Rationale: Why Electronic Structure Governs Fluoroquinolone Activity

The biological activity of any drug molecule is dictated by its ability to interact with a specific biological target. For fluoroquinolones, the primary targets are the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[3][4] The formation of a stable ternary complex—comprising the FQ molecule, the enzyme, and cleaved DNA—is the pivotal event that halts DNA replication and leads to bacterial cell death.[1][2] The stability and specificity of this complex are governed by a symphony of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic forces.

These interactions are, in turn, a direct consequence of the molecule's electronic structure. Key aspects include:

  • Charge Distribution: The arrangement of partial positive and negative charges across the molecule determines its ability to form hydrogen bonds and engage in electrostatic interactions with amino acid residues in the enzyme's active site.[5][6]

  • Orbital Energetics: The energy and spatial distribution of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) are fundamental descriptors of a molecule's reactivity and its capacity to participate in charge-transfer interactions.[7][8]

  • Molecular Shape and Polarity: The overall electronic landscape dictates the molecule's size, shape, and polarity, which are critical for its passage through bacterial membranes and its complementary fit within the target's binding pocket.[9]

Theoretical studies provide a powerful lens through which to visualize and quantify these properties, offering insights that are often inaccessible through experimental methods alone.

Core Theoretical Methodologies: The Computational Toolkit

A multi-faceted approach combining several computational techniques is necessary to build a comprehensive model of fluoroquinolone electronic structure and function.

Density Functional Theory (DFT): The Foundation

Density Functional Theory is the workhorse of modern computational chemistry for studying molecules of pharmaceutical interest. It offers a robust balance between computational cost and accuracy, making it ideal for calculating the ground-state electronic structure, molecular geometries, and energy levels of fluoroquinolones.[10]

Causality of Choice: Unlike more computationally expensive ab initio methods, DFT's efficiency stems from its use of electron density—a function of just three spatial coordinates—rather than a complex many-electron wavefunction. This allows for the study of relatively large molecules like FQs with high accuracy. The choice of functional and basis set is critical; the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established and validated protocol for this class of molecules, providing reliable geometric and electronic data.[11][12][13][14]

  • Input Structure: Build a 3D model of the fluoroquinolone molecule (e.g., Ciprofloxacin) using molecular modeling software.

  • Computational Setup:

    • Select the calculation type: Geometry Optimization and Frequency.

    • Choose the method: DFT.

    • Specify the functional: B3LYP.

    • Select the basis set: 6-311++G(d,p).

    • Define the molecular charge and spin multiplicity (typically 0 and singlet for FQs).

    • (Optional) Define a solvent model (e.g., PCM for water) to simulate physiological conditions.

  • Execution: Submit the calculation to a computational chemistry package (e.g., Gaussian, ORCA).

  • Validation: Upon completion, verify that the optimization has converged to a true energy minimum by confirming the absence of imaginary frequencies in the frequency calculation output. The resulting optimized coordinates represent the most stable 3D conformation of the molecule.

cluster_input Input Phase cluster_calc Calculation Engine cluster_output Output & Validation start Initial 3D Structure (e.g., Ciprofloxacin) setup Define Parameters (DFT, B3LYP/6-311++G**) start->setup calc Geometry Optimization & Frequency Calculation setup->calc check Verify Convergence (No Imaginary Frequencies) calc->check check->setup Failure final Optimized Structure & Electronic Properties check->final Success

Caption: Workflow for a DFT Geometry Optimization.
Time-Dependent DFT (TD-DFT): Probing Excited States

To understand how fluoroquinolones interact with light—a key factor in their potential for phototoxicity—we must study their electronic excited states. TD-DFT is the method of choice for this, as it allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum.[10][15][16]

Causality of Choice: TD-DFT extends the principles of DFT to time-dependent phenomena, providing an efficient way to predict the absorption spectra of molecules.[17][18] This is crucial for identifying the wavelengths of light a drug can absorb, which in turn informs predictions about its photostability and the potential for light-induced degradation or adverse reactions.

Molecular Docking: Simulating the Drug-Target Embrace

While DFT provides insight into the intrinsic properties of the FQ molecule, molecular docking simulates its interaction with the biological target.[19] This technique places the ligand (FQ) into the binding site of the receptor (DNA gyrase) and scores the different poses based on a force field that approximates the binding affinity.

Causality of Choice: Docking is a computationally inexpensive and rapid method to predict the binding conformation and relative affinity of a molecule to a target.[20] It is an indispensable tool in early-stage drug discovery for screening virtual libraries and prioritizing candidates for synthesis. It helps identify the key amino acid residues involved in binding, providing a structural hypothesis for the molecule's activity.[21][22][23]

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., S. aureus DNA gyrase, PDB ID: 2XCS) from the Protein Data Bank. Remove water molecules, add hydrogen atoms, and assign partial charges.

  • Ligand Preparation: Use the DFT-optimized structure of the fluoroquinolone. Assign charges and define rotatable bonds.

  • Binding Site Definition: Identify the active site of the enzyme, typically where the co-crystallized ligand is found or as identified from literature. Define a grid box that encompasses this site.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the defined site.

  • Analysis: Analyze the top-scoring poses. Examine the binding energy, root-mean-square deviation (RMSD) between poses, and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) formed with the protein residues.

fq Fluoroquinolone (Ligand) complex Ternary Complex (FQ-Gyrase-DNA) fq->complex Binds to gyrase DNA Gyrase (Receptor) gyrase->complex inhibition Inhibition of DNA Replication complex->inhibition Stabilizes Cleavage, Leads to sub Key Interactions sub->fq π-π Stacking with DNA bases sub->gyrase H-Bonds with Ser/Asp residues sub->complex Mg²⁺ Water Bridge

Caption: Conceptual diagram of Fluoroquinolone-DNA Gyrase interaction.

Analysis of Key Electronic Properties

The output of DFT calculations provides a wealth of data that must be translated into chemically meaningful insights. The following descriptors are paramount.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the highest-energy orbital containing electrons and the lowest-energy orbital devoid of electrons, respectively. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[24][25]

  • Chemical Reactivity: A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity.[8]

  • Electron Donating/Accepting Ability: The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.

  • QSAR Models: The HOMO-LUMO gap is a powerful descriptor in Quantitative Structure-Activity Relationship (QSAR) models, where it often correlates with antibacterial activity.[7][8]

FluoroquinoloneEHOMO (eV)ELUMO (eV)ΔE Gap (eV)Source
Ciprofloxacin-6.21-1.654.56[10]
Norfloxacin-6.25-1.594.66[26]
Ofloxacin-6.15-1.554.60[22]
Gemifloxacin-5.79-2.573.22[27]

(Note: Values are illustrative and can vary based on the computational method and solvent model used.)

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to the charge distribution.[6][28]

Interpretation:

  • Red/Orange Regions: Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are often involved in hydrogen bond acceptance (e.g., the carbonyl oxygen and the carboxylic acid oxygen).[27][29]

  • Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are sites for nucleophilic attack and often act as hydrogen bond donors (e.g., the hydrogen of the carboxylic acid and hydrogens on the piperazine ring).[27][29]

  • Green Regions: Indicate neutral or near-zero potential, typical of nonpolar regions like aromatic rings.

Causality of Choice: MEP analysis is superior to simple atomic charge models because it visualizes the cumulative effect of all nuclei and electrons at any point on the molecular surface. This makes it an excellent tool for predicting how a fluoroquinolone will be "seen" by its receptor, guiding the understanding of intermolecular recognition and binding orientation.[5][6]

cluster_mep Molecular Electrostatic Potential (MEP) Map mol FQ Molecule neg Electron-Rich (e.g., Carbonyl O) Negative Potential neg->mol pos Electron-Poor (e.g., Carboxyl H) Positive Potential pos->mol neu Neutral Region (e.g., Aromatic Core) neu->mol

Caption: Conceptual representation of MEP regions on a molecule.
Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds, lone pairs, and antibonding orbitals, closely resembling a classical Lewis structure.[30][31]

Causality of Choice: This method provides a quantitative chemical interpretation of the wavefunction. It is particularly powerful for analyzing intramolecular interactions, such as hyperconjugation, which contributes to molecular stability. By calculating the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (like a bond or lone pair) to an empty acceptor NBO (an antibonding orbital), NBO analysis can pinpoint the specific electronic interactions that stabilize a particular conformation or influence the molecule's reactivity.[31][32][33]

Application in QSAR and Rational Drug Design

The ultimate goal of these theoretical studies is to establish a clear Quantitative Structure-Activity Relationship (QSAR).[34] QSAR models are mathematical equations that correlate variations in a molecule's physicochemical properties (descriptors) with its biological activity.[7]

Electronic descriptors calculated from DFT, such as:

  • EHOMO, ELUMO, and the ΔE gap[8]

  • Dipole Moment

  • Partial atomic charges (from NBO or other population analyses)[8]

  • Molecular Polarizability

are frequently used to build robust QSAR models.[7][35] For example, a simplified QSAR equation might look like:

Log(1/MIC) = c₀ + c₁(ΔE) + c₂(LogP) + c₃(Dipole)

Where MIC is the Minimum Inhibitory Concentration. Such models provide a direct statistical link between calculated electronic properties and antibacterial potency.[7] They allow researchers to predict the activity of novel, unsynthesized FQ analogues, thereby guiding synthetic efforts toward compounds with a higher probability of success and helping to rationalize observed activity trends across a series of compounds.[7][34]

Conclusion

Theoretical studies on the electronic structure of fluoroquinolones are an indispensable component of modern antibacterial drug discovery. Methodologies such as DFT, TD-DFT, and molecular docking provide a detailed, atom-level understanding of the properties that govern molecular stability, reactivity, and target recognition. The analysis of electronic descriptors like HOMO-LUMO orbitals and MEP maps, coupled with the interpretive power of NBO analysis, allows scientists to move beyond mere observation to the rational, predictive design of new chemical entities. By integrating these computational insights into the drug development pipeline, researchers can accelerate the discovery of novel fluoroquinolones capable of combating bacterial resistance and improving therapeutic outcomes.

References

  • QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity. Google AI Test Kitchen.
  • Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology.
  • Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. PubMed.
  • New insights into resistance of Helicobacter pylori against third- and fourth -generation fluoroquinolones: A molecular docking study of prevalent GyrA mut
  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. The Journal of Physical Chemistry A.
  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs.
  • A molecular electrostatic potential mapping study of some fluoroquinolone anti-bacterial agents. Manipal Research Portal.
  • Conformational, spectroscopic, and molecular dynamics DFT study of precursors for new potential antibacterial fluoroquinolone drugs. R Discovery.
  • QSAR study on fluoroquinolones as antibacterial agents active for Pseudomonas aeruginosa.
  • Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. PMC - NIH.
  • Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant P
  • Structural Insights into the Fluoroquinolone Resistance Mechanism of Shigella flexneri DNA Gyrase and Topoisomerase IV. PubMed.
  • Computational Study of the Electronic Structures of Some Antibiotics. ijirset.
  • Exploration of Specific Fluoroquinolone Interaction with SARS-CoV-2 Main Protease (Mpro) to Battle COVID-19: DFT, Molecular Docking, ADME and Cardiotoxicity Studies. PMC.
  • Docking and QSAR Studies of Some Flouroquinolones Deriv
  • Computational study of some fluoroquinolones: Structural, spectral and docking investigations.
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PMC.
  • Unveiling Drug Discovery Insights through Molecular Electrost
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI.
  • (PDF) QSAR Study On Fluoroquinolone Derivatives As Potential Antibacterial Agents.
  • QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. Taylor & Francis Online.
  • Molecular electrostatic potential (MEP) surfaces of selected compounds.
  • Chemical structure, space filing model, MEPs, maps of HOMO and LUMO...
  • Molecular electrostatic potential (MEP) results for gemifloxacin (A),...
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
  • Electrostatics of fluoroquinolone antibiotics derived
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Isopotential surface (a), electrostatic potential map (b), and HOMO and LUMO graphical model (c) for quinolone at the B3LYP/6-311G** level.
  • HOMO, LUMO surfaces of 8-chloro-quinolone compounds: (a) FQ28 (b) 6ClPQ28.
  • Molecular Modeling Studies of Novel Fluoroquinolone Molecules. PubMed.
  • The HOMO and LUMO molecular orbital diagram.
  • Mechanism of action of and resistance to quinolones. PMC - NIH.
  • Fluoroquinolones: Mechanism of action, classification, and development of resistance.
  • Fluoroquinolones Made Easy (Mnemonics, Mechanism of Action, Side Effects, Counseling). YouTube.
  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH.
  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing.
  • N
  • The anomeric effect on the basis of natural bond orbital analysis. RSC Publishing.
  • Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. DergiPark.
  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.
  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.
  • Benchmarking TD-DFT against vibrationally-resolved absorption spectra at room temper
  • TD-DFT output file analysis. YouTube.
  • DFT/TDDFT insights into effects of dissociation and metal complexation on photochemical behavior of enrofloxacin in w
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central.
  • 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube.

Sources

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The Gould-Jacobs reaction, a classic and versatile method, provides a reliable pathway for the synthesis of 4-hydroxyquinolines and their derivatives.[1][2] This guide offers an in-depth exploration of the reaction, from its mechanistic underpinnings to practical experimental protocols and its applications in drug development.

The Strategic Importance of the Gould-Jacobs Reaction

First reported in 1939, the Gould-Jacobs reaction has endured as a fundamental tool for organic chemists. Its significance lies in its ability to construct the quinoline ring system from readily available anilines and malonic acid derivatives.[3] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of compounds with antibacterial, antimalarial, and anticancer properties.[2][4]

The overall transformation involves a series of steps: the initial condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring.[1][5] Subsequent saponification and decarboxylation steps yield the final 4-hydroxyquinoline product.[6][7]

Unraveling the Reaction Mechanism

The Gould-Jacobs reaction proceeds through a well-defined sequence of chemical events. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and predicting the outcome with various substrates.

The reaction begins with the nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[1][5] This is followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.[4]

The critical, and often rate-limiting, step is the thermal cyclization of this intermediate. This pericyclic reaction requires significant thermal energy, typically temperatures exceeding 250 °C, to facilitate a 6-electron electrocyclization.[2][8] The cyclization can be thought of as an intramolecular Friedel-Crafts-type reaction.[3]

The resulting product is a 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with its 4-oxo form.[1] Subsequent hydrolysis of the ester group with a base, followed by acidification, yields the corresponding carboxylic acid. Finally, heating this acid induces decarboxylation to afford the 4-hydroxyquinoline.[6]

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Cyclized 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized Heat (>250°C) (Electrocyclization) Acid Quinolone-3-carboxylic Acid Cyclized->Acid 1. NaOH, H2O 2. H+ Product 4-Hydroxyquinoline Acid->Product Heat (- CO2)

Caption: Mechanistic pathway of the Gould-Jacobs reaction.

Substrate Scope and Regioselectivity: A Field-Proven Perspective

The success of the Gould-Jacobs reaction is highly dependent on the nature of the aniline substrate.

Electronic Effects: Anilines bearing electron-donating groups (EDGs) at the meta-position are particularly effective substrates.[1][5] These groups enhance the nucleophilicity of the aniline and activate the ortho-position for the cyclization step. Conversely, strong electron-withdrawing groups (EWGs) on the aniline ring can hinder the reaction, often requiring more forcing conditions.[9]

Steric Effects and Regioselectivity: When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of regioisomers.[8] The regioselectivity is governed by a combination of steric and electronic factors.[10] Generally, cyclization is favored at the less sterically hindered ortho-position.

Substituent on AnilinePositionReactivityNotes
Electron-Donating (e.g., -OCH3, -CH3)metaHighActivates both ortho positions, good yields expected.[1]
Electron-Donating (e.g., -OCH3, -CH3)ortho/paraModerate to HighCan influence regioselectivity.
Halogens (e.g., -Cl, -Br)AnyModerateGenerally well-tolerated.
Electron-Withdrawing (e.g., -NO2, -CN)AnyLowDeactivates the ring, may require harsh conditions or fail.[9]

Experimental Protocols: From Classical to Modern Approaches

Two primary methodologies for conducting the Gould-Jacobs reaction are the classical thermal approach and the more modern microwave-assisted synthesis.

Classical Thermal Protocol

This traditional method utilizes a high-boiling, inert solvent to achieve the high temperatures required for cyclization.[4]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to aid precipitation.[4]

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.[4]

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.[4]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant improvement in reaction times and often yields by providing rapid and efficient heating.[2][11]

Procedure for Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Synthesis:

  • In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[12] The excess DEEM acts as both a reagent and a solvent.[4]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature and hold for the specified time (see table below).

  • After the reaction, cool the vial to room temperature, allowing the product to precipitate.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under vacuum. Analyze purity and identity using HPLC-MS.[12]

EntryTemperature (°C)Time (min)Isolated Yield (%)
125020Low
23002028 (Degradation observed)
3300547
425060Low
Data adapted from a study comparing microwave conditions for the reaction of aniline and DEEM.[4][12]

The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization, with an optimal condition found to be 300 °C for 5 minutes, which provides the highest isolated yield.[12] Prolonged reaction times at high temperatures can lead to product degradation.[4][12]

Experimental_Workflow cluster_classical Classical Thermal Protocol cluster_microwave Microwave-Assisted Protocol Condensation Step 1: Condensation (Aniline + DEEM) Cyclization Step 2: Thermal Cyclization (in Diphenyl Ether) Condensation->Cyclization Saponification Step 3: Saponification (NaOH, H2O) Cyclization->Saponification Decarboxylation Step 4: Decarboxylation (Heat) Saponification->Decarboxylation MW_Reaction One-Pot Reaction (Aniline + DEEM in MW vial) MW_Isolation Isolation & Purification MW_Reaction->MW_Isolation

Sources

Methodological & Application

Topic: Suzuki Coupling Reactions Using Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction: The Strategic Importance of Quinoline Scaffolds

The quinoline nucleus, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a vast array of therapeutic agents, exhibiting activities including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2][3][4] The ability to functionalize the quinoline core at specific positions is paramount for tuning the pharmacological profile of new chemical entities. Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is a key building block, designed for diversification. The chlorine atom at the C4 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling.[5][6]

This application note provides a detailed guide for utilizing this versatile substrate in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and discuss the critical parameters that ensure high-yield synthesis of novel 4-arylquinoline derivatives for downstream applications in drug development and materials science.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the ethyl 4-chloroquinoline substrate. This is often the rate-determining step, particularly for less reactive aryl chlorides, and results in a Pd(II) complex.[9]

  • Transmetalation : In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium and displacing the halide.[6][10]

  • Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling to form the new C-C bond of the desired product. This process regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[5][9]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)L₂(Cl) (Quinoline Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl Ar-Pd(II)L₂(Ar') (Di-organic Complex) transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product aryl_halide R¹-X (Aryl Chloride) aryl_halide->ox_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Protocol I: General Procedure for Suzuki Coupling

This protocol outlines a robust starting point for the coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials and Reagents:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (Buchwald ligand) (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv). Add this catalyst/ligand mixture to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, volume adjusted to achieve a substrate concentration of 0.1–0.2 M). The use of some water often accelerates the reaction.[6]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block at 80–100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4–24 hours).

  • Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7] The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-aryl-6-fluoro-8-methylquinoline-3-carboxylate.

Key Parameter Optimization

Achieving high yields in Suzuki couplings, especially with challenging chloro-substrates, depends on the careful selection of reaction components.

ParameterRecommended OptionsRationale & Causality
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃These are common Pd(II) and Pd(0) pre-catalysts that form the active Pd(0) species in situ.[9]
Ligand Bulky, electron-rich phosphines: SPhos, XPhos, P(t-Bu)₃Aryl chlorides require electron-rich ligands to promote the difficult oxidative addition step. Bulky ligands also facilitate the final reductive elimination.[9][10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is essential for activating the boronic acid. K₃PO₄ is a strong, non-nucleophilic base effective for many systems. Cs₂CO₃ is often used for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, THFThe choice of solvent affects the solubility of reagents and the reaction rate. Aprotic solvents are standard, and the addition of water can enhance the transmetalation step.[6][11][12]
Boron Reagent Arylboronic acids, Arylboronate esters (e.g., pinacol), AryltrifluoroboratesBoronic acids are most common. Boronate esters and trifluoroborates offer increased stability and are less prone to protodeboronation, a common side reaction.[6][13]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the Suzuki coupling protocol described.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base) catalyst 2. Add Catalyst/Ligand reagents->catalyst setup 3. Assemble & Purge with Inert Gas catalyst->setup solvent 4. Add Degassed Solvents setup->solvent heat 5. Heat & Stir (80-100 °C, 4-24h) solvent->heat monitor 6. Monitor Progress (TLC/LCMS) heat->monitor cool 7. Cool & Quench monitor->cool extract 8. Liquid-Liquid Extraction cool->extract purify 9. Column Chromatography extract->purify characterize 10. Characterization (NMR, MS) purify->characterize

Figure 2: Experimental Workflow from Setup to Characterization

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the C-C bond formation, enabling the synthesis of diverse libraries of compounds from accessible building blocks like this compound. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate novel 4-arylquinoline derivatives. The protocols and insights provided herein serve as a comprehensive guide for scientists in drug discovery and related fields to leverage this chemistry for the development of next-generation therapeutic agents.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • National Institutes of Health (NIH). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • Journal of Drug Delivery and Therapeutics. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. [Link]

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives.... [Link]

  • Università di Siena. (2016). Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline.... [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. [Link]

Sources

Application Note: A Validated Protocol for the N-alkylation of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the selective N-alkylation of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. N-functionalized quinolines are integral to the development of novel therapeutics, including antimalarial, antibacterial, and anticancer agents[1]. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind reagent selection and procedural design to ensure reproducibility and high yields. We present a robust methodology employing standard laboratory reagents, alongside a discussion of reaction optimization, troubleshooting, and safety considerations critical for drug development professionals.

Introduction & Scientific Rationale

The quinoline core is a privileged structure in drug discovery. The introduction of an alkyl group at the N-1 position of the quinoline ring is a critical synthetic transformation that significantly modulates the molecule's steric and electronic properties, often leading to enhanced biological activity. The target substrate, this compound, possesses multiple reactive sites. However, the nitrogen atom at the 1-position is sufficiently nucleophilic to selectively attack an electrophilic alkylating agent, forming a stable C-N bond.

The reaction proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) mechanism[2]. The quinoline nitrogen acts as the nucleophile, and the alkyl halide serves as the electrophile. A non-nucleophilic inorganic base, such as potassium carbonate (K(_2)CO(_3)), is essential. Its primary role is to neutralize the hydrohalic acid (HX) byproduct generated during the reaction. This prevents the protonation of the quinoline nitrogen, which would otherwise form a non-nucleophilic quinolinium salt and halt the reaction.

The choice of a polar aprotic solvent like acetonitrile (MeCN) or acetone is deliberate; these solvents can dissolve the reactants but do not participate in hydrogen bonding, which would solvate and deactivate the nucleophilic nitrogen.

Reaction Mechanism Overview

The N-alkylation follows a concerted S(_N)2 pathway. The lone pair of electrons on the quinoline nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the simultaneous displacement of the halide leaving group. The base does not directly participate in the primary reaction but is crucial for maintaining the nucleophilicity of the quinoline substrate.

SN2_Mechanism sub Quinoline Substrate (Nu:) sub_ax_complex Reactant Complex sub->sub_ax_complex + Alkyl Halide ax Alkyl Halide (R-X) base Base (e.g., K₂CO₃) salt Inorganic Salt (e.g., KBr, KHCO₃) base->salt Neutralizes H⁺ ts Transition State [Nu---R---X]⁻ sub_ax_complex->ts Nucleophilic Attack prod N-Alkylated Product (Quinolinium Salt Intermediate) ts->prod Leaving Group Departs final_prod Final N-Alkylated Quinoline prod->final_prod Deprotonation by Base

Caption: Generalized SN2 mechanism for N-alkylation.

Materials & Equipment

Reagents:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 - 1.5 eq.)

  • Anhydrous Potassium Carbonate (K(_2)CO(_3)), powdered (2.0 - 3.0 eq.)

  • Anhydrous Acetonitrile (MeCN) or Acetone (reaction grade)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4))

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass funnel or Büchner funnel

  • Separatory funnel

  • Column chromatography setup

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

Step 1: Reaction Setup

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., 10 mmol, 2.81 g).

  • Add anhydrous powdered potassium carbonate (2.0 eq., 20 mmol, 2.76 g)[3]. The use of K(_2)CO(_3) is preferred over sodium carbonate due to its slightly better solubility in organic solvents[4].

  • Add anhydrous acetonitrile (50 mL).

  • Flush the flask with an inert gas (N(_2) or Ar).

Step 2: Reagent Addition and Reaction

  • While stirring the suspension, add the desired alkylating agent (e.g., ethyl iodide, 1.2 eq., 12 mmol, 1.87 g) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using an oil bath.

  • Maintain the reflux with vigorous stirring for 4-12 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate)[5].

  • The reaction is complete when the starting quinoline spot is no longer visible by UV light (254 nm).

Step 4: Work-up and Extraction

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and other inorganic salts through a pad of celite or a sintered glass funnel. Wash the solid cake with a small amount of acetonitrile[6].

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue by silica gel column chromatography[5][6].

  • Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Experimental Workflow Diagram

Workflow A 1. Reagent Addition - Quinoline Substrate - K₂CO₃ in MeCN B 2. Add Alkyl Halide (Room Temp) A->B C 3. Heat to Reflux (4-12 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool to RT & Filter Solids D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Aqueous Work-up (EtOAc, H₂O, Brine) F->G H 8. Dry & Evaporate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Step-by-step workflow for N-alkylation protocol.

Data Summary: Reaction Parameter Optimization

The selection of reagents and conditions can be tailored to the specific alkylating agent and desired reaction kinetics.

ParameterConditionRationale & CommentsYieldReference
Base K(_2)CO(_3)Standard, effective, and easy to remove.Good-Excellent[3][6]
Cs(_2)CO(_3)More soluble and basic; can accelerate slow reactions.Excellent
NaHStrong, non-nucleophilic base. Requires anhydrous THF and careful handling.Excellent[7]
Solvent Acetonitrile (MeCN)Excellent S(_N)2 solvent with a convenient boiling point for reflux.Good-Excellent[6]
AcetoneGood alternative to MeCN, lower boiling point.Good[3]
DMFHigh boiling point, excellent solvating power but harder to remove and has safety concerns[2].Excellent[4]
Catalyst NoneTypically not required for reactive alkyl halides.Good[3]
TBAB (PTC)Phase-transfer catalyst can improve reaction rates, especially in heterogeneous mixtures[3].Excellent[3]
NaI / KICatalytic amounts can convert alkyl chlorides/bromides to more reactive iodides in situ (Finkelstein reaction).Good-Excellent[4]
Temperature RT - RefluxHeating to reflux is generally required to achieve a reasonable reaction rate[3].Varies

Troubleshooting

  • No Reaction/Low Conversion:

    • Cause: Inactive alkylating agent, insufficient temperature, or protonated substrate.

    • Solution: Check the purity of the alkylating agent. Increase reaction temperature or time. Ensure the base is anhydrous and in sufficient excess (2-3 eq.). Consider adding a catalytic amount of sodium iodide if using an alkyl chloride or bromide.

  • Multiple Products on TLC:

    • Cause: Potential for side reactions or decomposition. Over-alkylation to form a quaternary salt is possible with excess reagent and prolonged reaction times.

    • Solution: Reduce the equivalents of the alkylating agent to 1.05-1.1 eq. Monitor the reaction closely by TLC and stop it upon consumption of the starting material.

  • Difficult Purification:

    • Cause: Product co-elutes with starting material or impurities.

    • Solution: Optimize the eluent system for column chromatography. If the product is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing on the silica gel. Alternatively, purification via crystallization can be explored[8].

Safety Precautions

  • Alkylating Agents: Many alkyl halides (e.g., methyl iodide, benzyl bromide) are toxic, volatile, and potential carcinogens or mutagens[2]. Handle these reagents exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.

  • Solvents: Acetonitrile and acetone are flammable. Avoid open flames and ensure all heating is performed using a controlled heating mantle or oil bath.

  • Base: While potassium carbonate is relatively benign, it is an irritant. Avoid inhalation of the fine powder.

References

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594. [Link]

  • Fathalla, W. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. TSI Journals. [Link]

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 130(1), 297-305. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2018). Molecules, 23(10), 2445. [Link]

  • Kim, K., Comber, J., Pursel, A., et al. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2021). Molecules, 26(8), 2269. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2010). Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Roopan, S. M., Khan, F. N., & Jin, J. S. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Central European Journal of Chemistry, 9(5), 848-855. [Link]

  • Rh(III)‐catalysed alkylation of 8‐methylquinolines. (2020). Asian Journal of Organic Chemistry, 9(10), 1642-1645. [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2022). Catalysts, 12(12), 1629. [Link]

  • Purification of isoquinoline. (1989).
  • On the Role of N‐Heterocyclic Carbene Salts in Alkyl Radical Generation from Alkyl Alcohols: A Computational Study. (2023). Chemistry – A European Journal, 29(40), e202301406. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). Molecules, 23(8), 2045. [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-methylquinoline. [Link]

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2020). The Journal of Organic Chemistry, 85(22), 14757-14767. [Link]

Sources

Topic: Development of Antimicrobial Agents from Quinoline-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] This nitrogen-containing heterocyclic aromatic system is the backbone of numerous approved drugs, demonstrating efficacy as antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory agents.[1][3] Within this broad class, quinoline-3-carboxylate derivatives have emerged as a particularly fruitful area for the development of novel antimicrobial agents. Their structural similarity to the well-established quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, provides a strong rationale for their investigation.[4][5][6]

This guide provides a comprehensive overview of the key stages in the preclinical development of antimicrobial agents derived from quinoline-3-carboxylates. We will move from foundational synthesis strategies to robust protocols for evaluating antimicrobial efficacy and conclude with insights into understanding the structure-activity relationships (SAR) that drive potency. The methodologies described herein are grounded in established standards to ensure reproducibility and reliability, reflecting a field-proven approach to antimicrobial drug discovery.

Part 1: Synthesis of the Quinoline-3-Carboxylate Core

A robust and versatile synthetic strategy is paramount for generating a library of derivatives for biological screening. The Gould-Jacobs reaction, first reported in 1939, remains a fundamental and highly effective method for constructing the 4-hydroxyquinoline core, which is a direct precursor to the desired carboxylate derivatives.[7][8]

The Gould-Jacobs Reaction: Mechanism and Rationale

The reaction proceeds in a sequence beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[7][8] This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[7] Subsequent hydrolysis and decarboxylation can yield the 4-quinolinone structure, but for our purposes, we are interested in the intermediate, ethyl 4-hydroxyquinoline-3-carboxylate.

The choice of the Gould-Jacobs reaction is strategic for several reasons:

  • Versatility: It accommodates a wide range of substituted anilines, allowing for the systematic modification of the benzene portion of the quinoline ring to explore SAR.

  • Directness: It directly yields the 4-hydroxy-3-carboalkoxyquinoline structure, a key intermediate.[9]

  • Modern Adaptations: While traditionally requiring harsh thermal conditions (>250 °C), modern protocols using microwave irradiation or specialized reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can significantly improve yields, shorten reaction times, and create milder reaction conditions.[7][10]

Gould_Jacobs_Pathway cluster_start Starting Materials Aniline Aniline Derivative Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (Heat, 100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Condensation (Heat, 100-130°C) Quinoline Ethyl 4-Oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Quinoline Thermal Cyclization (Heat, >250°C or Microwave)

Caption: Reaction pathway for the Gould-Jacobs synthesis.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis

This protocol is adapted from modern methodologies that leverage microwave irradiation for efficient synthesis of the quinoline core.[7][10]

Objective: To synthesize ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from aniline and DEEM.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave reactor vials (2-5 mL)

  • Microwave synthesizer

  • Ice-cold acetonitrile

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add the selected aniline (e.g., 2.0 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 3.0 eq).[7] The excess DEEM serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial securely and place it in the microwave reactor cavity. Heat the reaction mixture to the desired temperature (e.g., 250-300 °C) and hold for a short duration (e.g., 5-10 minutes).[7] Rationale: Microwave heating provides rapid and uniform energy transfer, drastically reducing the time required for the high-energy thermal cyclization step compared to conventional heating.

  • Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product using a Büchner funnel. Wash the collected solid with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and other impurities.[7]

  • Drying and Analysis: Dry the purified solid under vacuum. Characterize the product using standard analytical techniques (NMR, Mass Spectrometry, IR) to confirm its identity and purity.

Part 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of quinoline-3-carboxylate derivatives has been synthesized, the next critical step is to determine their antimicrobial efficacy. The "gold standard" for this is the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC) of a compound.[11] The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[11] The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

MIC_Workflow A Prepare Compound Stock (e.g., in DMSO) B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial/Fungal Suspension B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 35°C, 16-20h for bacteria) D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine MIC Value F->G

Caption: General workflow for MIC determination via broth microdilution.

Protocol 2: Antibacterial Broth Microdilution Susceptibility Testing

Objective: To determine the MIC of synthesized compounds against Gram-positive and Gram-negative bacteria.

Materials & Equipment:

  • Synthesized quinoline derivative

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Multichannel pipettes

  • Spectrophotometer or plate reader

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Accurately weigh the quinoline derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Rationale: DMSO is a common solvent for poorly soluble organic compounds. A high concentration is needed to ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent-induced toxicity.

  • Inoculum Preparation: From a fresh agar plate (≤24 hours old), select 3-5 well-isolated colonies of the test bacterium. Transfer the colonies into a tube of sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. In well 1, add 200 µL of the compound stock solution diluted in CAMHB to twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound). Well 12 will be the sterility control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading Results: The MIC is the lowest concentration of the compound where no visible growth (i.e., no turbidity) is observed. This can be determined by eye or by reading the optical density (OD) at 600 nm.

Protocol 3: Antifungal Broth Microdilution Susceptibility Testing

This protocol is based on CLSI document M27 for yeasts.[11]

Objective: To determine the MIC of synthesized compounds against fungal pathogens.

Key Differences from Antibacterial Protocol:

  • Media: Use RPMI-1640 medium buffered with MOPS.[11] Rationale: RPMI-1640 is the standardized medium for antifungal susceptibility testing, providing the necessary nutrients for fungal growth while being standardized for inter-laboratory comparability.

  • Inoculum Preparation: Adjust the yeast suspension to a 0.5 McFarland standard and then dilute it in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[11]

  • Incubation: Incubate plates at 35°C for 24-48 hours.[11]

  • Reading Results: The endpoint can be more subjective than for bacteria. The MIC is often defined as the lowest concentration that causes a significant inhibition of growth (e.g., a 50% reduction in turbidity) compared to the growth control well.[11]

Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis

Clear presentation of quantitative data is essential for comparing the potency of different derivatives and for discerning patterns in their activity.

Data Presentation: Summarizing Antimicrobial Activity

MIC values should be summarized in a clear, structured table. This allows for at-a-glance comparison of a compound's activity across different microbial strains and relative to control antibiotics.

Table 1: Illustrative Antimicrobial Activity (MIC in µg/mL) of Quinoline-3-Carboxylate Derivatives

Compound R¹ Substituent R² Substituent S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
Q-01 H H 64 128 >128
Q-02 6-Fluoro H 16 32 128
Q-03 6-Fluoro Ethyl 8 16 64
Q-04 7-Chloro Ethyl 16 32 64
Q-05 6,7-di-Methoxy H 128 >128 >128
Ciprofloxacin - - 0.5 0.25 ND
Fluconazole - - ND ND 2

Data is illustrative and synthesized from multiple sources for demonstration purposes.[11][12][13][14][15] ND = Not Determined.

Structure-Activity Relationship (SAR) Insights

The ultimate goal of synthesizing and testing a library of compounds is to establish a Structure-Activity Relationship (SAR). SAR analysis explains how changes in a molecule's chemical structure affect its biological activity, guiding the rational design of more potent and selective agents.

Key insights from SAR studies on quinoline derivatives include:

  • Substituents on the Benzenoid Ring: The introduction of a fluorine atom, particularly at the C-6 position, often enhances antibacterial activity, a feature famously exploited in the fluoroquinolone drugs.[13] Other halogen substitutions (e.g., chlorine at C-7) can also modulate activity.

  • The N-1 Substituent: Alkylation at the N-1 position (e.g., with an ethyl or cyclopropyl group) is frequently crucial for potent antibacterial activity against DNA gyrase targets.

  • The 3-Carboxylate Group: The carboxylic acid moiety at the C-3 position is often critical for binding to the DNA gyrase enzyme complex. Esterification or conversion to an amide at this position can drastically alter activity, sometimes abolishing antibacterial potency while potentially introducing other biological activities.[6]

Part 4: Investigating the Mechanism of Action (MoA)

Understanding how a compound kills a microbe is a critical step in its development. For quinoline-3-carboxylate derivatives, the primary hypothesized mechanism is often the inhibition of bacterial type II topoisomerases.

Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria) are essential enzymes that manage the topology of DNA during replication.[5] Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[5] This leads to a halt in DNA replication and the generation of double-strand breaks, ultimately causing bacterial cell death.

MoA_Diagram cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinoline Derivative DNA Relaxed DNA Supercoiled Supercoiled DNA DNA->Supercoiled DNA Gyrase / Topo IV (Introduces breaks, passes strand, reseals) Replication DNA Replication & Segregation Supercoiled->Replication Complex Stabilized Enzyme-DNA-Drug Complex Supercoiled->Complex Enzyme Binds DNA Compound Quinoline-3-Carboxylate Compound->Complex DSB Double-Strand Breaks Complex->DSB Replication Fork Collapse Death Cell Death DSB->Death

Caption: Mechanism of action via inhibition of bacterial DNA topoisomerases.

Other potential mechanisms for quinoline derivatives have also been reported, such as disruption of the bacterial cell membrane or inhibition of other essential cellular processes like lipopolysaccharide transport.[16][17] Therefore, if a novel compound shows potent activity but does not appear to target DNA gyrase, these alternative mechanisms should be investigated using appropriate cell-based assays (e.g., membrane potential dyes, ATP release assays).[16]

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. Available at: [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. Available at: [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed. Available at: [Link]

  • Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed. Available at: [Link]

  • Quinoline-bearing antimicrobial agents. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Quinolone - Machanism of Action - YouTube. Available at: [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available at: [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. Available at: [Link]

  • Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchGate. Available at: [Link]

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Full article: Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Available at: [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC - NIH. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing Protocols - Semantic Scholar. Available at: [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. Available at: [Link]

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available at: [Link]

  • 4-Oxo-quinoline-3-carboxylic acids | Download Table - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, making it ideal for targeting the ATP-binding site of protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, driving aberrant cell proliferation, survival, and metastasis.[3] Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.

This guide focuses on a specific, highly functionalized quinoline derivative: Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate . This scaffold is engineered with key chemical features that make it an exceptional starting point for the synthesis of targeted kinase inhibitor libraries.

  • The 4-Chloro Group: This is the lynchpin for derivatization. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of amine-containing fragments, which are crucial for forming key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.[4][5]

  • The 6-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. It can modulate the electronic properties of the quinoline ring and participate in favorable protein-ligand interactions.

  • The 8-Methyl Group: This substituent provides steric bulk and can be used to probe specific pockets within the kinase active site, potentially enhancing selectivity and potency.

  • The 3-Ethyl Carboxylate Group: This ester moiety offers another point for modification or can interact with solvent-exposed regions of the target protein, influencing pharmacokinetic properties.

This document provides a comprehensive set of protocols and technical insights for utilizing this scaffold, from its initial synthesis to the biological evaluation of its derivatives as kinase inhibitors.

Part 1: Synthesis of the Core Scaffold

The synthesis of the quinoline core is a critical first step. The following protocol is based on a modified Gould-Jacobs reaction, a robust and widely used method for constructing the quinoline ring system.

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate

This initial step involves the condensation of a substituted aniline with diethyl 2-(ethoxymethylene)malonate (EMME), followed by thermal cyclization.

Materials:

  • 3-Fluoro-5-methylaniline

  • Diethyl 2-(ethoxymethylene)malonate (EMME)

  • Diphenyl ether (solvent)

  • Ethanol

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 3-fluoro-5-methylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2 hours with stirring. Ethanol, a byproduct of the condensation, will distill off.

  • After cooling slightly, add diphenyl ether to the reaction mixture to serve as a high-boiling solvent for the cyclization step.

  • Heat the mixture to 250 °C and maintain this temperature for 1 hour.[6] The cyclization reaction results in the formation of the quinoline ring.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Add hexane or acetone to the solidified mixture to form a slurry.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether solvent.

  • Dry the resulting solid, Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate, under vacuum.

Protocol 2: Chlorination to Yield the Final Scaffold

The 4-hydroxyquinoline is converted to the highly reactive 4-chloroquinoline scaffold using a standard chlorinating agent.

Materials:

  • Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM) or Toluene

  • Ice bath, round-bottom flask, condenser

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the 4-hydroxyquinoline intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully cool the reaction mixture to room temperature, then pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final scaffold, This compound .

G cluster_0 Scaffold Synthesis Workflow A 3-Fluoro-5-methylaniline + EMME B Condensation (110-120°C) A->B C Intermediate Adduct B->C D Thermal Cyclization (Diphenyl Ether, 250°C) C->D E Ethyl 4-hydroxy-6-fluoro-8- methylquinoline-3-carboxylate D->E F Chlorination (POCl3, reflux) E->F G Ethyl 4-chloro-6-fluoro-8- methylquinoline-3-carboxylate (Final Scaffold) F->G

Caption: Workflow for the synthesis of the target quinoline scaffold.

Part 2: Derivatization for Kinase Inhibitor Synthesis

The power of the 4-chloroquinoline scaffold lies in its ability to undergo nucleophilic aromatic substitution (SNAr) with a diverse range of primary and secondary amines. This reaction is the key step in building a library of potential kinase inhibitors. The introduced amine moiety is designed to interact with the hinge region of the kinase, a critical interaction for potent inhibition.[4][7]

Protocol 3: General SNAr Derivatization

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent (e.g., isopropanol, ethanol, or DMF)

  • Acid catalyst (e.g., HCl in isopropanol, or p-toluenesulfonic acid)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • To a solution of the 4-chloroquinoline scaffold in the chosen solvent, add the desired amine.

  • Add the acid catalyst. The acid protonates the quinoline nitrogen, activating the C4 position towards nucleophilic attack.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates as a salt (e.g., HCl salt), it can be collected by filtration.

  • Alternatively, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final compound by column chromatography or recrystallization.

G Scaffold This compound C4-Cl Reaction S_NAr Reaction (Heat, Acid Catalyst) Scaffold:c4->Reaction Amine R-NH2 Nucleophilic Amine Amine->Reaction Product Target Kinase Inhibitor C4-NH-R Reaction->Product:c4 Hinge-Binding Moiety Attached

Caption: General scheme for derivatizing the scaffold via SNAr.

Part 3: Target Pathways and Biological Evaluation

Quinoline-based molecules have demonstrated inhibitory activity against a wide range of kinases involved in oncogenic signaling.[2] Derivatives from this scaffold are prime candidates for targeting pathways critical for tumor growth and survival.

Key Kinase Targets and Signaling Pathways
  • RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation. Quinoline derivatives have been developed as potent inhibitors of RAF kinases.[1][8]

  • PI3K/Akt/mTOR Pathway: A critical pathway for cell growth, metabolism, and survival. Quinoline-based compounds have shown potent dual inhibitory activity against PI3K and mTOR.[3][9]

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR, which are crucial for cell growth and angiogenesis. The 4-anilino-quinoline and quinazoline structures are classic RTK inhibitor motifs.[4][10][11]

G cluster_pathway Simplified RAF/MEK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression Cell Proliferation ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK pathway by a targeted inhibitor.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To evaluate the potency of the synthesized derivatives, a robust in vitro kinase assay is essential. This protocol describes a common luminescence-based assay that quantifies kinase activity by measuring ATP consumption.[12]

Principle: The amount of ADP produced in the kinase reaction is directly proportional to the kinase's activity. In a subsequent reaction, the remaining ATP is depleted, and the ADP is converted back into ATP, which is then used to generate a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Target kinase (e.g., C-RAF, EGFR)

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each inhibitor in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 2 µL of a solution containing the target kinase and its specific substrate peptide in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase).

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Part 4: Data Presentation and Interpretation

The primary output of the biological evaluation is the IC₅₀ value, which quantifies the concentration of an inhibitor required to reduce the kinase's activity by 50%. This data is crucial for establishing a Structure-Activity Relationship (SAR).

Example Data Table: SAR of C4-Anilino Derivatives against C-RAF

The table below presents hypothetical data for a series of derivatives, illustrating how modifications to the C4-aniline ring can impact inhibitory potency against C-RAF kinase. This approach allows researchers to identify which chemical features are favorable for activity.[8][10]

Compound IDR Group (at C4-Aniline)C-RAF IC₅₀ (nM)
Scaffold-01 Phenyl850
Scaffold-02 3-Chlorophenyl220
Scaffold-03 4-Fluorophenyl450
Scaffold-04 3-Chloro-4-fluorophenyl75
Scaffold-05 3-Ethynylphenyl35

Interpretation:

  • Halogenation: The addition of a chlorine atom at the meta position (Scaffold-02) significantly improves potency compared to the unsubstituted phenyl ring (Scaffold-01).

  • Combined Effects: Combining a meta-chlorine and a para-fluorine (Scaffold-04) provides a synergistic improvement in activity.

  • Probing the Active Site: Introducing a small, rigid ethynyl group at the meta position (Scaffold-05) results in the most potent compound, suggesting it may be interacting with a specific hydrophobic pocket in the C-RAF active site.

This initial SAR provides a clear rationale for the next design cycle, focusing on further exploration of substitutions at the meta-position of the aniline ring to optimize potency.

Conclusion

The this compound scaffold represents a highly valuable and synthetically tractable starting point for the development of novel kinase inhibitors. Its strategic functionalization allows for facile derivatization via SNAr chemistry, enabling the rapid generation of compound libraries for biological screening. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to leverage this scaffold, from chemical synthesis to the determination of inhibitory potency and the establishment of a clear structure-activity relationship. By applying these methods, scientists can efficiently explore the chemical space around the quinoline core to discover next-generation targeted therapeutics.

References

  • A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors. (2025). Benchchem.
  • Application Notes and Protocols for Kinase Activity Assays. (2025). Benchchem.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. (2022).
  • Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. (2022). PubMed.
  • Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evalu
  • The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. (2025). Benchchem.
  • Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). NIH.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Unknown Source.
  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed - NIH.
  • In vitro kinase assay. (2023). Protocols.io.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
  • Application Notes and Protocols for In Vitro Assay of TA-01 Inhibitor. (2025). Benchchem.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). Unknown Source.
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase rel
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1994). Journal of Medicinal Chemistry.
  • Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxyl
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • An improved process for the synthesis of quinoline derivatives. (n.d.).

Sources

Application Note & Protocol: Strategic Hydrolysis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the hydrolysis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate to its corresponding carboxylic acid. Quinoline carboxylic acids are pivotal structural motifs in medicinal chemistry, serving as key intermediates for the synthesis of a wide range of therapeutic agents, including those with antiproliferative and anti-inflammatory properties.[1][2] This guide details two robust and validated protocols—alkaline (saponification) and acidic hydrolysis—offering researchers the flexibility to select a method based on substrate compatibility, available reagents, and desired workup conditions. We delve into the mechanistic rationale behind each step, provide detailed procedural instructions, and offer guidance on reaction monitoring, product characterization, and troubleshooting.

Introduction: The Significance of Quinoline Carboxylic Acids

The quinoline scaffold is a cornerstone in drug discovery, with numerous derivatives demonstrating significant biological activity.[3][4] The conversion of quinoline esters to their corresponding carboxylic acids is a fundamental transformation, as the carboxylic acid moiety is often essential for biological efficacy or serves as a critical handle for further chemical modification.[5][6] Specifically, the carboxylate group can form crucial interactions, such as salt bridges or hydrogen bonds, with biological targets like enzymes and receptors.[5] The target molecule, 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid, is a valuable building block for creating more complex molecules in drug development pipelines. This protocol provides reliable methods to achieve this conversion with high yield and purity.

Reaction Scheme:

This compound → 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid

Mechanistic Overview: Acid vs. Base Catalysis

The hydrolysis of an ester can be effectively catalyzed by either an acid or a base.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The reaction proceeds through a tetrahedral intermediate to form a carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid. This method is often high-yielding and straightforward. A procedure adapted from the hydrolysis of a similar quinoline ester demonstrates its efficacy.[7]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. While effective, this method may require specific conditions to drive the reaction to completion, such as using a large excess of water or removing the alcohol byproduct.[8] The choice between these methods depends on the stability of the starting material's other functional groups to the respective pH conditions.

Materials and Equipment

Materials:

  • This compound (Starting Material)

  • Sodium Hydroxide (NaOH), pellets or solution

  • Ethanol (EtOH) or Industrial Methylated Spirit

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction/TLC)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Filter paper

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH paper

  • Rotary evaporator

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, Melting point apparatus (for characterization)

Experimental Protocols

Two primary methods are presented. The choice depends on reagent availability and potential acid/base sensitivity of the substrate.

Method A: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from a reliable method for hydrolyzing structurally related fluoroquinolone esters and is often preferred for its irreversible nature and straightforward workup.[7]

Step-by-Step Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Addition of Base: Add sodium hydroxide (1.2 to 1.5 eq) to the solution. The use of a slight excess of NaOH ensures the complete consumption of the ester.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours.

    • Rationale: Heating accelerates the rate of the saponification reaction. The mixed solvent system ensures the solubility of both the organic ester and the aqueous hydroxide.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The disappearance of the starting material spot (higher Rƒ) and the appearance of the carboxylate salt spot (at the baseline) indicates completion.

  • Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature, then further chill in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid dropwise.

    • Rationale: This critical step protonates the sodium carboxylate salt, which is soluble in the aqueous alcohol mixture, to form the desired carboxylic acid. The carboxylic acid is significantly less polar and insoluble in the acidic aqueous medium, causing it to precipitate out of the solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold deionized water to remove any inorganic salts. Dry the solid under vacuum to yield the final product, 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Method B: Acid-Catalyzed Hydrolysis

This method is an alternative that can be effective, particularly for substrates that might be sensitive to strongly basic conditions. The conditions are based on established procedures for the acidic hydrolysis of quinolone esters.[8]

Step-by-Step Procedure:

  • Reagent Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) to a mixture of glacial acetic acid and water.

  • Addition of Acid Catalyst: Carefully add concentrated sulfuric acid (catalytic to stoichiometric amounts, e.g., 0.3-1.0 eq) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 100-110°C for 4-12 hours.

    • Rationale: The strong acid protonates the ester's carbonyl group, increasing its electrophilicity for nucleophilic attack by water. Acetic acid serves as a co-solvent to ensure homogeneity.

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS until the starting ester is consumed.

  • Workup - Precipitation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water or crushed ice. This will cause the carboxylic acid product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash extensively with water to remove residual acid, and dry under vacuum.

Reaction Monitoring and Product Characterization

A robust analytical workflow is essential to validate the experimental outcome.

  • Reaction Progress: TLC is a rapid and effective tool. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the disappearance of the starting ester and the appearance of the acid product.[9]

  • Product Identification:

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The disappearance of the ethyl group signals (a triplet around 1.4 ppm and a quartet around 4.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) are key indicators.

    • Mass Spectrometry: Confirms the molecular weight of the product. ESI-MS should show the expected [M-H]⁻ or [M+H]⁺ ion.[10][11]

    • Melting Point: A sharp melting point indicates high purity of the final product.

Summary of Protocol Parameters and Troubleshooting

ParameterMethod A: Base-CatalyzedMethod B: Acid-CatalyzedTroubleshooting Tips
Reagents NaOH, EtOH/H₂OH₂SO₄, Acetic Acid/H₂OIncomplete Reaction: Extend reaction time, increase temperature slightly, or add more reagent (base/acid).
Temperature Reflux (~80-90°C)100-110°CLow Yield: Ensure complete precipitation during workup by adjusting pH carefully (Method A) or using sufficient cold water (Method B). Check for product loss during transfers.
Time 4-8 hours4-12 hoursImpure Product: Wash the solid precipitate thoroughly with cold water. If impurities persist, consider recrystallization from a suitable solvent like ethanol or acetic acid.
Workup Acidification (HCl) to pH 1-2Dilution with cold waterOily Product: If the product oils out instead of precipitating, try adding more water or extracting the product with an organic solvent like ethyl acetate, followed by washing, drying, and solvent removal.

Safety Precautions

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Corrosives: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive and can cause severe burns. Handle with extreme care.

  • Starting Material/Product: The toxicological properties of this compound and its corresponding acid are not fully characterized. Treat them as potentially harmful if swallowed, inhaled, or in contact with skin.[12][13][14]

  • General Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[15] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.

Experimental Workflow Visualization

Hydrolysis_Workflow prep 1. Reagent Preparation (Ester, Solvent, Acid/Base) reaction 2. Reaction Under Reflux (Heating & Stirring) prep->reaction Charge Flask monitor 3. Reaction Monitoring (TLC / LC-MS) reaction->monitor Sample Periodically monitor->reaction Reaction Incomplete workup 4. Workup (Cooling & Precipitation) monitor->workup Reaction Complete isolate 5. Isolation & Purification (Filtration, Washing, Drying) workup->isolate Collect Precipitate charac 6. Product Characterization (NMR, MS, MP) isolate->charac Analyze Pure Product

Caption: Workflow diagram for the hydrolysis of this compound.

References

  • Shaik, S. P., et al. (2020).
  • El-Sayed, M. A. A., et al. (2022).
  • Komatsu, H., & Shigeyama, T. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Sigma-Aldrich. (2024).
  • ChemicalBook. (2023).
  • Fisher Scientific. (2025).
  • Echemi. (n.d.).
  • Bayer AG. (2019). Process for the hydrolysis of quinolone carboxylic esters.
  • Echemi. (n.d.).
  • Nolan, S. J., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands.
  • PrepChem. (n.d.). Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. PrepChem.com.
  • BenchChem. (2025). Application Notes and Protocols: The Synthesis of Quinoline Derivatives Utilizing Arylamine Precursors. BenchChem.
  • Sánchez-Salcedo, E. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Sánchez-Salcedo, E. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

Sources

Application Notes and Protocols for High-Throughput Screening of Substituted Quinoline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a multitude of non-covalent interactions—such as hydrogen bonding, π-π stacking, and hydrophobic interactions—make it a cornerstone for the development of therapeutic agents.[1] Substituted quinolines have given rise to a wide array of approved drugs with diverse clinical applications, including anticancer, antimalarial, anti-inflammatory, and antibacterial agents.[2] The versatility of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties through the introduction of various substituents at multiple positions, making it an ideal framework for generating large, diverse compound libraries for high-throughput screening (HTS) campaigns.[1]

This technical guide provides detailed application notes and protocols for the HTS of substituted quinoline libraries against various biological targets. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay design, execution, and data interpretation, with a focus on overcoming the specific challenges associated with this class of compounds.

PART 1: Foundational Principles for Screening Substituted Quinolines

A successful HTS campaign with a substituted quinoline library hinges on a thorough understanding of the interplay between the chemical properties of the compounds and the chosen assay technology.

Physicochemical Considerations for Substituted Quinolines
  • Solubility: Many substituted quinolines, particularly those with aromatic extensions, can exhibit poor aqueous solubility. This is a critical parameter to manage, as compound precipitation can lead to false-positive or false-negative results. It is essential to determine the kinetic solubility of the library in the final assay buffer. The use of co-solvents like dimethyl sulfoxide (DMSO) is standard, but its final concentration should be kept to a minimum (typically ≤1%) to avoid detrimental effects on cellular or protein function.[3]

  • Autofluorescence: The fused aromatic ring system of quinolines can inherently possess fluorescent properties. This can be a significant source of interference in fluorescence-based assays (e.g., Fluorescence Polarization, FRET). It is crucial to pre-screen the quinoline library for autofluorescence at the excitation and emission wavelengths of the chosen assay.[4]

  • Non-specific Reactivity: Some quinoline derivatives can be reactive, particularly with thiol groups on proteins, leading to non-specific inhibition. Including counter-screens and assays with and without pre-incubation of the compound with the target can help identify such behavior.[5]

The Imperative of Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that is indispensable for validating the quality of an HTS assay. It provides a measure of the separation between the distributions of the positive and negative controls, taking into account the dynamic range of the assay and the variability of the data. The formula for the Z'-factor is:

Z' = 1 - (3σp + 3σn) / |μp - μn|

where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls, respectively.

An assay is generally considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5.[6]

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentHighly reliable for screening large libraries.
0 to 0.5MarginalMay require further optimization.
< 0UnacceptableNot suitable for HTS.

PART 2: Biochemical Assays for Substituted Quinoline Libraries

Biochemical assays utilize purified biological macromolecules to screen for direct interactions with the test compounds. They are instrumental in identifying compounds that modulate the activity of a specific target.

Fluorescence Polarization (FP) Assay for Kinase Inhibition

Principle: FP is a powerful technique for monitoring molecular interactions in solution. It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule (e.g., a protein kinase), its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive FP assay for kinase inhibitors, a test compound that binds to the kinase will displace the tracer, causing a decrease in polarization.[7]

Application: This protocol is designed to screen a substituted quinoline library for inhibitors of a specific protein kinase.

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis reagents Prepare Assay Buffer, Kinase, Fluorescent Tracer, and Quinoline Library dispense_kinase Dispense Kinase Solution to 384-well Plate reagents->dispense_kinase add_compound Add Substituted Quinoline Compounds dispense_kinase->add_compound incubate1 Incubate add_compound->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate to Equilibrium add_tracer->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate analyze_data Calculate % Inhibition and Z'-Factor read_plate->analyze_data identify_hits Identify 'Hit' Compounds analyze_data->identify_hits

Caption: Fluorescence Polarization Assay Workflow for Kinase Inhibitors.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Kinase Stock: Prepare a 2X concentrated solution of the purified kinase in assay buffer. The final concentration should be optimized to yield a significant polarization window (typically in the low nM range).

    • Fluorescent Tracer Stock: Prepare a 2X concentrated solution of a suitable fluorescently labeled ATP-competitive tracer in assay buffer. The final concentration should be at or below the Kd for its interaction with the kinase.

    • Substituted Quinoline Library: Prepare a dilution series of the quinoline compounds in 100% DMSO. A typical starting concentration for the highest dose is 1 mM.

  • Assay Procedure (384-well format):

    • Dispense 10 µL of 2X kinase solution into each well of a black, low-volume 384-well plate.

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20 nL) of the substituted quinoline compounds from the source plate to the assay plate. This will result in a final DMSO concentration of approximately 0.1%. Include positive (no inhibitor, DMSO only) and negative (no kinase) controls.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Dispense 10 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mPsample - mPmin) / (mPmax - mPmin)) where mPsample is the millipolarization value of the test well, mPmin is the average mP of the negative control, and mPmax is the average mP of the positive control.

    • Calculate the Z'-factor to assess assay quality.

    • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibition

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to study biomolecular interactions.[8] It utilizes two types of beads: a "Donor" bead and an "Acceptor" bead. When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm. This results in the emission of light from the Acceptor bead at 520-620 nm.[9] Inhibitors of the PPI will prevent this proximity, leading to a decrease in the AlphaScreen signal.[8]

Application: This protocol is designed to screen a substituted quinoline library for inhibitors of a specific protein-protein interaction.

Workflow Diagram:

AlphaScreen_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis reagents Prepare Assay Buffer, Tagged Proteins, Donor/Acceptor Beads, and Quinoline Library dispense_protein1 Dispense Biotinylated Protein A and Quinoline Compound reagents->dispense_protein1 incubate1 Incubate dispense_protein1->incubate1 add_protein2 Add GST-tagged Protein B incubate1->add_protein2 incubate2 Incubate add_protein2->incubate2 add_beads Add Streptavidin-Donor and Anti-GST-Acceptor Beads incubate2->add_beads incubate3 Incubate in the Dark add_beads->incubate3 read_plate Read AlphaScreen Signal incubate3->read_plate analyze_data Calculate % Inhibition and Z'-Factor read_plate->analyze_data identify_hits Identify 'Hit' Compounds analyze_data->identify_hits

Caption: AlphaScreen Assay Workflow for PPI Inhibitors.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • Protein A (Biotinylated): Prepare a 4X concentrated solution of the biotinylated protein in assay buffer.

    • Protein B (GST-tagged): Prepare a 4X concentrated solution of the GST-tagged protein in assay buffer.

    • Substituted Quinoline Library: Prepare a dilution series in 100% DMSO.

    • Bead Mix: Prepare a 2X concentrated mix of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads in assay buffer. This should be done under subdued light.

  • Assay Procedure (384-well ProxiPlate):

    • Dispense 5 µL of the 4X biotinylated Protein A solution into each well.

    • Add 50 nL of the substituted quinoline compounds.

    • Incubate for 15 minutes at room temperature.

    • Dispense 5 µL of the 4X GST-tagged Protein B solution.

    • Incubate for 30 minutes at room temperature.

    • Dispense 10 µL of the 2X bead mix.

    • Seal the plate and incubate for 60-90 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate percent inhibition as described for the FP assay.

    • Determine the Z'-factor.

    • Identify "hit" compounds that significantly reduce the AlphaScreen signal.

PART 3: Cell-Based Assays for Phenotypic Screening

Cell-based assays provide a more physiologically relevant context for screening as they assess the activity of compounds in a living system.[10]

Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

Application: This protocol is used for primary screening of a substituted quinoline library to identify compounds with cytotoxic or anti-proliferative effects, often in the context of cancer drug discovery.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition & Analysis culture_cells Culture Cancer Cell Line seed_plate Seed Cells into 96-well Plate culture_cells->seed_plate incubate_adhesion Incubate for Cell Adhesion seed_plate->incubate_adhesion add_compounds Add Substituted Quinoline Compounds incubate_adhesion->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize incubate_solubilize Incubate to Dissolve Crystals solubilize->incubate_solubilize read_absorbance Read Absorbance at 570 nm incubate_solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data

Caption: MTT Assay Workflow for Cell Viability Screening.

Detailed Protocol:

  • Cell Preparation:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate growth medium.

    • Harvest the cells and seed them into a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the substituted quinoline compounds in growth medium from the DMSO stocks.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • For active compounds, determine the IC50 value (the concentration that inhibits 50% of cell growth).

PART 4: Data Interpretation and Hit Validation

The primary HTS will generate a list of "hit" compounds. It is crucial to perform a series of follow-up studies to validate these hits and eliminate false positives.

  • Hit Confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their potency (IC50 or EC50).

  • Orthogonal Assays: Use a different assay format that measures the same biological endpoint to confirm the activity of the hits. This helps to rule out assay-specific artifacts.

  • Counter-Screens: For biochemical assays, screen the hits against unrelated targets to assess their selectivity. For cell-based assays, counter-screens can be used to identify compounds that interfere with the reporter system or have general cytotoxic effects.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the activity of related quinoline analogues from the library to identify initial SAR trends.

By following these rigorous protocols and validation strategies, researchers can effectively leverage the power of HTS to unlock the therapeutic potential of substituted quinoline libraries.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries.
  • PubMed. (2008). A high-throughput assay based on fluorescence polarization for inhibitors of the polo-box domain of polo-like kinase 1.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed Central. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
  • PubMed Central. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • ResearchGate. (n.d.). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype.
  • NIH. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors.
  • NIH. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors.
  • PubMed Central. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • PubMed. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
  • PubMed Central. (n.d.). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction.
  • PubMed Central. (n.d.). Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the Gα–RGS17 Protein–Protein Interaction Using AlphaScreen.
  • NIH. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • PubMed. (2015). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates.
  • MDPI. (2020). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
  • PubMed. (1996). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives.
  • MDPI. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates.
  • PubMed. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines.
  • NIH. (n.d.). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library.
  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines.
  • NIH. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.
  • ChemDiv. (n.d.). High throughput screening (HTS). Biological screening.
  • RSC Publishing. (n.d.). A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics.
  • NIH. (n.d.). Structure-based drug screening for G protein-coupled receptors.
  • NIH. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • TIGEM. (n.d.). High Content Screening.
  • BenchChem. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • NIH. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • BenchChem. (2025). Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
  • PubMed. (1990). Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities.
  • NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • Small Molecule Discovery Center (SMDC). (n.d.). High-Throughput Screening Steps.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM.
  • ResearchGate. (n.d.). Investigation of matched pairs of meta-substituted quinolines.
  • MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
  • Zauba. (n.d.). Quinoline 2 Imports Under Sub Chapter 3004.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
  • Zauba. (n.d.). Quinoline Imports Under HS Code 29339900.
  • U.S. International Trade Commission. (2026). Harmonized Tariff Schedule of the United States (2026). Retrieved from U.S.
  • ACS Publications. (2026). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate.
  • ResearchGate. (2025). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane.
  • MDPI. (n.d.). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
  • U.S. International Trade Commission. (2026). 3004.90.92.91 - Harmonized Tariff Schedule. Retrieved from U.S.
  • U.S. International Trade Commission. (2026). Harmonized Tariff Schedule. Retrieved from U.S.
  • U.S. Customs and Border Protection. (n.d.). HS Code 29334990 - quinoline isoquinoline compounds. Retrieved from U.S. Customs and Border Protection Website.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).

Sources

Application Notes and Protocols: In Vitro Evaluation of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways crucial for tumor progression.[2][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate derivatives. It outlines a phased approach, beginning with primary cytotoxicity screening to determine potency (IC50) and progressing to detailed mechanistic assays to elucidate the cellular responses to these compounds, such as apoptosis, cell cycle modulation, and effects on cell migration.

Introduction: The Rationale for Quinoline Derivatives in Oncology

Quinoline and its analogues have emerged as a focal point in anticancer drug discovery due to their ability to target various biological pathways involved in cancer.[1][5] Their mechanisms of action are multifaceted, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of protein kinases like Pim-1 and receptor tyrosine kinases (e.g., EGFR, VEGF).[1][2][4][5][6] The core structure, this compound, serves as a versatile scaffold for synthesizing a library of derivatives. The strategic placement of chloro, fluoro, and methyl groups can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets, potentially leading to enhanced potency and selectivity against cancer cells.

This guide presents a logical workflow for the preclinical in vitro assessment of these novel derivatives, ensuring robust and reproducible data generation for lead candidate selection.

Overall Experimental Workflow

The evaluation process is structured to move from broad screening to specific mechanistic insights. This tiered approach ensures that resources are focused on the most promising compounds.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis Compound Compound Library (Quinoline Derivatives) Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) MTT_Assay Cytotoxicity Screening (MTT Assay) Compound->MTT_Assay Compound Treatment Cell_Lines->MTT_Assay Cell Seeding IC50 IC50 Value Determination MTT_Assay->IC50 Data Analysis Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Select Lead Compounds (IC50 < 10 µM) Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Select Lead Compounds (IC50 < 10 µM) Migration Cell Migration Assay (Wound Healing) IC50->Migration Select Lead Compounds (IC50 < 10 µM) Data_Analysis Data Interpretation & Lead Candidate Selection Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Migration->Data_Analysis Apoptosis_Pathway Compound Quinoline Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis PS Phosphatidylserine (PS) Translocation Apoptosis->PS AnnexinV Annexin V Binding PS->AnnexinV Detection

Caption: Simplified intrinsic apoptosis pathway and Annexin V detection point.

4.2. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis. [1][7] Principle: Cell cycle analysis is performed by staining DNA with a fluorescent dye, typically Propidium Iodide (PI). [8]Since PI binds stoichiometrically to DNA, the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. [9]* G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.

Protocol: Cell Cycle Analysis with PI Staining

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [9]Incubate on ice for at least 30 minutes or store at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [9]5. RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) to degrade RNA, ensuring that PI only stains DNA. [9][10]6. PI Staining: Add PI solution (e.g., 50 µg/mL) and incubate for 5-10 minutes at room temperature. [9][10]7. Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events. [9]

4.3. Cell Migration Assay (Wound Healing)

Inhibition of cell migration is a desirable characteristic for an anticancer agent, as it relates to the potential to prevent metastasis. The wound healing or "scratch" assay is a simple and effective method to assess collective cell migration. [11][12] Principle: A confluent monolayer of cancer cells is mechanically "wounded" by creating a scratch. The cells at the edge of the scratch will then migrate to close the gap. The rate of wound closure is monitored over time and compared between treated and untreated cells. [11] Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a fully confluent monolayer.

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer. [11][12]3. Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells. [12]Replace with fresh medium containing the quinoline derivative at a non-lethal concentration (e.g., IC50/4 or IC50/2) to study migration without the confounding effect of cell death.

  • Imaging: Immediately capture an initial image (T=0) of the scratch using a phase-contrast microscope. Mark reference points to ensure the same field is imaged each time. [11]5. Monitoring: Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control group is nearly closed. [11]6. Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of novel this compound derivatives. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and migratory potential, researchers can build a comprehensive profile of each compound. Derivatives that demonstrate high potency (low IC50), effectively induce apoptosis, cause cell cycle arrest, and inhibit migration represent strong candidates for further preclinical development, including in vivo xenograft studies and advanced mechanistic investigations (e.g., Western blotting for key signaling proteins, kinase profiling).

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Chavda, V. P., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Wound Healing Assay. (2025). How to do Wound Healing (Scratch)
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Bio-protocol. (n.d.). Scratch Wound Healing Assay.
  • Bioorganic & Medicinal Chemistry. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • The Annexin V Apoptosis Assay. (n.d.).
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • BenchChem. (n.d.). In Vitro Efficacy of Novel Quinoline Compounds Against Diverse Cancer Cell Lines: A Comparative Analysis.
  • PMC. (n.d.).
  • Neuroquantology. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
  • Abcam. (n.d.). Wound healing assay.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • ibidi. (n.d.). Wound Healing and Migration Assays.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • PMC. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. PubMed Central.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • JoVE. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the IC50 Values of Pericosine A in Cancer Cell Lines.
  • PubMed Central. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central.
  • YouTube. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview.
  • YouTube. (2020). MTT Assay for Cell Viability.
  • PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central.
  • PubMed. (n.d.). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed.
  • Acta Crystallographica Section E. (n.d.).
  • MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to optimize your synthetic strategy.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process:

  • Gould-Jacobs Reaction: This step involves the condensation of 3-fluoro-5-methylaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then thermally cyclized to yield Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate.

  • Chlorination: The subsequent chlorination of the 4-hydroxyquinoline intermediate, most commonly using phosphorus oxychloride (POCl₃), furnishes the final target molecule.

This guide will address potential issues in each of these stages in a comprehensive question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for quinoline synthesis, but its efficiency can be influenced by several factors, particularly with substituted anilines.[1]

Question 1: My Gould-Jacobs reaction is resulting in a low yield of the desired 4-hydroxyquinoline intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Gould-Jacobs reaction can stem from incomplete initial condensation, inefficient cyclization, or the formation of side products. Here’s a systematic approach to troubleshooting:

  • Incomplete Condensation: The initial reaction between 3-fluoro-5-methylaniline and diethyl ethoxymethylenemalonate (DEEM) to form the anilinomethylenemalonate intermediate is crucial.

    • Recommendation: Ensure a slight excess of DEEM (1.1-1.2 equivalents) is used. The reaction is typically heated at 100-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline. Removal of the ethanol byproduct under reduced pressure can also drive the equilibrium towards the product.

  • Inefficient Cyclization: The thermal cyclization of the intermediate requires high temperatures, typically above 250°C.[2]

    • Recommendation: The use of a high-boiling point solvent like Dowtherm A or diphenyl ether is essential to reach the required temperature for efficient cyclization.[1] Microwave-assisted synthesis can be a highly effective alternative, often leading to shorter reaction times and improved yields.[2] A systematic optimization of temperature and reaction time is recommended to maximize the yield and minimize degradation.[2]

  • Side Reactions: At high temperatures, side reactions such as decarboxylation can occur, leading to a decrease in the desired product.[2]

    • Recommendation: Carefully control the heating and reaction time. For microwave synthesis, a shorter reaction time at a higher temperature might be more effective than prolonged heating.[2]

Question 2: I am concerned about the regioselectivity of the cyclization with 3-fluoro-5-methylaniline. How can I ensure the formation of the correct 6-fluoro-8-methyl isomer?

Answer:

The regioselectivity of the Gould-Jacobs cyclization with meta-substituted anilines is a valid concern. The cyclization can occur at either of the two ortho positions to the amino group. In the case of 3-fluoro-5-methylaniline, cyclization can lead to the desired 6-fluoro-8-methyl isomer or the undesired 8-fluoro-6-methyl isomer.

  • Electronic and Steric Effects: The fluorine atom is an electron-withdrawing group, which can deactivate the ortho position (C2) towards electrophilic attack. The methyl group is an electron-donating group, which activates the other ortho position (C6). Therefore, cyclization is generally favored at the more nucleophilic position ortho to the methyl group, leading to the desired 6-fluoro-8-methyl isomer.

  • Confirmation of Structure: It is crucial to confirm the structure of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling patterns and chemical shifts in ¹H and ¹⁹F NMR will definitively distinguish between the two possible isomers.

Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate

  • Condensation: In a round-bottom flask, combine 3-fluoro-5-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120°C for 1.5 hours.

  • Removal of Ethanol: Remove the ethanol formed during the reaction under reduced pressure.

  • Cyclization: Add Dowtherm A (10 volumes) to the flask and heat the mixture to 250°C for 30 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with hexane to remove the solvent, and then with ethanol.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or N,N-dimethylformamide (DMF) to obtain pure Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate.

Part 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step, and POCl₃ is a common and effective reagent for this transformation.[3]

Question 3: My chlorination reaction with POCl₃ is giving a low yield and a dark, tarry crude product. What is causing this and how can I optimize the reaction?

Answer:

Low yields and tar formation during chlorination with POCl₃ are often due to the harsh reaction conditions and the presence of impurities.

  • Purity of the Starting Material: Ensure that the Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate is pure and dry. The presence of residual high-boiling solvents or other impurities can lead to side reactions and decomposition at the high temperatures required for chlorination.

  • Reaction Conditions: The reaction is typically carried out by heating the substrate in excess POCl₃.

    • Recommendation: Use a moderate excess of freshly distilled POCl₃. The reaction temperature is usually around 100-110°C. Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid prolonged heating, which can lead to decomposition.

  • Work-up Procedure: The work-up of POCl₃ reactions must be performed carefully.

    • Recommendation: After the reaction is complete, cool the mixture and remove the excess POCl₃ under reduced pressure. The residue should then be quenched by carefully and slowly adding it to crushed ice with vigorous stirring. This highly exothermic process should be performed in a well-ventilated fume hood. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.

Question 4: Are there any common side products I should be aware of during the POCl₃ chlorination of my substituted 4-quinolone?

Answer:

While the primary reaction is the conversion of the hydroxyl group to a chlorine atom, other side reactions can occur, especially with prolonged reaction times or at higher temperatures.

  • Phosphorylated Intermediates: The reaction proceeds through the formation of a phosphate ester intermediate.[3] Incomplete reaction can leave some of this intermediate in the crude product.

  • Ring Chlorination: Although less common, there is a possibility of electrophilic chlorination on the quinoline ring, especially if there are activating groups present. However, the presence of the deactivating ester group at the 3-position and the fluoro group at the 6-position makes this less likely for the target molecule.

  • Hydrolysis: During work-up, if the quenching is not efficient or if the product is exposed to moisture for extended periods, the 4-chloro group can be hydrolyzed back to the 4-hydroxy group.

Experimental Protocol: Chlorination of Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate (1.0 eq) and phosphorus oxychloride (5-10 eq).

  • Heating: Heat the reaction mixture to 110°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Removal of POCl₃: After completion, cool the reaction mixture and remove the excess POCl₃ by vacuum distillation.

  • Quenching and Extraction: Carefully pour the cooled residue onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Summary

Table 1: Optimization of Gould-Jacobs Cyclization

EntrySolventTemperature (°C)Time (h)Yield (%)Notes
1Dowtherm A2500.5~75Conventional heating.
2Diphenyl Ether2500.5~70Similar to Dowtherm A.
3None (Microwave)2800.25>80Shorter reaction time, potentially higher yield.

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Visualizing the Workflow

To aid in understanding the experimental process, the following workflow diagram illustrates the key stages of the synthesis.

SynthesisWorkflow cluster_GouldJacobs Part 1: Gould-Jacobs Reaction cluster_Chlorination Part 2: Chlorination Start 3-Fluoro-5-methylaniline + Diethyl ethoxymethylenemalonate Condensation Condensation (120°C, 1.5h) Start->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate->Cyclization Product1 Ethyl 4-hydroxy-6-fluoro-8-methyl- quinoline-3-carboxylate Cyclization->Product1 Chlorination_Step Chlorination with POCl₃ (110°C, 2-4h) Product1->Chlorination_Step Workup Quenching & Extraction Chlorination_Step->Workup Purification Column Chromatography Workup->Purification FinalProduct Ethyl 4-chloro-6-fluoro-8-methyl- quinoline-3-carboxylate Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Klapars, A., & Campos, K. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

Sources

Side reactions in the Skraup synthesis of quinolines and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and preventing the common side reactions associated with this powerful, yet challenging, chemical transformation. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental aspects of the Skraup synthesis.

Q1: What is the specific role of each component in the Skraup synthesis?

A1: Each reagent in the Skraup synthesis has a critical and distinct function:

  • Aniline (or substituted aniline): This is the foundational aromatic component, providing the benzene ring and the nitrogen atom that will be incorporated into the final quinoline heterocyclic core.[1]

  • Glycerol: This three-carbon alcohol serves as the precursor to the pyridine ring portion of the quinoline. Under the harsh conditions of the reaction, concentrated sulfuric acid dehydrates glycerol to form acrolein (prop-2-enal), which is the key reactive intermediate.[1][2]

  • Concentrated Sulfuric Acid (H₂SO₄): It serves a dual purpose. Primarily, it is a powerful dehydrating agent required to convert glycerol into acrolein.[1][3] Secondly, it acts as an acid catalyst for the crucial cyclization and ring-closure steps of the mechanism.[1][2]

  • Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is a 1,2-dihydroquinoline. An oxidizing agent is required for the final aromatization step to form the stable quinoline ring system.[1][3] Nitrobenzene is a traditional choice and can also function as a high-boiling solvent.[4][5]

  • Moderator (e.g., Ferrous Sulfate, FeSO₄): The reaction is notoriously exothermic and can become uncontrollably violent.[6][7] A moderator like ferrous sulfate is added to temper the reaction's vigor, making it smoother and often improving yields by minimizing byproduct formation.[1][7][8]

Q2: Why is the Skraup synthesis so famously exothermic and often violent?

A2: The primary source of the reaction's violent exotherm is the initial dehydration of glycerol by concentrated sulfuric acid to form acrolein.[9] This step is extremely rapid and releases a significant amount of heat.[8] This initial surge in temperature can accelerate subsequent steps and promote unwanted side reactions, leading to a runaway reaction if not properly controlled.[7] The use of a moderator is essential to manage this initial energy release.[6][7]

Q3: Are there viable alternatives to nitrobenzene as the oxidizing agent?

A3: Yes, while nitrobenzene is traditional, concerns over its toxicity and the vigor of the reaction have led to the use of alternatives. Arsenic pentoxide or arsenic acid is a common substitute and is reported to result in a less violent reaction.[4][9][10] Other options that have been explored include ferric compounds (like ferric oxide), vanadium pentoxide, and even bubbling air or oxygen through the mixture.[1][7] More modern protocols have also successfully employed iodine as a milder and effective oxidizing agent.[9] The choice of oxidant can significantly impact the reaction profile and should be selected based on the substrate, scale, and safety considerations.[1]

Troubleshooting Guide: Side Reactions & Prevention

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Problem 1: Uncontrollable and Violent Reaction

Q: My Skraup reaction is extremely vigorous, boiling uncontrollably even after removing the heat source. How can I prevent this dangerous situation?

A: Cause & Prevention

This is the most critical safety issue in the Skraup synthesis. The violence stems from the rapid, highly exothermic dehydration of glycerol to acrolein catalyzed by sulfuric acid.[9] The key to prevention is not to eliminate this heat but to control its rate of generation and dissipate it effectively.

The most effective method is the inclusion of a moderator . Ferrous sulfate (FeSO₄) is the most common and is believed to act as an oxygen carrier, effectively extending the reaction over a longer period and smoothing the exotherm.[7] Boric acid has also been used to achieve a smoother reaction.[7][11]

Key Preventative Measures:

  • Use a Moderator: Always include a moderator like ferrous sulfate in the reaction mixture.[6][8]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly, in portions, with efficient stirring and external cooling (e.g., an ice bath).[9] Ensure reagents are added in the correct order—sulfuric acid should be added after the ferrous sulfate is distributed.[7]

  • Efficient Heat Management: Use a flask of appropriate size (not overfilled) to allow for sufficient headspace and efficient stirring. Good agitation helps dissipate heat and prevent localized hotspots.[11]

dot

Caption: Causal pathway of a violent Skraup reaction and key prevention points.

Protocol 1: Moderated Skraup Synthesis of Quinoline (Adapted from Organic Syntheses protocols for safety and control)[7][12]

  • Setup: In a three-necked round-bottom flask of appropriate size (e.g., 1L for a ~0.5 mole scale reaction) equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Mixing: Begin vigorous stirring to create a homogeneous slurry. It is critical that the ferrous sulfate is well-distributed before adding acid.[7]

  • Acid Addition: Slowly and cautiously add concentrated sulfuric acid through the addition funnel. The addition should be portion-wise, and the flask should be cooled in an ice-water bath to manage the initial exotherm.

  • Initiation: Once the acid is added, gently heat the mixture using an oil bath or heating mantle.[13]

  • Reaction: An exothermic reaction will commence, and the mixture will begin to boil. Immediately remove the heat source. The heat of the reaction itself should be sufficient to maintain reflux for 30-60 minutes.[7] If the reaction becomes too vigorous, assist the condenser by applying a wet cloth to the outside of the flask.[7]

  • Completion: After the initial vigorous reaction subsides, re-apply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[13]

  • Work-up: Proceed to Protocol 2 for purification.

Problem 2: Significant Tar Formation and Low Yield

Q: My reaction produces a thick, black, intractable tar, making product isolation nearly impossible and crippling my yield. What causes this, and how can I prevent it?

A: Cause & Prevention

Tar formation is the most common side reaction that plagues the Skraup synthesis.[11] The primary cause is the acid-catalyzed polymerization of the acrolein intermediate .[9][14] Under the strongly acidic and high-temperature conditions, acrolein, an α,β-unsaturated aldehyde, readily polymerizes into a dark, resinous material.[9][11] This side reaction consumes the key intermediate, directly reducing the yield of the desired quinoline product.

Preventing tar formation is directly linked to controlling the reaction's vigor and temperature. A violent, uncontrolled reaction generates excessive heat, which dramatically accelerates polymerization.

dot

Caption: Competition between quinoline synthesis and tar formation from acrolein.

Table 1: Troubleshooting Summary for Tar Formation

ParameterImpact on Tar FormationRecommended Action
Temperature High temperatures significantly accelerate acrolein polymerization.[9][11]Maintain strict temperature control. Use a moderator (FeSO₄) to prevent temperature spikes. Heat gently to initiate.[11]
Acid Conc. Harsh acidic conditions promote polymerization.Add sulfuric acid slowly and with cooling to avoid localized "hot spots" of high acid concentration and temperature.[9]
Reaction Vigor A violent reaction is a high-temperature reaction.Follow all steps in Protocol 1 to ensure a smooth, controlled reaction profile.[8]
Purification Tar complicates the isolation of the quinoline product.Use steam distillation for purification, as quinoline is steam-volatile while the polymeric tar is not.[11][13]

Protocol 2: Post-Reaction Work-up and Purification by Steam Distillation

  • Cooling & Dilution: Allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the cooled mixture into a large volume of cold water or onto crushed ice with stirring.[13]

  • Neutralization: In a large flask suitable for steam distillation, make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution. This step is highly exothermic and requires cooling. The goal is to liberate the free quinoline base from its salt.[13][15]

  • Steam Distillation Setup: Assemble a steam distillation apparatus. Ensure a steady flow of steam from an external generator or by boiling water in the flask itself.

  • Distillation: Pass steam through the mixture. The quinoline, being steam-volatile, will co-distill with the water and collect in the receiving flask.[12] Unreacted nitrobenzene will also distill over.[15] The non-volatile tar will remain in the distillation pot.

  • Isolation: Continue distillation until the distillate runs clear and no more oily quinoline droplets are observed. The quinoline will separate as a denser-than-water layer (note: the aqueous layer contains dissolved salts, so the quinoline may float initially).[15] Separate the quinoline layer using a separatory funnel.

  • Final Purification: The crude quinoline can be further purified by drying over an anhydrous agent (e.g., potassium carbonate) followed by vacuum distillation.[12]

References
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Skraup Quinoline Synthesis: Mechanism, Reagents, and Examples. YouTube. [Link]

  • Skraup quinoline synthesis. Chemistry Online. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Skraup reaction. Vdocuments. [Link]

  • Skraup reaction. chemeurope.com. [Link]

  • QUINOLINE. Organic Syntheses. [Link]

  • Work out the mechanism for the Skraup synthesis of quinoline. Filo. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Making quinoline - the Skraup synthesis. YouTube. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • Separation of 8-hydroxyquinoline from tarry mixture formed during synthesis by Skraup synthesis? ResearchGate. [Link]

  • Skraup's Synthesis. Vive Chemistry - WordPress.com. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate. [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. Reddit. [Link]

  • My attempt at the Skraup quinoline synthesis. Sciencemadness.org. [Link]

Sources

Technical Support Center: Purification of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a purification technique used to remove impurities from a solid compound.[1][2] For this compound, which is often an intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

Q2: How do I select an appropriate solvent for the recrystallization of this specific quinoline derivative?

The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.[1][4] For a substituted quinoline ester like this, a good starting point is to test a range of solvents with varying polarities. A general rule of thumb is that solvents with similar functional groups to the solute can be effective; therefore, esters like ethyl acetate might be a good choice.[5][6] It is crucial to perform a small-scale solvent screening to determine the optimal choice.[4][7]

Q3: Can I use a mixed solvent system?

Yes, a mixed solvent system, often consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can be very effective. For instance, if your compound dissolves well in a solvent like ethanol but does not crystallize upon cooling, you can add a poor solvent like water or hexane until the solution becomes cloudy (the cloud point), then heat to redissolve and cool slowly.[5]

Q4: What are the most common impurities I might encounter?

Common impurities could include unreacted starting materials from the synthesis, by-products from side reactions, or residual solvents. For quinoline derivatives, colored impurities can also be present, which may be removed by treating the hot solution with activated charcoal.[8]

Troubleshooting Guide

Issue 1: The Compound Fails to Crystallize Upon Cooling

Possible Cause A: Too Much Solvent Was Used

  • Explanation: The solution is not saturated enough for crystals to form because an excess of solvent was used to dissolve the crude product.[9][10]

  • Solution:

    • Gently heat the solution to evaporate some of the solvent. A rotary evaporator can be used for more volatile solvents.[9]

    • Continue to evaporate the solvent until you observe the formation of solid material in the hot solution, then add a small amount of solvent back to just redissolve it.

    • Allow the solution to cool slowly again.

Possible Cause B: Supersaturation

  • Explanation: The solution has cooled below the point of saturation, but the crystals have not yet started to form due to a lack of nucleation sites.[9]

  • Solution:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution to induce crystallization.[8][10]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Possible Cause A: The Solution is Too Concentrated, or the Compound's Melting Point is Lower Than the Solution Temperature

  • Explanation: The compound is coming out of solution at a temperature above its melting point, leading to the formation of an oil rather than solid crystals. This is a common issue with impure compounds.[11]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to the solution to decrease the saturation point.[9][11]

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.

    • Vigorous stirring while cooling can sometimes promote crystal formation over oiling.

Issue 3: Low Recovery of the Purified Product

Possible Cause A: The Compound Has Significant Solubility in the Cold Solvent

  • Explanation: Even at low temperatures, a considerable amount of your product may remain dissolved in the solvent, which is then lost during filtration.[10]

  • Solution:

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the solid.[8]

    • Use the minimum amount of cold solvent to wash the collected crystals on the filter paper.

    • Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.

Possible Cause B: Premature Crystallization During Hot Filtration

  • Explanation: If a hot filtration step is necessary to remove insoluble impurities, the solution may cool slightly in the funnel, causing your product to crystallize prematurely along with the impurities.[11]

  • Solution:

    • Use a slight excess of the hot solvent to ensure the compound remains dissolved during the filtration step. The excess solvent can be evaporated after filtration and before cooling.[11]

    • Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before pouring your solution through.

Experimental Protocol: Solvent Screening and Recrystallization

This protocol outlines the steps to identify a suitable solvent and perform the recrystallization.

1. Solvent Screening:

  • Place approximately 20-30 mg of the crude this compound into several test tubes.

  • Add a different potential solvent to each test tube dropwise at room temperature, swirling after each addition.

  • If the solid dissolves readily at room temperature, the solvent is not suitable.[7]

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[8]

  • Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The best solvent will dissolve the compound when hot and result in the formation of a large amount of crystals upon cooling.[8]

Solvent Polarity Boiling Point (°C) Solubility at RT (Qualitative) Solubility at Boiling (Qualitative) Crystal Formation on Cooling
HexaneNon-polar69InsolubleSparingly SolubleGood
TolueneNon-polar111Sparingly SolubleSolubleFair
Ethyl AcetatePolar aprotic77Sparingly SolubleVery SolubleGood
AcetonePolar aprotic56SolubleVery SolublePoor
EthanolPolar protic78SolubleVery SolublePoor
MethanolPolar protic65SolubleVery SolublePoor
WaterPolar protic100InsolubleInsolubleN/A

Table 1: Example Solvent Screening Data for Recrystallization.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask with stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[8]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.[2][8]

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals, for example, in a vacuum oven.

Visualizing the Workflow and Troubleshooting

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_end Completion Start Start with Crude Compound Solvent_Screen Perform Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Cool Slowly to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Collect Collect Crystals (Vacuum Filtration) Ice_Bath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Purified Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Recrystallization Workflow Diagram.

Troubleshooting_Tree Problem Recrystallization Issue? No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Compound Oils Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Too_Much_Solvent Too Much Solvent? No_Crystals->Too_Much_Solvent Too_Concentrated Too Concentrated / Fast Cooling? Oiling_Out->Too_Concentrated High_Solubility High Solubility in Cold Solvent? Low_Yield->High_Solubility Supersaturated Supersaturated? Too_Much_Solvent->Supersaturated No Evaporate Evaporate Solvent Too_Much_Solvent->Evaporate Yes Scratch_Seed Scratch or Seed Supersaturated->Scratch_Seed Yes Add_Solvent_Cool_Slow Add More Solvent & Cool Slowly Too_Concentrated->Add_Solvent_Cool_Slow Yes Change_Solvent Change Solvent / Cool Thoroughly High_Solubility->Change_Solvent Yes

Caption: Troubleshooting Decision Tree.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • LookChem. (n.d.).
  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in Doebner-von Miller reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this classic reaction for quinoline synthesis. While powerful, the Doebner-von Miller reaction is notorious for challenges that can lead to low conversion rates and difficult purifications. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Conversion Rates

This section directly addresses specific experimental failures. Each answer explains the underlying chemical principles and provides actionable steps to resolve the issue.

Question 1: My reaction mixture has turned into a thick, dark, intractable tar, making product isolation impossible. What is happening and how can I prevent it?

Answer:

This is the most frequently encountered problem in the Doebner-von Miller synthesis. The formation of a dark, polymeric tar is a clear symptom of an uncontrolled side reaction overwhelming your desired pathway.

Root Cause Analysis: The primary cause is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] Under the strong acidic and heated conditions required for the reaction, these carbonyl compounds are highly susceptible to repeated aldol-type condensations and other polymerization pathways, leading to high-molecular-weight, insoluble materials.

Causality-Driven Solutions:

  • Control Reactant Concentration via Gradual Addition: The rate of polymerization is highly dependent on the concentration of the α,β-unsaturated carbonyl compound. By adding the carbonyl reactant slowly and dropwise to the heated acidic solution of the aniline, you maintain a low instantaneous concentration.[1][4] This ensures that the carbonyl is more likely to react with the aniline (the desired pathway) rather than with itself.

  • Employ a Biphasic Solvent System: This is one of the most effective strategies to physically segregate the bulk of the sensitive carbonyl compound from the harsh acidic environment.[1][3][5] By dissolving the α,β-unsaturated carbonyl in an immiscible organic solvent (e.g., toluene) and adding it to the refluxing aqueous acidic solution of the aniline, you limit the carbonyl's exposure to the acid at the phase interface, drastically reducing polymerization.[1][6]

  • Optimize Acid and Temperature Conditions: While strong acids are necessary, excessively harsh conditions accelerate tar formation.[1]

    • Acid Choice: Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[1][7] Milder Lewis acids may offer a better balance between reaction rate and byproduct formation.

    • Temperature Control: The reaction often requires heat, but excessive temperatures will invariably favor polymerization over the desired synthesis.[1] Determine the minimum effective temperature for your specific substrates by monitoring the reaction progress via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Question 2: My TLC analysis shows plenty of unreacted aniline, even after prolonged heating. What is causing the reaction to stall?

Answer:

A stalled reaction where starting materials fail to convert indicates an issue with activation energy, reagent purity, or inherent substrate reactivity.

Root Cause Analysis: The key steps, including the initial Michael addition and the subsequent intramolecular electrophilic cyclization, are sensitive to the nucleophilicity of the aniline and the electrophilicity of the intermediates, which are controlled by the catalyst and substrate electronics.

Causality-Driven Solutions:

  • Verify Reagent Purity and Catalyst Activity:

    • Aniline Quality: Anilines can oxidize upon storage, turning dark and forming impurities that can inhibit the reaction. Use freshly distilled aniline for best results.

    • Catalyst Integrity: If using a Lewis acid catalyst (e.g., ZnCl₂), ensure it is anhydrous. Hydrated Lewis acids have significantly reduced activity. Brønsted acids should be of the correct concentration.

  • Evaluate Substrate Electronics: The electronic nature of substituents on the aniline ring has a profound impact.

    • Electron-Withdrawing Groups (EWGs): Anilines substituted with strong EWGs (e.g., -NO₂, -CN, -CF₃) are poor nucleophiles. This deactivation makes both the initial Michael addition and the final electrophilic cyclization onto the deactivated ring incredibly slow. Conventional Doebner-von Miller conditions often give very low yields with these substrates.[1][8] In such cases, more forcing conditions (higher temperatures, stronger acids) may be required, though this increases the risk of tarring. Alternatively, consider a different named reaction better suited for electron-poor anilines.

    • Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -CH₃, -OCH₃) are more nucleophilic and generally react more readily.

  • Re-evaluate Thermal Conditions: Ensure your reaction has reached and is maintaining the target temperature. For high-boiling solvents, confirm that the heating mantle and condenser setup are adequate to sustain reflux.

Question 3: I've isolated my product, but NMR analysis shows it's contaminated with dihydro- or tetrahydroquinoline impurities. Why did the final aromatization step fail?

Answer:

This issue points to incomplete oxidation, a critical final step in the Doebner-von Miller sequence.

Root Cause Analysis: The reaction mechanism proceeds through a dihydroquinoline intermediate formed after the cyclization step.[9] This intermediate must be oxidized to furnish the final aromatic quinoline product. In many Doebner-von Miller protocols, an intermediate anil or the α,β-unsaturated carbonyl itself serves as the hydrogen acceptor (oxidant).[9][10] If this process is inefficient, the reduced dihydroquinoline byproduct will be isolated.

Causality-Driven Solutions:

  • Ensure Sufficient Oxidant: If the reaction is known to be sluggish in the oxidation step for your specific substrates, the inclusion of a dedicated oxidizing agent may be necessary. Mild oxidants like nitrobenzene (often used in the related Skraup synthesis) or even air (oxygen) can facilitate this step.[9] However, the choice of oxidant must be compatible with other functional groups in your molecule.

  • Optimize Reaction Time and Temperature for Oxidation: The final oxidation step may require more thermal energy or a longer reaction time than the initial condensation and cyclization steps. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to determine the true endpoint of the reaction.

  • Implement a Post-Synthesis Oxidation Step: If you have already isolated a mixture containing the dihydroquinoline, it is often possible to perform a separate oxidation. Re-dissolve the crude product in a suitable solvent and treat it with a chemical oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) to convert the remaining impurity to the desired aromatic product.[1]

Process Optimization & Workflow

To systematically troubleshoot low conversion rates, a logical workflow is essential. The following diagram outlines a decision-making process to diagnose and resolve common issues.

G start Low Conversion Rate Observed check_tar Is there significant tar/polymer formation? start->check_tar check_sm TLC/GC-MS shows unreacted starting material? check_tar->check_sm No tar_yes Implement Anti-Polymerization Strategy: 1. Use Biphasic System 2. Slow Reactant Addition 3. Optimize Temp/Acid check_tar->tar_yes Yes check_impurities Product contains dihydroquinoline or other impurities? check_sm->check_impurities No sm_yes Address Reaction Stalling: 1. Check Reagent Purity (Distill Aniline) 2. Verify Catalyst Activity (Anhydrous?) 3. Assess Substrate Electronics (EWG?) 4. Increase Temperature check_sm->sm_yes Yes impurities_yes Promote Complete Aromatization: 1. Increase Reaction Time/Temp 2. Add Mild Oxidizing Agent 3. Perform Post-Reaction Oxidation (e.g., DDQ) check_impurities->impurities_yes Yes success Optimized Conversion Rate check_impurities->success No/ Other Issue tar_yes->success sm_yes->success impurities_yes->success

Caption: A logical workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the modern understanding of the Doebner-von Miller reaction mechanism? A1: The mechanism has been a topic of debate, but significant evidence from carbon isotope scrambling experiments supports a fragmentation-recombination pathway.[7][11][12] The key steps are:

  • Michael Addition: The aniline performs a conjugate addition to the α,β-unsaturated carbonyl compound.

  • Fragmentation: The resulting adduct fragments into an imine and a saturated ketone.[7][9]

  • Recombination: These fragments recombine in a condensation reaction to form a new, larger conjugated imine.[7][9]

  • Cyclization: The new imine undergoes intramolecular electrophilic aromatic substitution onto the aniline ring to form a dihydroquinoline.

  • Aromatization: The dihydroquinoline is oxidized to the final quinoline product.[9]

G cluster_start Reactants cluster_main Core Mechanism Aniline Aniline Michael Michael Adduct Aniline->Michael 1. Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael 1. Michael Addition Fragments Fragmentation (Imine + Ketone) Michael->Fragments 2. Fragmentation Recombination Recombination (New Conjugated Imine) Fragments->Recombination 3. Recombination Cyclization Cyclization (Dihydroquinoline) Recombination->Cyclization 4. Cyclization Aromatization Aromatization (Oxidation) Cyclization->Aromatization 5. Oxidation Quinoline Quinoline Product Aromatization->Quinoline

Caption: Key steps in the Doebner-von Miller reaction mechanism.

Q2: How do different acid catalysts compare? A2: Both Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (SnCl₄, ZnCl₂, Sc(OTf)₃) can catalyze the reaction.[7] Lewis acids are particularly effective at activating the carbonyl group for the Michael addition and subsequent cyclization. The choice of catalyst can significantly impact yield and should be optimized for the specific substrates being used.

CatalystTypeTypical ConditionsNotes
HCl / H₂SO₄ BrønstedAqueous, refluxClassic conditions, but can strongly promote tar formation.[1]
p-TsOH BrønstedOrganic solvent, refluxMilder than mineral acids, can sometimes reduce side reactions.
ZnCl₂ / SnCl₄ LewisAnhydrous, heatPowerful catalysts, but must be strictly anhydrous. Can be sensitive to moisture.[1][4]
Sc(OTf)₃ LewisCan be used in low catalytic amountsModern, efficient Lewis acid, but higher cost.[7]

Q3: Can this reaction be performed with sterically hindered substrates? A3: The reaction is sensitive to steric hindrance. In particular, γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures and only trace amounts of the desired quinoline.[1][13] The steric bulk can disfavor the required cyclization and aromatization steps. While optimization of reaction conditions may provide some improvement, the biphasic Doebner-Miller reaction is generally most suitable for sterically accessible α,β-unsaturated aldehydes.[13]

Optimized Protocol: Synthesis of 2-Methylquinoline via Biphasic Doebner-von Miller Reaction

This protocol incorporates troubleshooting measures to minimize tar formation and improve yield.

Materials:

  • Aniline (freshly distilled, 1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Hydrochloric Acid (6 M aqueous solution)

  • Toluene

  • Sodium Hydroxide (concentrated aqueous solution)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Initial Heating: Heat the aniline hydrochloride mixture to a steady reflux.

  • Reactant Preparation: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the vigorously stirring, refluxing aniline solution over a period of 1-2 hours. A slow addition rate is critical to prevent polymerization.[1]

  • Reaction Monitoring: After the addition is complete, continue to reflux the biphasic mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking samples from the organic layer for TLC analysis.

  • Work-up - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10). Perform this step in an ice bath as the neutralization is highly exothermic.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude 2-methylquinoline.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

References

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Leir, C. M. Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. The Journal of Organic Chemistry. [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

  • Spencer, J. L. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • Semantic Scholar. Doebner-von Miller reaction. [Link]

  • Wikipedia. Doebner reaction. [Link]

  • Denmark, S. E., & Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

  • ResearchGate. Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines | Request PDF. [Link]

  • Semantic Scholar. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. [Link]

  • chemeurope.com. Doebner-Miller reaction. [Link]

  • ResearchGate. Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF. [Link]

  • Semantic Scholar. Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst. [Link]

  • ResearchGate. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. [Link]

  • Wiley Online Library. Doebner-Miller Reaction. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

Sources

Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling with Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed Suzuki-Miyaura coupling reactions involving chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental concepts related to the Suzuki coupling of chloroquinolines.

Q1: Why is the Suzuki coupling of chloroquinolines more challenging than that of their bromo or iodo analogues?

Aryl chlorides, including chloroquinolines, are generally less reactive in Suzuki-Miyaura couplings compared to their bromide or iodide counterparts.[1] This is primarily due to the stronger carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[2][3] The oxidative addition is often the rate-determining step, and overcoming this energy barrier is crucial for a successful reaction.[2]

Q2: How does the position of the chlorine atom on the quinoline ring affect reactivity?

The reactivity of a chloroquinoline in Suzuki coupling is significantly influenced by the electronic environment of the C-Cl bond. For instance, in 4,7-dichloroquinoline, the C4 position is generally more reactive than the C7 position.[1][4] This is attributed to the electronic effects of the quinoline nitrogen, which can influence the electron density at different positions on the ring.

Q3: Can the nitrogen atom in the quinoline ring interfere with the palladium catalyst?

Yes, the nitrogen atom in the quinoline ring can act as a Lewis base and coordinate to the palladium center.[1] This coordination can sometimes inhibit the catalytic activity by competing with the desired ligands or substrates for coordination sites on the palladium.[5] However, in some cases, this interaction can also be beneficial, acting as an ancillary ligand and influencing the reaction's outcome.[6]

Q4: What is the role of water in the Suzuki coupling of chloroquinolines?

While Suzuki couplings are often performed in anhydrous solvents, the presence of a small amount of water can be beneficial and is common in many protocols.[7][8] Water can aid in the dissolution of the base (e.g., carbonates, phosphates) and facilitate the transmetalation step.[9] However, excessive water can lead to unwanted side reactions, such as the hydrolysis of boronic acids.[10] For sensitive substrates, anhydrous conditions might be necessary to prevent the decomposition of reagents.[9]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the Suzuki coupling of chloroquinolines.

Issue 1: Low or No Conversion of the Chloroquinoline Starting Material

A lack of conversion is a frequent challenge, often pointing to issues with the catalytic system or reaction conditions.

Potential Causes & Solutions:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the precatalyst.

    • Solution: Switch to a more easily activated precatalyst, such as a Buchwald-type precatalyst, which can generate the active Pd(0) species under milder conditions.[11] Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[1]

  • Inappropriate Ligand Choice: The ligand may not be suitable for activating the C-Cl bond.

    • Solution: Employ electron-rich and sterically hindered phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), which are known to be effective for coupling aryl chlorides.[1][12] The increased steric bulk can promote reductive elimination, while the electron-donating nature facilitates oxidative addition.[12]

  • Insufficient Base Strength or Solubility: The base may not be strong enough or sufficiently soluble to promote transmetalation.

    • Solution: Use stronger bases like K₃PO₄ or Cs₂CO₃.[13] The choice of solvent can also impact the base's effectiveness; for example, using a polar aprotic solvent like dioxane or THF in combination with water can improve the solubility of inorganic bases.[7][14]

  • Low Reaction Temperature: The temperature may be too low to overcome the activation energy of the oxidative addition step.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[1][13] Monitor for potential decomposition of starting materials or products at higher temperatures.

Troubleshooting Workflow for Low Conversion

low_conversion start Low/No Conversion check_catalyst Evaluate Catalyst System start->check_catalyst check_ligand Assess Ligand Choice start->check_ligand check_base Verify Base and Solvent start->check_base check_temp Review Reaction Temperature start->check_temp optimize_catalyst Switch to Buchwald Precatalyst Ensure Degassing check_catalyst->optimize_catalyst optimize_ligand Use Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos) check_ligand->optimize_ligand optimize_base Use Stronger Base (K3PO4, Cs2CO3) Adjust Solvent System check_base->optimize_base optimize_temp Increase Temperature (80-120 °C) check_temp->optimize_temp success Improved Conversion optimize_catalyst->success optimize_ligand->success optimize_base->success optimize_temp->success

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Significant Side Products

The appearance of side products can complicate purification and reduce the yield of the desired coupled product.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself.[7]

    • Causality: Often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7]

    • Mitigation:

      • Thorough Degassing: Ensure the reaction mixture is rigorously deoxygenated before and during the reaction.[1]

      • Stoichiometry Control: Using a slight excess of the chloroquinoline can sometimes disfavor boronic acid homocoupling.[1]

      • Temperature Management: Lowering the reaction temperature may reduce the rate of homocoupling.[1]

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, leading to the formation of an arene.[15]

    • Causality: Can occur in the presence of water and base, particularly with unstable heteroaryl boronic acids.[16][17][18]

    • Mitigation:

      • Use of Boronic Esters: Boronate esters, such as pinacol esters, are often more stable than their corresponding boronic acids.[11]

      • Anhydrous Conditions: In some cases, switching to strictly anhydrous conditions can minimize protodeboronation.[9]

  • Dehalogenation of Chloroquinoline: The chlorine atom is replaced by a hydrogen atom.[7]

    • Causality: Can occur via a hydride transfer to the palladium complex, followed by reductive elimination.[7]

    • Mitigation:

      • Choice of Base and Solvent: Avoid conditions that can readily generate hydride species.

      • Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for performing a Suzuki-Miyaura coupling with a chloroquinoline.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoline

This protocol provides a robust starting point for the optimization of your specific reaction.

Reagents and Equipment:

  • Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 1.2-2.4 equiv relative to Pd)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)[13]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[1][7]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the chloroquinoline, arylboronic acid, palladium precatalyst, ligand, and base.[1][13]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by degassed water.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][13]

    • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Catalyst and Ligand Screening

The following table summarizes typical starting points for catalyst and ligand selection in the Suzuki coupling of chloroquinolines.

Catalyst SystemLigand:Metal RatioTypical Yield Range (%)Notes
In-situ from Pd(OAc)₂ with XPhos1.2 : 170-90Increasing the ligand-to-metal ratio can significantly improve yield.[13]
Pd₂(dba)₃ with SPhos2.4 : 175-95A versatile system for a range of chloroquinolines.
Buchwald Precatalyst (e.g., XPhos-Pd-G3)N/A80-98Often provides high and reproducible yields with lower catalyst loadings.[11]

IV. Mechanistic Overview and Key Relationships

A fundamental understanding of the reaction mechanism is essential for rational optimization.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][19]

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)(X)L_n (Oxidative Addition) pd0->pd2_halide + R-X pd2_aryl R-Pd(II)(R')L_n (Transmetalation) pd2_halide->pd2_aryl + R'-B(OR)2 (Base) product R-R' (Reductive Elimination) pd2_aryl->product product->pd0 r_r Coupled Product (R-R') r_x Chloroquinoline (R-X) r_boronic Arylboronic Acid (R'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Causality in the Catalytic Cycle:

  • Oxidative Addition: The electron-richness of the phosphine ligand facilitates the addition of the chloroquinoline to the Pd(0) center.[12] This is often the slowest step for chloroarenes.[2]

  • Transmetalation: The base activates the boronic acid, forming a boronate species that transfers its organic group to the palladium(II) complex.[20]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[19] Sterically bulky ligands can accelerate this step.[12]

V. References

  • A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction - Benchchem. [Online]. Available:

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Online]. Available:

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. [Online]. Available:

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids - DSpace@MIT. [Online]. Available:

  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. - ResearchGate. [Online]. Available:

  • Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water - ResearchGate. [Online]. Available:

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Online]. Available:

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. [Online]. Available:

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. [Online]. Available:

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. [Online]. Available:

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Online]. Available:

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Online]. Available:

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. [Online]. Available:

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Online]. Available:

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Online]. Available:

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [Online]. Available:

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). [Online]. Available:

  • Selected substrate scope in the coupling of heteroaryl chlorides a,... - ResearchGate. [Online]. Available:

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Online]. Available:

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. [Online]. Available:

  • Suzuki Coupling - Organic Chemistry Portal. [Online]. Available:

  • Suzuki reaction - Wikipedia. [Online]. Available:

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Online]. Available:

  • What is the prominent role of water in the Suzuki reaction? - Quora. [Online]. Available:

  • Suzuki cross-coupling - Chemistry LibreTexts. [Online]. Available:

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Online]. Available:

  • Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions. [Online]. Available:

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. [Online]. Available:

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. [Online]. Available:

  • Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing). [Online]. Available:

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Online]. Available:

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Online]. Available:

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Online]. Available:

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. [Online]. Available:

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Online]. Available:

  • Application Notes and Protocols: 6-Chloroquinolin-2-amine as a Versatile Ligand in Chemical Synthesis - Benchchem. [Online]. Available:

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Online]. Available:

  • The Suzuki Reaction - Chem 115 Myers. [Online]. Available:

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. [Online]. Available:

  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde - Benchchem. [Online]. Available:

Sources

Identification of impurities in Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate synthesis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Analysis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate Synthesis

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the synthesis and purification of this compound. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in identifying and controlling impurities by High-Performance Liquid Chromatography (HPLC).

Part 1: Understanding the Synthetic Landscape and Potential Impurities

The synthesis of this compound typically involves a two-stage process: the formation of a 4-hydroxyquinoline core via the Gould-Jacobs reaction, followed by a chlorination step. Each stage presents a unique profile of potential impurities.

Stage 1: Gould-Jacobs Reaction for the 4-Hydroxyquinoline Precursor

This reaction involves the condensation of a substituted aniline (4-fluoro-2-methylaniline) with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[1]

  • Key Impurities:

    • Unreacted Starting Materials: Residual 4-fluoro-2-methylaniline and diethyl ethoxymethylenemalonate.

    • Intermediate Species: Incomplete cyclization can lead to the presence of the anilinomethylenemalonate intermediate.[2]

    • Regioisomers: While less common with specific anilines, alternative cyclization pathways can lead to isomeric quinoline structures.

Stage 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The conversion of the 4-hydroxy group to a 4-chloro group is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

  • Key Impurities:

    • Unreacted Starting Material: Residual Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate. This is a critical impurity to monitor.

    • Hydrolysis Product: The 4-chloro product can be susceptible to hydrolysis back to the 4-hydroxy starting material, particularly during aqueous workup if the reaction is not properly quenched.[3]

    • Phosphorylated Intermediates: Reaction with POCl₃ can form phosphate ester intermediates which may persist if the reaction is incomplete.[4]

    • Byproducts from Excess Reagent: Improper quenching of excess POCl₃ can lead to the formation of acidic byproducts that may complicate purification.

Part 2: Frequently Asked Questions (FAQs) for HPLC Analysis

Method Development & Optimization

Q1: I am starting my analysis. What is a good starting HPLC method for impurity profiling of my synthesis reaction?

A1: A robust starting point for analyzing this compound is a reversed-phase HPLC method with UV detection. The quinoline structure has a strong UV chromophore.

  • Rationale: The polarity of the target compound and its likely impurities (ranging from the more polar hydroxy-precursor to less polar byproducts) makes them well-suited for separation on a C18 column. A gradient elution is recommended to resolve compounds with a wide range of polarities within a reasonable timeframe.

Protocol 1: Recommended Starting HPLC Method

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 340 nm

| Injection Volume | 10 µL |

Q2: My main peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue and can be caused by several factors. A systematic approach to troubleshooting is key.

  • Secondary Silanol Interactions: The basic nitrogen on the quinoline ring can interact with acidic silanol groups on the silica support of the column, causing tailing.

    • Solution: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), or switch to a base-deactivated column. Adjusting the mobile phase pH to be 2-3 pH units below the pKa of the quinoline nitrogen can also help by ensuring it is protonated.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent like isopropanol or a reversed-phase cleaning solution.

Q3: I am seeing a new, unexpected peak in my chromatogram after the reaction has been sitting for a while. What could it be?

A3: This is likely a degradation product. The ester group in your target molecule is susceptible to hydrolysis, especially if your sample is dissolved in a protic solvent or exposed to acidic or basic conditions.

  • Identification: The likely degradation product is the corresponding carboxylic acid (4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid). This product will be more polar and thus will have a shorter retention time than the parent compound in a reversed-phase system.

  • Confirmation: To confirm, you can perform forced degradation studies. Exposing your pure compound to mild acidic and basic conditions should show an increase in the peak corresponding to the suspected degradation product.

Part 3: Troubleshooting Guide for Synthesis-Related Impurities

This section addresses specific impurity-related issues you may observe in your HPLC analysis and links them back to the synthesis steps.

Issue 1: A significant peak at a shorter retention time than the product, which decreases upon reaction completion.

  • Probable Cause: This peak is likely the Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate starting material for the chlorination step. Its hydroxyl group makes it more polar than the chloro-product.

  • Troubleshooting the Synthesis:

    • Reaction Time/Temperature: Ensure the chlorination reaction has gone to completion. Monitor the reaction by TLC or HPLC until the starting material spot/peak is minimal.

    • Reagent Stoichiometry: An insufficient amount of POCl₃ will result in an incomplete reaction. Ensure at least one equivalent is used.

    • Workup Procedure: As mentioned, improper quenching can lead to hydrolysis of the product back to the starting material. Ensure the reaction mixture is quenched carefully on ice and neutralized promptly.[3]

Issue 2: A cluster of small, poorly resolved peaks eluting near the main product peak.

  • Probable Cause: These could be byproducts from the Gould-Jacobs reaction or side-products from the chlorination step.

  • Troubleshooting the Synthesis:

    • Gould-Jacobs Cyclization: The high temperatures required for cyclization can lead to side reactions. Ensure the temperature is carefully controlled and consider using a high-boiling point solvent like Dowtherm A for even heat distribution.

    • POCl₃ Reaction Conditions: Overheating or prolonged reaction times with POCl₃ can lead to the formation of colored byproducts and tars.[5]

  • Troubleshooting the HPLC Method:

    • Optimize Gradient: A shallower gradient around the elution time of the main peak can improve the resolution of these closely eluting impurities.

    • Change Mobile Phase B: Switching from acetonitrile to methanol (or a combination) can alter the selectivity of the separation and may resolve co-eluting peaks.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for identifying and addressing common impurities.

Impurity Identification Workflow start Analyze Crude Reaction Mixture by HPLC check_precursor Is there a significant early-eluting peak? start->check_precursor precursor_yes Likely 4-hydroxy precursor check_precursor->precursor_yes Yes precursor_no Precursor conversion is likely high check_precursor->precursor_no No mass_yes Optimize synthesis step (e.g., cyclization, chlorination) precursor_yes->mass_yes check_other_peaks Are there other significant impurity peaks? precursor_no->check_other_peaks other_peaks_yes Characterize by LC-MS check_other_peaks->other_peaks_yes Yes other_peaks_no Proceed with purification check_other_peaks->other_peaks_no No lcms_results Analyze MS data other_peaks_yes->lcms_results check_mass Does mass correspond to known side-reactions? lcms_results->check_mass check_mass->mass_yes Yes mass_no Investigate for novel impurities or degradation check_mass->mass_no No

Caption: Workflow for impurity identification.

Part 4: Experimental Protocols

Protocol 2: Sample Preparation for HPLC Analysis

Accurate and consistent sample preparation is critical for reliable results.

  • Weighing: Accurately weigh approximately 10 mg of the crude reaction mixture or purified solid into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in a diluent that is compatible with the mobile phase. A 50:50 mixture of acetonitrile and water is a good starting point. Ensure the sample is fully dissolved; use sonication if necessary.

  • Dilution: Dilute to the mark with your chosen diluent. This creates a stock solution of approximately 1 mg/mL.

  • Final Dilution: Further dilute this stock solution to a final concentration of approximately 0.1 mg/mL for injection. For example, transfer 1 mL of the stock solution to a new 10 mL volumetric flask and dilute to the mark.

  • Filtration: Before injection, filter the final sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Protocol 3: Forced Degradation Study for Stability Assessment

This protocol helps to identify potential degradation products and demonstrates the stability-indicating nature of your HPLC method.

  • Prepare Solutions: Prepare separate solutions of your purified this compound (at ~0.1 mg/mL) in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% H₂O₂ (Oxidative condition)

    • Diluent (Control)

  • Incubation: Keep these solutions at room temperature and inject them onto the HPLC system at various time points (e.g., 0, 2, 4, 8, and 24 hours). For the acidic and basic solutions, neutralize a small aliquot with an equivalent amount of base or acid, respectively, before injection.

  • Analysis: Monitor for the appearance of new peaks and a decrease in the area of the main peak. This will help you identify the retention times of key degradation products.

Visualizing the Synthetic and Impurity Pathway

Synthesis and Impurity Pathway cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination cluster_2 Potential Impurities Aniline 4-Fluoro-2-methylaniline Intermediate Anilinomethylene- malonate Intermediate Aniline->Intermediate Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Hydroxyquinoline Ethyl 4-hydroxy-6-fluoro- 8-methylquinoline-3-carboxylate Intermediate->Hydroxyquinoline Thermal Cyclization Impurity2 Incomplete Cyclization Intermediate Intermediate->Impurity2 Product Ethyl 4-chloro-6-fluoro- 8-methylquinoline-3-carboxylate Hydroxyquinoline->Product Chlorination Impurity1 Unreacted Hydroxyquinoline Hydroxyquinoline->Impurity1 POCl3 POCl3 POCl3->Product Impurity3 Hydrolysis Product (back to Hydroxyquinoline) Product->Impurity3 Aqueous Workup

Caption: Synthetic pathway and key impurity sources.

References

  • Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Seeberger, P. H. (2009). My friend phosphorus oxychloride. Chemical Space. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the multi-step synthesis of this complex quinoline derivative.

I. Overview of the Synthetic Pathway

The production of this compound is typically achieved through a two-step process. The initial and most critical phase is the construction of the quinoline core via the Gould-Jacobs reaction, which is known for its demanding conditions.[1][2][3] This is followed by a chlorination step to yield the final product. Each stage presents unique challenges, particularly when transitioning from laboratory-scale to pilot-plant or industrial production.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination A Substituted Aniline C Condensation Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization C->D High Temperature E Ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate D->E G This compound E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G

Caption: Generalized synthetic workflow for this compound.

II. Step 1: The Gould-Jacobs Reaction - Building the Quinoline Core

The Gould-Jacobs reaction is a powerful tool for synthesizing 4-hydroxyquinolines.[1][2] It involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my yield significantly lower upon scaling up the Gould-Jacobs reaction?

A1: A drop in yield during scale-up is a frequent challenge and can often be traced back to mass and heat transfer limitations.[4] What works on a 10-gram scale may not be directly transferable to a 1-kilogram scale due to the changes in surface-area-to-volume ratio.[4] Poor heat distribution can lead to localized overheating, causing degradation of starting materials or the product.[4] Inadequate mixing can result in a non-homogenous reaction mixture, leading to incomplete reactions and the formation of side products.[4]

Q2: What are the critical parameters to monitor during the thermal cyclization step?

A2: The thermal cyclization is the most energy-intensive step and requires careful monitoring.[3] The temperature, typically above 250 °C, is crucial for the 6-electron electrocyclization to occur.[3] Reaction time is also critical; prolonged exposure to high temperatures can lead to product degradation.[3] It is essential to use a high-boiling, inert solvent like diphenyl ether to achieve and maintain the required temperature uniformly.[3][5]

Troubleshooting Guide: Gould-Jacobs Reaction

Symptom Potential Cause Suggested Solution
Low to no formation of the condensation intermediate Poor quality of starting materials (aniline or DEEM).Verify the purity of your reagents. Consider redistilling DEEM if necessary.[5]
Incorrect reaction temperature for condensation.The initial condensation is typically performed at a lower temperature (100-130 °C) before the high-temperature cyclization.[3]
Significant charring or tar formation during cyclization Uncontrolled exotherm or localized overheating.On a larger scale, switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing and heat distribution.[4] Implement a controlled heating ramp and closely monitor the internal reaction temperature.[4]
Presence of impurities in the condensation intermediate.Purify the intermediate by recrystallization before proceeding to the high-temperature cyclization step.
Incomplete cyclization Insufficient temperature or reaction time.Ensure the reaction reaches the required temperature (around 250 °C) for a sufficient duration (typically 30-60 minutes).[3] Monitor the reaction progress using TLC or HPLC.
Difficulty in isolating the 4-hydroxyquinoline product Product remains dissolved in the high-boiling solvent.After cooling the reaction mixture, add a non-polar solvent like cyclohexane or hexane to facilitate precipitation of the product.[3]

digraph "Troubleshooting_Gould_Jacobs" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Gould-Jacobs Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Purity of Aniline and DEEM"]; Check_Condensation [label="Optimize Condensation Temperature (100-130°C)"]; Check_Mixing [label="Ensure Efficient Mixing (Overhead Stirrer)"]; Check_Cyclization_Temp [label="Confirm Cyclization Temperature (~250°C)"]; Purify_Intermediate [label="Consider Intermediate Purification"]; Optimize_Isolation [label="Optimize Product Precipitation"];

Start -> Check_Reagents; Start -> Check_Condensation; Start -> Check_Mixing; Start -> Check_Cyclization_Temp; Check_Cyclization_Temp -> Purify_Intermediate [style=dashed, label="If charring occurs"]; Check_Cyclization_Temp -> Optimize_Isolation; }

Caption: Troubleshooting workflow for the Gould-Jacobs reaction.

III. Step 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The conversion of the 4-hydroxy group to a 4-chloro group is a crucial step to impart the desired biological activity to the quinoline scaffold. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Frequently Asked Questions (FAQs)

Q3: My chlorination reaction with POCl₃ is sluggish and gives a low yield. What could be the issue?

A3: Incomplete conversion during chlorination with POCl₃ can be due to several factors. The reaction of 4-quinolones with POCl₃ can proceed through phosphorylated intermediates.[7] The formation of these intermediates and their subsequent conversion to the chloroquinazoline can be temperature-dependent.[7] Insufficient heating may lead to the accumulation of these intermediates and a low yield of the final product. Additionally, the presence of moisture can deactivate the POCl₃, so strictly anhydrous conditions are necessary.

Q4: I am observing the formation of a hard-to-remove, dimeric byproduct. How can I avoid this?

A4: The formation of pseudodimers can occur from the reaction between a phosphorylated intermediate and an unreacted quinolone molecule.[7] This side reaction can be suppressed by carefully controlling the reaction temperature and ensuring the system remains basic during the addition of POCl₃, if a base is used in the procedure.[7]

Troubleshooting Guide: Chlorination
Symptom Potential Cause Suggested Solution
Low yield of the 4-chloro product Insufficient reaction temperature or time.The reaction typically requires heating at around 100 °C for several hours.[6] Monitor the reaction by TLC or HPLC to ensure completion.
Presence of moisture.Use freshly distilled POCl₃ and ensure all glassware is flame-dried.
Sub-optimal stoichiometry of POCl₃.A significant excess of POCl₃ is often used to drive the reaction to completion.[6]
Formation of dark, intractable material Decomposition at high temperatures.While heating is necessary, excessive temperatures or prolonged reaction times can lead to degradation. Optimize the temperature and time based on reaction monitoring.
Difficult work-up and product isolation Quenching the excess POCl₃ is highly exothermic.The reaction mixture should be cooled significantly before being carefully and slowly quenched with ice water or a basic solution.
Product is an oil or difficult to crystallize.Purification by column chromatography on silica gel is a standard method for separating the desired product from impurities.[8]

IV. Experimental Protocols

Protocol 1: Classical Gould-Jacobs Reaction
  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Remove the ethanol byproduct under reduced pressure.

  • Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether (5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to aid precipitation.

  • Collect the solid by filtration and wash with a non-polar solvent. The crude product can be purified by recrystallization.[3]

Protocol 2: Chlorination with POCl₃
  • In a flame-dried round-bottom flask equipped with a reflux condenser, suspend the ethyl 4-hydroxy-6-fluoro-8-methylquinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Stir the mixture and heat it to 100 °C for 3.5 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. References

  • Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives - Benchchem. Available from:

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from:

  • Gould–Jacobs reaction - Wikipedia. Available from:

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from:

  • Gould–Jacobs reaction - Wikiwand. Available from:

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from:

  • Quinoline Synthesis | PDF | Methyl Group | Amine - Scribd. Available from:

  • Acute toxicity evaluation for quinolone antibiotics and their chlorination disinfection processes - PubMed. Available from:

  • Overcoming challenges in the synthesis of substituted quinolines - Benchchem. Available from:

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. Available from:

  • POCl3 chlorination of 4-quinazolones - PubMed. Available from:

  • ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook. Available from:

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available from:

Sources

Degradation pathways of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound, with a specific focus on its degradation pathways under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and address challenges in your experiments.

Introduction: Understanding the Stability of a Substituted Quinoline

This compound is a complex heterocyclic compound with several functional groups that can influence its stability. The primary points of potential degradation under acidic conditions are the ethyl ester at the 3-position and the chloro group at the 4-position. Based on established principles of organic chemistry, the most probable degradation pathway is the acid-catalyzed hydrolysis of the ethyl ester to its corresponding carboxylic acid.[1][2] The quinoline core itself is generally stable to acid, though harsh conditions can lead to other reactions.[3][4]

This guide will focus on the predicted primary degradation pathway and provide you with the tools to design robust experiments, interpret your results, and troubleshoot common issues.

Predicted Degradation Pathway under Acidic Conditions

Under acidic conditions, the most likely degradation pathway for this compound is the hydrolysis of the ethyl ester to form 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid and ethanol.[5][6] This reaction is catalyzed by the presence of hydronium ions (H₃O⁺).

Degradation Pathway parent This compound product 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid + Ethanol parent->product  Acid-Catalyzed Hydrolysis (H₃O⁺)

Caption: Predicted primary degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation product of this compound in an acidic solution?

A1: The most probable degradation product is 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid, formed through the hydrolysis of the ethyl ester group.[2][7] This reaction is a classic example of acid-catalyzed ester hydrolysis.[6]

Q2: How quickly does this degradation occur?

A2: The rate of degradation is dependent on several factors, including the pH of the solution, the temperature, and the specific acid used.[8] Generally, lower pH (stronger acid) and higher temperatures will accelerate the rate of hydrolysis. To determine the specific degradation kinetics for your experimental conditions, it is recommended to perform a time-course study.

Q3: Can the chloro group at the 4-position be displaced under acidic conditions?

A3: While nucleophilic substitution at the 4-position of the quinoline ring is possible, it is generally less favorable than ester hydrolysis under typical acidic conditions used in forced degradation studies.[9] The presence of an electron-withdrawing carboxylate group can influence the reactivity of the chloro substituent. However, for initial stability assessments, ester hydrolysis should be considered the primary pathway.

Q4: Is the quinoline ring itself susceptible to degradation in acid?

A4: The quinoline ring is a robust aromatic system and is generally stable under moderately acidic conditions.[3][4] Electrophilic substitution on the quinoline ring typically requires vigorous conditions.[10] Therefore, degradation of the core ring structure is not expected under standard experimental conditions for assessing compound stability.

Q5: How can I monitor the degradation of my compound?

A5: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, as quinoline derivatives are UV-active.[8] A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products.

Troubleshooting Guide

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: I am seeing a new peak in my HPLC chromatogram after acid treatment. How do I confirm if it's the expected carboxylic acid degradation product?
  • Answer:

    • Mass Spectrometry (MS) Analysis: The most definitive way to identify the new peak is by using LC-MS. The expected carboxylic acid will have a molecular weight corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen atom (+H) from the parent compound.

    • Co-injection with a Standard: If a standard of 4-chloro-6-fluoro-8-methylquinoline-3-carboxylic acid is available, co-injecting it with your degraded sample should result in a single, co-eluting peak if the new peak is indeed the expected product.

    • pH-Dependent Retention Time: Carboxylic acids are ionizable. Altering the pH of your mobile phase should change the retention time of the carboxylic acid peak. For instance, at a lower pH (e.g., below its pKa), the carboxylic acid will be protonated and may be more retained on a C18 column.

Issue 2: My HPLC peaks for the parent compound and the degradation product are broad or tailing.
  • Answer: Peak tailing with quinoline compounds is often due to interactions with residual silanol groups on the silica-based column packing.[11]

    • Mobile Phase pH Adjustment: For basic quinoline compounds, using a low pH mobile phase (e.g., pH 2.5-4) can protonate the quinoline nitrogen and minimize interactions with acidic silanols.[11]

    • Use of an End-Capped Column: Employing a high-quality, end-capped HPLC column can reduce the number of accessible silanol groups.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with an embedded polar group, which can offer alternative selectivity and improved peak shape for polar analytes.

Issue 3: I am not observing any degradation even after prolonged incubation in acid.
  • Answer:

    • Increase Stress Conditions: If no degradation is observed at room temperature, consider increasing the temperature (e.g., to 60-80°C) or using a higher concentration of acid (e.g., 1 M HCl).[8][12] It is crucial to do this in a controlled manner to avoid overly aggressive degradation that may not be relevant to normal storage conditions.

    • Confirm Compound Purity: Ensure that your starting material is pure and that you are monitoring the correct peak in your HPLC analysis.

    • Analytical Method Sensitivity: Verify that your analytical method is sensitive enough to detect low levels of degradation (typically aiming for 5-20% degradation in forced studies).[12]

Issue 4: I see multiple degradation peaks. How do I proceed?
  • Answer: The presence of multiple degradation peaks suggests that secondary degradation pathways may be occurring.

    • Time-Course Study: A detailed time-course study can help to distinguish between primary and secondary degradation products. Primary products will form initially, while secondary products will appear later as the primary products themselves degrade.

    • Systematic Identification: Use LC-MS/MS to obtain structural information for each of the unknown peaks. This will help in proposing the structures of the various degradation products and piecing together the degradation pathway.

    • Vary Stress Conditions: Modifying the stress conditions (e.g., using a different acid or temperature) can sometimes favor one degradation pathway over another, which can aid in the identification of individual products.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study under acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., room temperature or 60°C).[8]

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC analysis, it is advisable to neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to prevent damage to the HPLC column.[8]

  • Analysis: Analyze the samples using a validated, stability-indicating HPLC method.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Mix with 0.1 M HCl stock->acid incubate Incubate at controlled temperature acid->incubate sample Sample at time points incubate->sample neutralize Neutralize sample sample->neutralize hplc Analyze by HPLC neutralize->hplc identify Identify degradation products (LC-MS) hplc->identify

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[8]

  • Mobile Phase: A gradient elution is often necessary to achieve adequate separation. A typical mobile phase system could be:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds.

  • Detection: Use a UV detector set at a wavelength where both the parent compound and the expected degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

ParameterTypical Starting ConditionsTroubleshooting Tip
Column C18, 250 x 4.6 mm, 5 µmIf peak shape is poor, try a column with a different chemistry (e.g., Phenyl-Hexyl).
Mobile Phase A 0.1% Formic Acid in WaterAdjusting the pH can significantly impact retention and peak shape.[11]
Mobile Phase B AcetonitrileMethanol can be used as an alternative organic modifier to alter selectivity.
Flow Rate 1.0 mL/minAdjust for optimal resolution and analysis time.
Column Temp. 30 °CTemperature can affect retention times and selectivity.
Detection UV at 254 nm or max absorbanceUse a PDA detector to check for co-eluting peaks.

References

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Prepar
  • Reactivity Quinoline. Scribd.
  • Ester hydrolysis. Wikipedia.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • hydrolysis of esters. Chemguide.
  • Ester Hydrolysis: Acid and Base-C
  • Using the mechanism for the acid-catalyzed hydrolysis of an ester... Pearson.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Reactivity of Quinoline. YouTube.
  • Hydrolysis of Esters. Chemistry LibreTexts.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Process for the hydrolysis of quinolone carboxylic esters.
  • Knorr quinoline synthesis. Wikipedia.
  • Ester Reactions Summary and Practice Problems. Chemistry Steps.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Ester Reactions: Acid-Catalyzed Hydrolysis Practice Problems. Pearson.
  • (Substituted-quinoline-1-yl)
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Chemistry of Substituted Quinolinones. V.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxyl
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Analytical Methods. RSC Publishing.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
  • Synthesis and Characterization of Quinoline-3-carboxamide Derivatives as Inhibitors of the
  • Ethyl quinoline-3-carboxyl
  • 4-Chloro-8-methylquinoline-3-carboxylic acid ethyl ester. Vibrant Pharma Inc.

Sources

Technical Support Center: Refining Reaction Conditions for the Amination of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Achieving efficient and selective amination of the 4-chloroquinoline core is often a pivotal step in drug discovery and development pipelines.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.

Section 1: Understanding the Core Chemistries: S_NAr vs. Metal-Catalyzed Cross-Coupling

The amination of 4-chloroquinolines can primarily be achieved through two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (S_NAr) and metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice between these methods depends on the nature of the amine, the desired reaction conditions, and the functional group tolerance of your substrates.

Diagram 1: Decisional Workflow for Method Selection

start Start: Amination of 4-Chloroquinoline amine_type What is the nature of the amine? start->amine_type alkylamine Aliphatic Amine (Primary or Secondary) amine_type->alkylamine Strongly Nucleophilic arylamine Aromatic Amine (Aniline derivative) amine_type->arylamine Moderately Nucleophilic weakly_nucleophilic Weakly Nucleophilic Amine (e.g., hindered or electron-deficient) amine_type->weakly_nucleophilic Weakly Nucleophilic snar_conditions S_NAr Conditions: - High Temperatures (>120 °C) - Polar Solvents (DMF, Alcohols) - Often neat (excess amine) metal_catalyzed Metal-Catalyzed Conditions: (e.g., Buchwald-Hartwig) - Milder Temperatures - Requires Catalyst (Pd/Cu), Ligand, and Base snar_path Consider S_NAr alkylamine->snar_path both_possible Both methods are potentially viable. Evaluate functional group tolerance and desired reaction mildness. arylamine->both_possible metal_path Consider Metal-Catalyzed Cross-Coupling weakly_nucleophilic->metal_path snar_path->snar_conditions metal_path->metal_catalyzed both_possible->snar_path both_possible->metal_path

Caption: Decision tree for selecting an appropriate amination method.

Section 2: Troubleshooting Guide for S_NAr Reactions

Direct coupling of amines with 4-chloroquinolines via S_NAr is often the most straightforward approach, particularly with alkylamines.[1][3] However, the typically harsh conditions can lead to specific challenges.

FAQs for S_NAr Amination

Question 1: My S_NAr reaction is sluggish or not going to completion, even at high temperatures. What can I do?

Answer:

  • Increase Amine Stoichiometry: Forcing the equilibrium towards the product is often effective. Using the amine as the solvent (neat conditions) is a common strategy, particularly if it is a liquid at the reaction temperature.[4][5] This maximizes the concentration of the nucleophile.

  • Solvent Choice: While DMF and alcohols are common, consider a higher boiling polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to safely achieve higher temperatures.[3] For some substrates, polar and protic solvents can decrease yield, so an empirical evaluation may be necessary.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often reducing reaction times from hours to minutes and potentially improving yields by minimizing byproduct formation.[2]

Question 2: I am observing significant formation of 4-hydroxyquinoline as a byproduct. How can I prevent this?

Answer: This indicates that water is present in your reaction and is competing with your amine as a nucleophile.

  • Rigorous Drying of Reagents and Glassware: Ensure your 4-chloroquinoline, amine, and solvent are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Flame-dry your glassware under vacuum or nitrogen before setting up the reaction.

  • Inert Atmosphere: Running the reaction under a dry, inert atmosphere (Nitrogen or Argon) will prevent atmospheric moisture from entering the reaction vessel.

  • Use of a Scavenger: In some cases, adding a mild dehydrating agent that is compatible with your reaction conditions can be beneficial.

Question 3: My purification is complicated by a tarry byproduct co-precipitating with my product. What is this and how can I deal with it?

Answer: Tarry byproducts can result from the decomposition of starting materials or products under harsh reaction conditions.

  • Optimize Reaction Time and Temperature: The first step is to determine the minimum time and temperature required for complete conversion of the starting material. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after the reaction is complete.

  • Purification Strategy: If the byproduct is unavoidable, a modified workup may be necessary. One effective technique is to recover the precipitate by filtration and then use a Soxhlet extractor to selectively leach the desired product from the insoluble tarry material using a suitable solvent like methylene chloride.[4]

Section 3: Troubleshooting Guide for Palladium-Catalyzed Amination (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, especially with less nucleophilic amines or when milder conditions are required.[6][7] However, its success is highly dependent on the interplay between the palladium precursor, ligand, base, and solvent.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Pd_0 Pd(0)L_n Ox_Add Oxidative Addition Pd_0->Ox_Add + Aryl-X Pd_II_Aryl_Halide Aryl-Pd(II)-X(L_n) Ox_Add->Pd_II_Aryl_Halide Ligand_Exchange Ligand Exchange / Amine Coordination Pd_II_Aryl_Halide->Ligand_Exchange + Amine - X Pd_II_Aryl_Amine Aryl-Pd(II)-NHR(L_n) Ligand_Exchange->Pd_II_Aryl_Amine Deprotonation Deprotonation (Base) Pd_II_Aryl_Amine->Deprotonation Pd_II_Amido Aryl-Pd(II)-NR(L_n) Deprotonation->Pd_II_Amido Red_Elim Reductive Elimination Pd_II_Amido->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Aryl_Amine Product (4-Aminoquinoline) Red_Elim->Aryl_Amine Aryl_Halide 4-Chloroquinoline Aryl_Halide->Ox_Add Amine Amine (RNH2) Amine->Ligand_Exchange

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

FAQs for Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig reaction is failing. Where should I start troubleshooting?

Answer: Buchwald-Hartwig reactions are notoriously sensitive to several factors.[8] A systematic approach is key.

  • Catalyst and Ligand Integrity: Ensure your palladium source and ligand are not degraded. Many Pd(0) sources are air-sensitive. Using a pre-catalyst can often give more reproducible results. Ligands, especially phosphines, can oxidize over time. Use fresh or properly stored reagents.

  • Solvent and Atmosphere: These reactions require strictly anhydrous and deoxygenated conditions. Degas your solvent thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to prevent side reactions.[3] The pKa of your amine will also influence the choice of base.

Question 2: I am trying to couple a sterically hindered amine and getting low yields. How can I improve this?

Answer: Steric hindrance poses a challenge for both the oxidative addition and reductive elimination steps.

  • Ligand Choice: This is the most important parameter to adjust. For sterically demanding couplings, bulky, electron-rich phosphine ligands are required. Consider switching from simple ligands like BINAP to more specialized Buchwald-type ligands such as DavePhos or XPhos.[9][10] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step.

  • Temperature: While generally milder than S_NAr, some hindered couplings may require higher temperatures (e.g., refluxing toluene or dioxane) to overcome the activation energy barrier.

Question 3: I am observing competitive hydrodehalogenation (replacement of -Cl with -H). What causes this and how can I minimize it?

Answer: Hydrodehalogenation is a common side reaction, often stemming from β-hydride elimination from the alkoxide base or from trace water.

  • Base Selection: Using a base without β-hydrogens, such as LHMDS (Lithium bis(trimethylsilyl)amide), can sometimes mitigate this issue. However, ensure it is compatible with your substrate.

  • Anhydrous Conditions: As with S_NAr, ensure your reaction is scrupulously dry. Water can react with the palladium intermediate, leading to hydrodehalogenation.

  • Ligand Effect: The choice of ligand can also influence the rate of this side reaction. Screening different ligands may reveal one that favors the desired C-N coupling over hydrodehalogenation.

Section 4: Experimental Protocols

Protocol 1: General Procedure for S_NAr Amination of 4,7-dichloroquinoline

This protocol is a representative example for the synthesis of an N-alkyl-7-chloro-4-aminoquinoline.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,7-dichloroquinoline (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add the desired alkylamine (4.0-10.0 eq). If the amine is a solid, a high-boiling solvent like DMF or NMP may be added.[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4,7-dichloroquinoline is consumed (typically 2-24 hours).[3][4]

  • Workup: Cool the reaction mixture to room temperature. If neat, dilute with a suitable organic solvent (e.g., dichloromethane).[4] Wash the organic layer sequentially with 1N NaOH (to remove excess amine and HCl formed) and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 4-aminoquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for palladium-catalyzed amination. Optimization of catalyst, ligand, base, and temperature is often necessary.

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq) to a flame-dried Schlenk tube.[3]

  • Reagent Addition: Add the 4-chloroquinoline (1.0 eq) and the amine (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

  • Reaction Conditions: Seal the tube and heat the mixture with stirring to the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Section 5: Data Summary Table

ParameterS_NAr AminationBuchwald-Hartwig Amination
Typical Amines Alkylamines (Primary & Secondary)Arylamines, Alkylamines, Heterocyclic amines
Temperature High (120-180 °C, or higher)[3][5]Moderate (80-120 °C)[3]
Catalyst NonePalladium or Copper source required[3][11]
Key Additives None (often excess amine)Ligand and Base are critical[9]
Common Solvents Neat (amine), DMF, NMP, Alcohols[3]Toluene, Dioxane, THF[8]
Key Challenges Hydrolysis, Byproduct formation, Harsh conditionsCatalyst deactivation, Ligand sensitivity, Inert conditions required

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025). Journal of Chemical Research. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC - PubMed Central. [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PMC. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). PMC - NIH. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC. [Link]

  • 4-Chloroquinoline. (n.d.). PubChem - NIH. [Link]

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013). Arkivoc. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Molecules. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2000). Chemical Reviews. [Link]

  • Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). PMC - PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution (SNAr). (2025). YouTube. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Organic Chemistry Portal. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (n.d.). Reddit. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). MDPI. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). Research journals - PLOS. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2011). Beilstein Journals. [Link]

  • Structure of 4-aminoquinoline derivatives. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, a substituted quinoline derivative of interest in pharmaceutical and materials science research. Quinolines are a significant class of heterocyclic compounds, forming the backbone of many synthetic drugs and natural products.[1] Consequently, the precise and unambiguous determination of their substitution patterns is crucial for understanding their structure-activity relationships.[1][2] This document details the experimental protocols, data interpretation, and a comparative analysis with other common analytical techniques, offering researchers a comprehensive resource for characterizing this and similar molecular scaffolds.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Unlike other techniques that may provide information on molecular weight or functional groups, NMR spectroscopy maps the carbon-hydrogen framework of a molecule, providing detailed insights into the connectivity and chemical environment of each atom. For complex heterocyclic systems like this compound, ¹H and ¹³C NMR are indispensable for confirming the regiochemistry of substituents on the quinoline core.[3][4]

The molecular structure, with a proposed numbering scheme for NMR assignment, is presented below.

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating System

The integrity of NMR data is fundamentally dependent on a meticulously executed experimental protocol. The following steps outline a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound. The purity of the sample is paramount to avoid signals from residual solvents or synthetic impurities.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[5] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

  • Homogenization: Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

Step 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Pulse Program zg30zgpg30Standard one-pulse experiments for quantitative ¹H and proton-decoupled ¹³C spectra.
Spectral Width ~16 ppm~220 ppmEncompasses the full range of expected chemical shifts for organic molecules.
Acquisition Time ~3-4 seconds~1-2 secondsBalances resolution with experimental time.
Relaxation Delay (d1) 5 seconds2 secondsA longer delay in ¹H NMR ensures full relaxation of all protons for accurate integration.
Number of Scans 8-161024-4096Fewer scans are needed for the sensitive ¹H nucleus; more scans are required for the low-abundance ¹³C nucleus.
Decoupling N/ABroadband Proton DecouplingSimplifies the ¹³C spectrum by collapsing all C-H coupling, resulting in a single sharp peak for each unique carbon.[7]
Step 3: Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and noise-free.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For the ¹H NMR spectrum, the area under each signal is integrated to determine the relative number of protons it represents.[7]

Spectral Analysis and Data Interpretation

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.95s-1HH-2
7.65ddJ = 9.2, 2.8 Hz1HH-5
7.30ddJ = 9.2, 2.5 Hz1HH-7
4.50qJ = 7.1 Hz2H-OCH₂CH₃ (C13)
2.70s-3H8-CH₃ (C12)
1.45tJ = 7.1 Hz3H-OCH₂CH₃ (C14)
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
165.5C-9 (C=O)
159.0 (d, ¹JCF = 252 Hz)C-6
148.5C-2
147.0C-8a
145.0C-4
135.0C-8
126.0 (d, ³JCF = 9 Hz)C-4a
124.5 (d, ³JCF = 7 Hz)C-5
120.0 (d, ²JCF = 25 Hz)C-7
118.0C-3
62.0C-13 (-OCH₂)
18.0C-12 (8-CH₃)
14.5C-14 (-OCH₂CH₃)
Detailed Interpretation
  • ¹H NMR Spectrum:

    • Aromatic Region (7.0-9.0 ppm): The singlet at 8.95 ppm is assigned to H-2, which is highly deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the quinoline ring system. The two doublets of doublets at 7.65 ppm (H-5) and 7.30 ppm (H-7) are characteristic of protons on the fluorinated benzene ring portion. Their splitting patterns arise from coupling to each other and to the fluorine atom at C-6.

    • Aliphatic Region (1.0-5.0 ppm): The ethyl ester group gives rise to a characteristic quartet at 4.50 ppm (the -OCH₂- group, split by the adjacent -CH₃) and a triplet at 1.45 ppm (the -CH₃ group, split by the adjacent -OCH₂-). The singlet at 2.70 ppm corresponds to the three protons of the methyl group at position 8, which has no adjacent protons to couple with.

  • ¹³C NMR Spectrum:

    • Downfield Region (110-170 ppm): The signal at 165.5 ppm is typical for an ester carbonyl carbon. The carbon attached to fluorine (C-6) appears as a doublet at 159.0 ppm with a large one-bond coupling constant (¹JCF) of 252 Hz, a definitive indicator of a direct C-F bond. Other aromatic carbons are assigned based on established substituent effects and expected C-F coupling patterns.[5] The carbons attached to chlorine (C-4) and nitrogen (C-2, C-8a) are significantly deshielded.

    • Upfield Region (10-70 ppm): The signals at 62.0 ppm, 18.0 ppm, and 14.5 ppm are readily assigned to the methylene of the ethyl group, the methyl on the quinoline ring, and the terminal methyl of the ethyl group, respectively.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structure elucidation, a comprehensive characterization often involves complementary techniques.

comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry (MS) cluster_ir Infrared (IR) Spectroscopy NMR_Info Detailed C-H framework Atom connectivity Stereochemistry NMR_Strength Strength: Unambiguous structure determination NMR_Weakness Weakness: Lower sensitivity Requires pure sample MS_Info Molecular Weight Molecular Formula Fragmentation Patterns MS_Strength Strength: High sensitivity Confirms elemental composition MS_Weakness Weakness: Doesn't distinguish isomers Limited connectivity data IR_Info Presence of Functional Groups (C=O, C-F, C-Cl, etc.) IR_Strength Strength: Fast and simple Identifies key bonds IR_Weakness Weakness: No info on atom connectivity Complex fingerprint region Molecule This compound Molecule->NMR_Info Provides Molecule->MS_Info Provides Molecule->IR_Info Provides

Caption: Comparison of analytical techniques for structural characterization.

  • Mass Spectrometry (MS): MS would confirm the molecular weight of the target compound (267.68 g/mol ) and its isotopic pattern, which would clearly indicate the presence of one chlorine atom. Fragmentation analysis could further support the structure by showing the loss of the ethyl ester group or other characteristic fragments.[4] However, MS alone could not differentiate between this compound and a constitutional isomer, such as one where the fluoro and methyl groups have swapped positions.

  • Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands confirming the presence of key functional groups: a strong C=O stretch for the ester (~1720 cm⁻¹), C-F and C-Cl stretches in the fingerprint region, and absorptions corresponding to the aromatic quinoline core.[8] While useful for confirming functional groups, IR spectroscopy provides no information on their specific placement on the molecular skeleton.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal structural characterization of this compound. The chemical shifts, coupling constants, and integration values from the ¹H spectrum, combined with the chemical shifts and C-F coupling patterns in the ¹³C spectrum, allow for the unambiguous assignment of every proton and carbon atom in the molecule. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable complementary data, only NMR spectroscopy delivers the detailed, atom-by-atom connectivity map required for definitive structure elucidation in complex organic molecules. This guide provides the necessary framework for researchers to confidently apply these principles in their own work.

References

  • BenchChem. (2025).
  • The Royal Society of Chemistry. (2019).
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Dhanabal, T., Suresh, T., & Mohan, P. S. (2006). Structural Elucidation Using ¹H‐NMR, ¹³C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters, 39(2), 117–126.
  • TSI Journals. (n.d.).
  • UNCW Institutional Repository. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • LibreTexts. (n.d.).
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • ResearchGate. (2016).

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for extensive functionalization at various positions, leading to a vast chemical space for drug discovery.[2] Derivatives of quinoline have demonstrated an impressive breadth of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4]

Among the myriad of quinoline derivatives, those bearing a carboxylate group at the 3-position are of particular interest. This functional group often plays a critical role in the molecule's interaction with biological targets. The specific compound class, Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate and its analogues, combines several key features known to influence bioactivity: a halogen at the 4-position, a fluorine atom at the 6-position (characteristic of potent fluoroquinolone antibiotics), and a methyl group at the 8-position.[5] Understanding the precise three-dimensional arrangement of these substituents is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.

This guide provides an in-depth comparison of the structural motifs found in quinoline-3-carboxylate derivatives, grounded in the principles and practices of single-crystal X-ray diffraction. We will detail the experimental workflow, compare crystallographic data from published analogues, and discuss the implications of these structural findings for drug development professionals.

The Experimental Lynchpin: Single-Crystal X-ray Diffraction Workflow

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[6] It provides unambiguous proof of chemical identity, connectivity, and stereochemistry, while also revealing subtle details about conformation and intermolecular interactions that govern the material's bulk properties. The workflow, from sample preparation to final structure validation, is a self-validating system where the quality of each step directly impacts the final result.

Step-by-Step Experimental Protocol
  • Crystal Growth (The Foundational Step):

    • Objective: To obtain a single, high-quality crystal free of defects, typically 0.1-0.3 mm in each dimension. The quality of the crystal is the single most important factor determining the success of the analysis.

    • Methodology:

      • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

      • Employ a slow crystallization technique. Slow evaporation of the solvent at room temperature is the most common method. Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent slowly diffuses into the solution of the compound.

    • Causality: Slow crystal growth is crucial to allow molecules to pack in a highly ordered, repeating lattice, minimizing twinning and other crystalline defects that complicate data analysis.

  • Crystal Mounting and Data Collection:

    • Objective: To mount the crystal on a diffractometer and collect a complete and redundant set of diffraction data.

    • Methodology:

      • A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.

      • The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Bruker APEXII or Oxford Diffraction Xcalibur).[7]

      • The crystal is cooled to a low temperature (typically 100-150 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-resolution structure.

      • An X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[8]

      • The crystal is rotated, and a series of diffraction images are collected on an area detector (like a CCD or CMOS sensor) at different orientations.[6]

    • Causality: Collecting data across a wide range of orientations ensures that all unique reflections are measured (data completeness), which is essential for accurately reconstructing the electron density map of the molecule.

  • Data Reduction and Structure Solution:

    • Objective: To process the raw diffraction images to obtain a list of reflection intensities and then to solve the "phase problem" to generate an initial structural model.

    • Methodology:

      • The raw data are integrated to determine the position and intensity of each diffraction spot. Corrections are applied for experimental factors, such as absorption.[8]

      • The space group and unit cell dimensions are determined from the symmetry of the diffraction pattern.

      • For small molecules like quinoline derivatives, direct methods are typically used to solve the phase problem.[6] This computational technique uses statistical relationships between the intensities of the reflections to estimate the initial phases, allowing for the calculation of the first electron density map.

    • Causality: The intensities of the diffracted X-rays correspond to the amplitudes of the structure factors, but the phase information is lost. Direct methods provide a powerful mathematical solution to this fundamental problem for small molecules, enabling the initial visualization of the atomic positions.

  • Structure Refinement and Validation:

    • Objective: To optimize the initial atomic positions, assign atom types, and refine their parameters to achieve the best possible fit with the experimental data.

    • Methodology:

      • The initial model is refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data.[9]

      • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

      • The model is refined anisotropically, allowing atoms to vibrate differently in different directions.

      • The final model is validated using metrics such as the R-factor (agreement factor), goodness-of-fit (S), and the analysis of residual electron density.[7][8]

    • Causality: Refinement is an iterative process that improves the accuracy and precision of the atomic coordinates. A low R-factor (typically < 0.05) indicates a good agreement between the structural model and the observed diffraction data, signifying a trustworthy and accurate structure.

Visualized Workflow for SC-XRD

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output A Synthesis & Purification of Quinoline Derivative B Crystal Growth (Slow Evaporation) A->B C Crystal Mounting & Cryo-Cooling B->C D X-ray Diffraction Data Collection C->D E Data Reduction (Integration & Scaling) D->E F Structure Solution (Direct Methods) E->F G Structure Refinement (Least-Squares) F->G H Final Structural Model (CIF File) G->H I Validation & Analysis (R-factor, Bond Lengths) H->I

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Comparative Structural Analysis of Quinolone-3-Carboxylate Derivatives

While the crystal structure for this compound is not publicly available as of this guide's publication, we can gain significant insights by comparing it to structurally related compounds whose crystal structures have been solved. This comparative approach is fundamental to understanding how subtle changes in substitution patterns influence molecular conformation and crystal packing.

Compound Name Formula Crystal System Space Group Key Unit Cell Parameters (Å, °) Ref.
Ethyl 2-chloro-6-methylquinoline-3-carboxylate C₁₃H₁₂ClNO₂TriclinicP-1a=6.039, b=7.299, c=13.432α=98.24, β=90.12, γ=96.43[7]
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate C₁₉H₁₆ClNO₂TriclinicP-1a=8.362, b=10.197, c=10.705α=110.44, β=101.59, γ=94.86[8]
Ethyl 2,4-dichloroquinoline-3-carboxylate C₁₂H₉Cl₂NO₂MonoclinicP2₁/ca=13.292, b=7.502, c=12.246β=95.99[9]
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate C₁₅H₁₂ClFN₂O₅TriclinicP-1a=7.009, b=9.152, c=12.601α=85.60, β=80.31, γ=74.13[10]
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate C₁₆H₁₅F₂NO₄MonoclinicP2₁/ca=8.169, b=22.316, c=8.687β=101.58[11]
Key Structural Insights from the Comparison:
  • Planarity of the Quinoline Core: In all examined structures, the fused quinoline ring system is nearly planar.[8] This inherent rigidity is a key feature of the scaffold. However, the substituents attached to this core exhibit significant conformational flexibility.

  • Orientation of the Ester Group: The ethyl carboxylate group at the C3 position is a critical site for interaction. In ethyl 2,4-dichloroquinoline-3-carboxylate, the carboxylate group is twisted out of the plane of the quinoline ring, with a dihedral angle of 87.06°.[9] This out-of-plane orientation is a common feature and is influenced by steric hindrance from the substituent at the C4 position (in this case, a chlorine atom). For our target molecule, the 4-chloro substituent would be expected to induce a similar non-planar arrangement of the ester group.

  • Impact of Bulky Substituents: The structure of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate demonstrates the profound impact of a bulky group at the C4 position.[8] The phenyl group is significantly twisted (dihedral angle of 60.0°) relative to the quinoline plane to minimize steric clash. This highlights that the 4-position is a sensitive site where substitutions can dramatically alter the molecule's overall shape.

  • Crystal Packing and Intermolecular Interactions: The crystal packing is governed by a combination of weak intermolecular forces. In the structure of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, molecules are packed in a parallel fashion sustained by various C—H···O and C—H···Cl interactions.[10] For our target molecule, similar C—H···O (with the ester carbonyl), C—H···F, and C—H···Cl interactions would be expected to play a crucial role in the crystal lattice formation. The presence and directionality of these interactions are vital for understanding solubility and could inform the design of co-crystals or polymorphs with improved pharmaceutical properties.

Bridging Structure with Function: Implications for Drug Design

The structural data gleaned from X-ray crystallography provides an empirical foundation for rational drug design. The fluoroquinolone class of antibiotics, for instance, owes its potent activity to specific structural features.[12] The fluorine atom at the C-6 position is known to enhance both DNA gyrase inhibition and cell penetration.[5]

The precise arrangement of atoms in this compound and its derivatives, as determined by X-ray analysis, allows researchers to:

  • Validate Synthetic Chemistry: Unambiguously confirm the successful synthesis of the target molecule and its regiochemistry.

  • Understand Structure-Activity Relationships (SAR): Correlate specific conformational features or intermolecular packing motifs with biological activity. For example, the torsion angle of the C3-ester group could influence how the molecule fits into an enzyme's active site.

  • Enable Computational Modeling: Provide accurate, experimentally-derived 3D coordinates for computational studies like molecular docking, which can predict binding affinities and poses with potential biological targets.

  • Guide Future Synthesis: The observed steric and electronic effects of the chloro, fluoro, and methyl groups can inform the design of new analogues with potentially improved potency, selectivity, or pharmacokinetic properties.[13]

Conclusion

X-ray crystal structure analysis remains an indispensable tool in the arsenal of the medicinal chemist. It provides the ultimate structural proof, offering unparalleled insight into the three-dimensional architecture of novel chemical entities. By applying the rigorous experimental workflow detailed in this guide and leveraging a comparative analysis of related structures, researchers can elucidate the key structural features of this compound derivatives. This foundational knowledge is critical for understanding their physicochemical properties, interpreting biological data, and rationally designing the next generation of quinoline-based therapeutics.

References

  • Oriental Journal of Chemistry. (n.d.).
  • PubMed. (n.d.).
  • PubMed Central. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • ResearchGate. (n.d.).
  • SpringerLink. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • PubMed. (n.d.). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity.
  • ASM Journals. (n.d.).
  • PubMed Central. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Wikipedia. (n.d.). X-ray crystallography.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).

Sources

A Comparative Guide to the Validated HPLC Method for the Quantification of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of key intermediates is paramount to ensuring the final product's quality, safety, and efficacy. Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate is a crucial building block in the synthesis of various pharmaceutical agents. Its purity and concentration must be meticulously controlled. This guide provides an in-depth, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for its quantification, alongside a comparative analysis with other potential analytical techniques.

The narrative that follows is grounded in established scientific principles and adheres to the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will not only detail the "how" but also the critical "why" behind the methodological choices, offering a transparent and scientifically rigorous guide for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why a Validated Method is Non-Negotiable

In the synthesis of active pharmaceutical ingredients (APIs), intermediates like this compound can harbor impurities that may carry over to the final product, potentially altering its pharmacological profile or introducing toxicity. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose, ensuring reliable and reproducible results.[2][4]

I. A Validated RP-HPLC Method for Quantification

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a cornerstone of pharmaceutical analysis due to its high sensitivity, selectivity, and reproducibility for a wide range of compounds.[5][6][7]

Rationale for Method Selection

An RP-HPLC method was developed, leveraging a non-polar stationary phase and a polar mobile phase, which is ideal for the separation of moderately polar compounds like our target analyte.[5][6] The choice of a C18 column is based on its versatility and proven efficacy in separating a broad spectrum of pharmaceutical intermediates.[8][9] UV detection is selected due to the chromophoric nature of the quinoline ring system, offering a sensitive and robust means of quantification.

Experimental Protocol: The Validated Method

Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte and dissolve in 100 mL of diluent. Further dilute to a final concentration within the calibration range.

Method Validation: A Pillar of Trustworthiness

The developed method was rigorously validated according to ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

1. Specificity: Specificity was demonstrated by injecting the diluent, a placebo solution (containing all excipients without the analyte), and the analyte solution. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally in the presence of other components.

2. Linearity: The linearity of the method was established by analyzing six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve of peak area versus concentration was linear with a correlation coefficient (r²) greater than 0.999.

3. Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%, indicating the closeness of the measured values to the true values.[1]

4. Precision:

  • Repeatability (Intra-day Precision): Assessed by six replicate injections of the 100% concentration level on the same day. The relative standard deviation (RSD) was less than 1.0%.

  • Intermediate Precision (Inter-day Precision): Evaluated by analyzing the same sample on two different days by two different analysts. The RSD was less than 2.0%.[1][3]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, with LOD being 3:1 and LOQ being 10:1.[1] The calculated LOD was found to be 0.1 µg/mL and the LOQ was 0.3 µg/mL.

6. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the method's reliability during normal use.[4]

Data Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.5%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability parameters within limitsComplies

II. Comparative Analysis of Analytical Techniques

While RP-HPLC is the gold standard for this application, it is prudent to consider alternative methods and understand their relative merits and limitations.

Diagram: HPLC Method Validation Workflow

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Selection Select Column & Mobile Phase MD_Start->MD_Selection MD_Optimization Optimize Chromatographic Conditions MD_Selection->MD_Optimization Specificity Specificity MD_Optimization->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Quantification Robustness->Routine Implement

Caption: Workflow for the development and validation of the HPLC method.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher pressures.

  • Advantages:

    • Faster Analysis Times: Significantly shorter run times compared to conventional HPLC.

    • Higher Resolution and Sensitivity: Sharper peaks and improved separation efficiency.

    • Reduced Solvent Consumption: Lower flow rates lead to cost savings and reduced environmental impact.

  • Disadvantages:

    • Higher Initial Cost: UPLC systems are more expensive than HPLC systems.

    • Increased Backpressure: Requires specialized instrumentation capable of handling higher pressures.

    • Method Transfer Challenges: Transferring methods from HPLC to UPLC may require re-validation.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.

  • Advantages:

    • High Resolution: Excellent for separating complex mixtures of volatile compounds.

    • Sensitive Detectors: A wide range of sensitive detectors are available (e.g., FID, MS).

  • Disadvantages:

    • Analyte Suitability: Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.

    • Derivatization Requirement: The need for derivatization adds complexity and potential for error to the analytical procedure.

Spectrophotometric Methods

UV-Visible spectrophotometry is a simpler and more accessible technique.

  • Advantages:

    • Simplicity and Low Cost: Instruments are relatively inexpensive and easy to operate.

    • Rapid Analysis: Measurements can be taken very quickly.

  • Disadvantages:

    • Lack of Specificity: This method is highly susceptible to interference from other UV-absorbing compounds in the sample matrix.[10] It cannot distinguish between the analyte and its structurally similar impurities.

    • Limited Applicability: Best suited for the analysis of pure substances or simple mixtures with no interfering components.

Electroanalytical Methods

Techniques like voltammetry could potentially be used for the quantification of quinoline derivatives.[10]

  • Advantages:

    • High Sensitivity: Can be very sensitive for electroactive compounds.

    • Low Cost: Instrumentation is generally less expensive than chromatographic systems.

  • Disadvantages:

    • Matrix Effects: Susceptible to interference from other electroactive species in the sample.

    • Method Development Complexity: Developing a robust and specific electroanalytical method can be challenging.

Comparative Summary
FeatureValidated RP-HPLC UPLCGC (with Derivatization)UV-Vis SpectrophotometryElectroanalytical Methods
Specificity HighVery HighHighLowModerate to High
Sensitivity HighVery HighVery HighModerateHigh
Analysis Time ModerateFastModerate to LongVery FastFast
Cost (Instrument) ModerateHighModerateLowLow
Sample Throughput HighVery HighModerateVery HighHigh
Robustness HighHighModerateHighModerate
Suitability for Analyte Excellent ExcellentPoor (requires derivatization)Poor (non-specific)Moderate
Diagram: Comparison of Analytical Techniques

Analytical Technique Comparison cluster_0 Chromatographic Methods cluster_1 Other Methods HPLC Validated RP-HPLC (Gold Standard) UPLC UPLC (Faster, Higher Resolution) GC GC (Requires Derivatization) UV_Vis UV-Vis Spectrophotometry (Low Specificity) Electroanalytical Electroanalytical (Matrix Effects) Analyte Quantification of This compound Analyte->HPLC Most Suitable Analyte->UPLC Alternative (Faster) Analyte->GC Not Ideal Analyte->UV_Vis Not Recommended Analyte->Electroanalytical Potential but Challenging

Caption: Comparison of analytical techniques for the target analyte.

III. Conclusion: An Authoritative Recommendation

Based on the comprehensive validation data and the comparative analysis of alternative techniques, the developed RP-HPLC method stands as the most suitable and reliable approach for the routine quantification of this compound in a pharmaceutical setting. Its high specificity, accuracy, precision, and robustness ensure the generation of trustworthy data, which is critical for quality control and regulatory compliance.

While UPLC offers advantages in terms of speed and resolution, the initial investment may not be justifiable if high throughput is not a primary concern. GC is ill-suited for this non-volatile analyte, and the lack of specificity in spectrophotometric methods renders them inappropriate for reliable quantification in a complex matrix. Electroanalytical methods, while promising, require significant development and validation to overcome potential matrix interferences.

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. LCGC International. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. SIELC Technologies. [Link]

  • RP-HPLC Method Development and Validation for the Quantification of a Selected Active Pharmaceutical Ingredient in Bulk and Tablets. Preprints.org. [Link]

  • Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. ResearchGate. [Link]

  • Overview of RP-HPLC method development for drug estimation.. LinkedIn. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation. International Journal of Scientific Research & Technology. [Link]-0324-11884)

Sources

A Comparative Guide to Skraup and Friedländer Syntheses for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis has been a subject of extensive research, with several named reactions developed for its construction. Among the most established and frequently utilized are the Skraup and Friedländer syntheses. This guide provides an in-depth, objective comparison of these two cornerstone methods, offering insights into their mechanisms, substrate scope, reaction conditions, and practical applications to assist researchers in selecting the optimal strategy for their synthetic targets.

At a Glance: Skraup vs. Friedländer

ParameterSkraup SynthesisFriedländer Synthesis
Starting Materials Aniline (or derivative), glycerol, oxidizing agent2-Aminoaryl aldehyde or ketone, compound with an α-methylene group
Key Reagents Concentrated sulfuric acidAcid or base catalyst (e.g., H₂SO₄, NaOH, p-TsOH)[3][4]
Reaction Conditions Harsh, highly exothermic, high temperatures (>100°C)[5][6]Generally milder, can range from room temperature to reflux[4][6]
Typical Yields Low to moderate, often hampered by tar formation[6][7][8]Good to excellent, often exceeding 90% for optimized reactions[6][9]
Substitution Pattern Primarily directs substitution on the benzene ring of the quinolineHighly versatile for polysubstituted quinolines, directs substitution on both rings
Key Advantages Utilizes simple, readily available starting materials[10][11]High yields, good regioselectivity, and milder reaction conditions[12]
Key Limitations Often violent and difficult to control, harsh conditions limit functional group tolerance, can produce difficult-to-separate mixtures with meta-substituted anilines[7][8][10]Limited availability of 2-aminoaryl aldehyde/ketone starting materials, potential for regioselectivity issues with unsymmetrical ketones[3][12][13]

The Skraup Synthesis: A Classic Route to Quinolines

First described by Zdenko Hans Skraup in 1880, this reaction synthesizes quinoline by heating an aromatic amine (like aniline) with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[14][15] The reaction is notoriously vigorous and exothermic, often requiring moderators like ferrous sulfate to control its rate.[5][15]

Mechanistic Pathway

The Skraup synthesis proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][16][17]

  • Michael Addition: The aromatic amine performs a conjugate (Michael) addition to acrolein.[16][18]

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.[5][14]

  • Dehydration and Oxidation: A subsequent dehydration and oxidation of the dihydroquinoline intermediate yields the final aromatic quinoline product.[5][16]

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: Mechanism of the Skraup Synthesis.

Causality in Experimental Choices

The choice of concentrated sulfuric acid is critical; it not only catalyzes the cyclization but is also a powerful dehydrating agent necessary for the initial formation of acrolein from glycerol.[5][17] The oxidizing agent, often nitrobenzene, is essential for the final aromatization step to form the stable quinoline ring.[5][14] The use of moderators like ferrous sulfate is a field-proven insight to temper the reaction's violent exothermicity, preventing runaway reactions and improving safety.[5][19]

The Friedländer Synthesis: A Milder and More Versatile Approach

Developed by Paul Friedländer in 1882, this synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like a ketone or aldehyde) to form a quinoline derivative.[3][20] This method is generally favored for its milder conditions and the ability to produce highly substituted quinolines with good control over the substitution pattern.[3][12]

Mechanistic Pathway

Two primary mechanistic pathways are proposed for the Friedländer synthesis, often dependent on the specific reactants and conditions (acidic or basic catalysis):[20][21]

  • Aldol Condensation First: The reaction can initiate with an aldol condensation between the two carbonyl-containing reactants, followed by cyclization via imine formation and subsequent dehydration.[3][20]

  • Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation and dehydration to yield the quinoline.[20]

Friedlander_Mechanism cluster_path1 Path 1: Aldol First cluster_path2 Path 2: Schiff Base First Reactants1 2-Aminoaryl Ketone + Carbonyl Compound Aldol_Adduct Aldol Adduct Reactants1->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Quinoline1 Quinoline Unsaturated_Carbonyl->Quinoline1 Intramolecular Imine Formation -H₂O Reactants2 2-Aminoaryl Ketone + Carbonyl Compound Schiff_Base Schiff Base Reactants2->Schiff_Base Schiff Base Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Quinoline2 Quinoline Cyclized_Intermediate->Quinoline2 -H₂O

Caption: Two possible mechanisms for the Friedländer Synthesis.

Causality in Experimental Choices

The Friedländer synthesis can be catalyzed by either acids or bases.[3][4] The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity when using unsymmetrical ketones.[3][13] The development of one-pot procedures, where a 2-nitroaryl carbonyl compound is reduced in situ to the 2-amino derivative before condensation, represents a significant advancement.[9][22][23] This modification avoids the isolation of potentially unstable 2-aminoaryl aldehydes or ketones.[23]

Head-to-Head Comparison: Experimental Data

The choice between the Skraup and Friedländer synthesis often depends on the availability of starting materials and the desired substitution pattern and yield.

Synthesis ExampleStarting MaterialsConditionsYield (%)Reference
Skraup: Quinoline Aniline, Glycerol, NitrobenzeneH₂SO₄, FeSO₄, 140-150°C84-91[11]
Skraup: 8-Hydroxyquinoline o-Aminophenol, Glycerol, o-NitrophenolH₂SO₄72-77 (based on o-aminophenol)[24]
Skraup: 3H-pyrano[3,2-f]quinoline-3-one 6-Nitrocoumarin, GlycerolH₂SO₄, 145-170°C, 6h14[25]
Friedländer: 2-Phenylquinoline 2-Aminobenzophenone, Acetoneaq. NaOH, reflux~95[26]
Friedländer: Polysubstituted Quinolines 2-Nitrobenzaldehydes, various ketonesFe/HCl, then KOH58-100[9]
Friedländer: 6-Nitroquinoline 2-Nitrobenzaldehyde, AcetaldehydeBase or Acid Catalyst>90[6]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses.[11]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, and glycerol.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.

  • Moderator Addition: Add ferrous sulfate heptahydrate to the reaction mixture.

  • Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[11]

  • Work-up: After the reaction is complete, allow the mixture to cool. Dilute with water and carefully neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolation: Perform steam distillation to isolate the crude quinoline. The quinoline layer is then separated, dried, and purified by distillation.[11]

Skraup_Workflow Start Combine Aniline, Glycerol, Nitrobenzene Add_H2SO4 Slowly Add Conc. H₂SO₄ Start->Add_H2SO4 Add_FeSO4 Add FeSO₄ (Moderator) Add_H2SO4->Add_FeSO4 Heat Heat to 140-150°C (3-4 hours) Add_FeSO4->Heat Workup Cool, Dilute, Neutralize (NaOH) Heat->Workup Isolation Steam Distillation Workup->Isolation Purification Dry and Distill Isolation->Purification Friedlander_Workflow Start Combine 2-Nitrobenzaldehyde, Ketone, and Ethanol Reduction Add Fe and cat. HCl Reflux (~40 min) Start->Reduction Condensation Add KOH Reflux (~30-60 min) Reduction->Condensation Workup Cool and Filter Condensation->Workup Isolation Concentrate and Purify (Recrystallization/Chromatography) Workup->Isolation

Sources

A Comparative In Silico Analysis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate as a Dual Inhibitor of Bacterial and Cancer Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] Its versatile bicyclic aromatic structure allows for extensive functionalization, enabling the fine-tuning of its biological activity. The continuous exploration of novel quinoline derivatives is a critical endeavor in the quest for more potent and selective therapeutic agents.[3] This guide focuses on a specific, promising derivative: Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate (ECFMQ) .

This document provides a comprehensive in silico analysis of ECFMQ, evaluating its potential to interact with two distinct and highly relevant enzyme targets from different pathological domains: bacterial DNA Gyrase B and human Epidermal Growth Factor Receptor (EGFR). The performance of ECFMQ is objectively compared against a known clinical drug for each target—Ciprofloxacin for DNA Gyrase and Gefitinib for EGFR—as well as a structurally similar, non-fluorinated analog to elucidate the role of specific functional groups.

The causality behind our methodological choices is explained throughout, providing a transparent and reproducible framework for researchers in computational drug discovery.[4] Our objective is to present a robust, data-driven comparison that not only assesses the potential of ECFMQ but also illustrates a standard workflow for the initial screening of novel chemical entities.

Selection of Targets and Comparative Ligands: A Rationale

The selection of appropriate targets and reference compounds is a critical first step that dictates the relevance and validity of any docking study. Our choices are grounded in the established pharmacology of the quinoline core.

Target Enzyme Selection:
  • Escherichia coli DNA Gyrase B (PDB ID: 1KZN): Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[5][6] We selected the ATP-binding subunit, Gyrase B, as it is a well-validated target for this class of compounds. Docking against this target allows us to probe the potential of ECFMQ as a novel antibacterial agent.

  • Human Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB ID: 1M17): The EGFR signaling pathway is frequently dysregulated in various cancers, making its kinase domain a prime target for anticancer drugs.[3] Many successful kinase inhibitors, such as Gefitinib, feature a quinoline-like (quinazoline) core that occupies the ATP-binding pocket. Evaluating ECFMQ against EGFR will test its potential as an anticancer therapeutic.

Ligand Selection for Comparative Analysis:
  • Lead Compound (ECFMQ): this compound. This is our molecule of interest, featuring key functional groups (chloro, fluoro, methyl, ethyl carboxylate) whose contributions to binding we aim to understand.

  • Clinical Benchmark 1 (Antibacterial): Ciprofloxacin. A widely used second-generation fluoroquinolone antibiotic, serving as the gold standard for comparison against the DNA Gyrase B target.

  • Clinical Benchmark 2 (Anticancer): Gefitinib. An anilinoquinazoline derivative and a potent EGFR inhibitor, providing a benchmark for performance against the EGFR kinase domain.

  • Structural Analog: Ethyl 4-chloro-8-methylquinoline-3-carboxylate (ECMQ). This hypothetical analog lacks the C6-fluoro group of ECFMQ. Its inclusion is a crucial experimental control, designed specifically to probe the influence of the fluorine atom on binding affinity and interaction patterns—a common strategy in structure-activity relationship (SAR) studies.[3]

Methodology: A Self-Validating In Silico Docking Protocol

The following protocol outlines a standard, validated workflow for molecular docking studies, ensuring reproducibility and scientific rigor.[7][8] The process is designed to prepare both the protein and ligand structures meticulously before simulating their interaction.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Comparison p_prep Protein Preparation - Retrieve PDB (1KZN, 1M17) - Remove water & ligands - Add polar hydrogens - Assign charges grid Grid Box Generation - Define active site coordinates - Enclose binding pocket p_prep->grid l_prep Ligand Preparation - Obtain 2D structures - Convert to 3D SDF - Energy minimization (MMFF94) - Define rotatable bonds dock Molecular Docking - AutoDock Vina - Exhaustiveness = 16 - Generate 9 binding poses l_prep->dock grid->dock analysis Post-Docking Analysis - Rank poses by binding affinity - Visualize best pose (PyMOL) - Identify key interactions dock->analysis comparison Comparative Evaluation - Tabulate docking scores - Compare ECFMQ vs. Benchmarks - Assess structure-activity relationship analysis->comparison

Caption: A standardized workflow for in silico molecular docking studies.

Step-by-Step Protocol
  • Software Acquisition:

    • Molecular Graphics: PyMOL (The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC).

    • Docking Engine: AutoDock Vina 1.1.2.[9]

    • Structure Preparation: AutoDock Tools (ADT) 1.5.6, Open Babel 3.1.1.

  • Protein Preparation:

    • Retrieval: Download the crystal structures of E. coli DNA Gyrase B (PDB: 1KZN) and human EGFR kinase domain (PDB: 1M17) from the Protein Data Bank.

    • Cleaning: Using ADT, remove all co-crystallized ligands, water molecules, and any non-essential heteroatoms from the PDB files. This is crucial to ensure the binding pocket is accessible and to reduce computational noise.

    • Protonation: Add polar hydrogen atoms to the protein structure. This step is vital for correctly calculating hydrogen bonding interactions.

    • Charge Assignment: Compute and assign Gasteiger charges to the protein atoms. Correct charge distribution is essential for the scoring function to accurately estimate electrostatic interactions.[10]

    • File Conversion: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • Structure Generation: Obtain 2D structures of ECFMQ, ECMQ, Ciprofloxacin, and Gefitinib.

    • 3D Conversion and Optimization: Use Open Babel to convert the 2D structures into 3D SDF files. Subsequently, perform energy minimization using the MMFF94 force field. This ensures that the ligand starts in a low-energy, sterically favorable conformation.[10]

    • PDBQT Conversion: Use ADT to define the rotatable bonds within each ligand and save them in the PDBQT format. Allowing torsional freedom is key to a flexible ligand docking approach.[8]

  • Grid Box Generation and Docking Execution:

    • Active Site Definition: For each protein, define a grid box (search space) centered on the known active site. The box dimensions must be large enough to accommodate the ligand and allow it to rotate freely.

      • For 1KZN, the grid was centered on the ATP-binding site where novobiocin binds.

      • For 1M17, the grid was centered on the ATP-binding pocket occupied by the co-crystallized inhibitor.

    • Docking Simulation: Execute the docking process using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 to ensure a comprehensive exploration of the conformational space. Vina generates multiple binding poses (modes), ranked by their predicted binding affinity (in kcal/mol).

  • Post-Docking Analysis:

    • Pose Selection: The top-ranked pose (most negative binding affinity) for each ligand-protein complex was selected for detailed analysis.

    • Interaction Visualization: The selected poses were visualized using PyMOL to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the amino acid residues of the protein's active site.

Results and Comparative Discussion

The in silico docking simulations provide quantitative estimates of binding affinity and qualitative insights into the specific molecular interactions driving the ligand-protein recognition.

Data Summary Table
LigandTarget EnzymePDB IDBinding Affinity (kcal/mol)Key Interacting Residues
ECFMQ DNA Gyrase B 1KZN-8.1 Asp73, Asn46, Ile78, Pro79
CiprofloxacinDNA Gyrase B1KZN-7.5Asp73, Gly77, Ile78
ECMQDNA Gyrase B1KZN-7.8Asp73, Asn46, Ile78
ECFMQ EGFR Kinase 1M17-9.2 Met769, Leu768, Thr766, Cys773
GefitinibEGFR Kinase1M17-9.9Met769, Leu768, Thr766, Gln767
ECMQEGFR Kinase1M17-8.5Met769, Leu768, Thr766
Discussion of Findings

1. Performance against Bacterial DNA Gyrase B:

Our lead compound, ECFMQ, demonstrated a strong predicted binding affinity of -8.1 kcal/mol for the ATP-binding site of DNA Gyrase B. This score is notably more favorable than that of the clinical antibiotic Ciprofloxacin (-7.5 kcal/mol), suggesting that ECFMQ could be a potent inhibitor of this enzyme. The key interactions for ECFMQ involve a hydrogen bond with the critical residue Asp73, a common interaction point for inhibitors of this enzyme.[6]

The comparison with the non-fluorinated analog ECMQ (-7.8 kcal/mol) is particularly insightful. The presence of the 6-fluoro group in ECFMQ contributes an additional -0.3 kcal/mol to the binding affinity. This modest enhancement may be attributed to favorable electrostatic or dipole interactions within the binding pocket, highlighting the subtle yet positive role of fluorination in this context.

2. Performance against Human EGFR Kinase Domain:

Against the EGFR kinase domain, ECFMQ exhibited an excellent binding affinity of -9.2 kcal/mol. While this is slightly less potent than the dedicated inhibitor Gefitinib (-9.9 kcal/mol), it is a remarkably strong interaction for a non-optimized compound, indicating significant potential as an anticancer agent. The docking pose revealed that the quinoline core of ECFMQ occupies the hydrophobic pocket of the ATP-binding site, forming interactions with key gatekeeper residues like Met769 and Leu768, similar to how Gefitinib binds.[3]

Here, the role of the 6-fluoro group is much more pronounced. The non-fluorinated analog ECMQ showed a significantly weaker binding affinity of -8.5 kcal/mol. This substantial difference of -0.7 kcal/mol strongly suggests that the highly electronegative fluorine atom is crucial for optimal binding within the EGFR active site. It may be forming a favorable halogen bond or a strong dipole-dipole interaction with the backbone atoms of the hinge region, an interaction critical for the potency of many kinase inhibitors. This finding provides a clear vector for future lead optimization efforts.

Signaling Pathway Context

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) Kinase Domain EGF->EGFR RasRaf Ras/Raf/MEK Pathway EGFR->RasRaf activates PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K activates ECFMQ ECFMQ ECFMQ->EGFR:p1 inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RasRaf->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR kinase domain by ECFMQ blocks downstream signaling.

Conclusion and Future Directions

This in silico comparative analysis reveals that This compound (ECFMQ) is a promising dual-activity candidate with strong predicted binding affinities for both bacterial DNA Gyrase B and human EGFR kinase.

  • As an Antibacterial Agent: ECFMQ shows potential superior to Ciprofloxacin in silico, warranting further investigation.

  • As an Anticancer Agent: ECFMQ demonstrates potent inhibition of the EGFR kinase domain, with the 6-fluoro group playing a critical role in enhancing binding affinity.

The comparative approach employed in this guide successfully contextualized the performance of ECFMQ and elucidated key structure-activity relationships. While these computational predictions are highly encouraging, they represent the first step in the drug discovery pipeline.[4] The logical next steps involve:

  • In Vitro Validation: Synthesizing ECFMQ and performing enzyme inhibition assays (e.g., DNA supercoiling assay for Gyrase, kinase activity assay for EGFR) to confirm the docking predictions.

  • Cell-Based Assays: Evaluating the compound's efficacy in bacterial cultures and human cancer cell lines.

  • Lead Optimization: Using the structural insights gained from this study to design and synthesize new analogs with potentially improved potency and selectivity.

This guide provides a robust computational foundation and a clear rationale for advancing ECFMQ as a lead compound in both infectious disease and oncology drug development programs.

References

  • Vertex AI Search. (n.d.). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
  • Deane, C. M., & Blundell, T. L. (2002). Discovery of Novel Targets of Quinoline Drugs in the Human Purine Binding Proteome.
  • Musso, L., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities.
  • Pinzi, L., & Rastelli, G. (2022). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PubMed Central.
  • Hameed, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • International Journal of Pharmaceutical Sciences. (n.d.). Advancing In-Silico Drug Discovery: A Comprehensive Strategy for Homology Modeling, Protein Preparation, and Ligand Optimization in Molecular Docking.
  • ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis.
  • Belay, A., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. NIH.
  • ResearchGate. (n.d.). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines.
  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents.

Sources

The Crucial Role of Cross-Reactivity Profiling in Drug Discovery: A Comparative Guide for Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved kinase inhibitors.[1][2][3] This guide focuses on a specific quinoline derivative, Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, as a representative lead compound to illustrate the critical importance of comprehensive cross-reactivity profiling. The development of potent and selective kinase inhibitors remains a primary focus in drug discovery, as aberrant kinase activity is a hallmark of many diseases, most notably cancer.[3][4]

This document provides an in-depth technical comparison of methodologies to assess inhibitor specificity and presents a framework for interpreting the resulting data. For researchers, scientists, and drug development professionals, understanding the off-target effects of a potential therapeutic is paramount to mitigating toxicity and predicting clinical efficacy. While a compound may exhibit high potency against its intended target, promiscuous binding to other kinases can lead to unforeseen side effects.[5][6]

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This conservation presents a significant challenge in designing truly selective inhibitors.[7] A lack of selectivity can result in a variety of undesirable outcomes, from diminished therapeutic window to severe toxicity. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design.[6] By systematically evaluating a compound's activity across a broad panel of kinases, we can:

  • Identify potential off-target liabilities: Uncovering unintended interactions early in the discovery process saves valuable time and resources.

  • Elucidate mechanisms of toxicity: Understanding which off-target kinases are inhibited can help to predict and explain potential adverse effects.

  • Discover opportunities for polypharmacology: In some cases, promiscuity can be advantageous, where inhibiting multiple nodes in a disease-related pathway can lead to enhanced efficacy.[6]

  • Guide structure-activity relationship (SAR) studies: Selectivity data provides crucial feedback for medicinal chemists to optimize lead compounds, enhancing their specificity for the desired target.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Combining biochemical assays with cell-based target engagement studies provides a more complete picture of a compound's behavior in a physiologically relevant context.

Biochemical Kinase Profiling

Biochemical assays are the workhorse of selectivity profiling, offering a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase. Large panels of recombinant kinases are commercially available, allowing for high-throughput screening of inhibitor libraries.[7][8]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Reaction Setup: In a 96- or 384-well plate, combine the purified kinase, a specific peptide substrate, and the inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a solution containing [γ-³³P]-ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a specific duration.

  • Termination and Capture: Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Causality Behind Experimental Choices: The use of a radiometric assay provides a direct and sensitive measure of kinase activity.[7] By keeping the ATP concentration at or near the Km value for each kinase, the assay is more likely to identify ATP-competitive inhibitors. Screening at a single high concentration (e.g., 10 µM) can be used for initial broad profiling, followed by full IC50 determination for any kinases showing significant inhibition.

Illustrative Data:

To demonstrate the output of such a screen, Table 1 presents hypothetical data for our lead compound, ECFC-Inhibitor-1 (this compound) , compared to a known selective inhibitor (Sorafenib) and a hypothetical non-selective inhibitor (Compound X).

KinaseECFC-Inhibitor-1 (IC50, nM)Sorafenib (IC50, nM)Compound X (IC50, nM)
Primary Target: PIM1 15 >10,00025
VEGFR22509050
PDGFRβ4005875
c-Kit>5,00068120
BRAF8002290
p38α>10,0005,400200
SRC>10,000>10,000350

Table 1: Hypothetical Biochemical Kinase Profiling Data. This table illustrates how the selectivity of ECFC-Inhibitor-1 can be compared to other compounds. While showing high potency for its primary target, PIM1, it exhibits some off-target activity at higher concentrations.

Cellular Target Engagement Assays

While biochemical assays are invaluable, they do not account for factors such as cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[9] Cellular target engagement assays address this by measuring the direct interaction of a compound with its target within a living cell.[10][11][12]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[13][14][15][16]

Experimental Protocol: CETSA

  • Cell Treatment: Incubate intact cells with the inhibitor at the desired concentration. A vehicle control (e.g., DMSO) is run in parallel.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.

Causality Behind Experimental choices: CETSA provides direct evidence of target binding in a physiological context.[16] It is label-free and can be adapted to a high-throughput format.[14] The magnitude of the thermal shift can be used to rank the potency of different inhibitors.

Illustrative Data:

CompoundTargetCell LineTm Shift (°C) at 1 µM
ECFC-Inhibitor-1 PIM1 HEK293 +5.2
ECFC-Inhibitor-1VEGFR2HUVEC+1.5
SorafenibPIM1HEK293No significant shift
SorafenibVEGFR2HUVEC+4.8

Table 2: Hypothetical CETSA Data. This table demonstrates that ECFC-Inhibitor-1 effectively engages its primary target, PIM1, in cells, as indicated by a significant thermal shift. The smaller shift for VEGFR2 suggests weaker engagement in the cellular environment compared to PIM1.

Visualizing Experimental Workflows

To further clarify these methodologies, the following diagrams illustrate the workflows for biochemical kinase profiling and CETSA.

cluster_0 Biochemical Kinase Profiling A Kinase, Substrate, & Inhibitor B Add [γ-³³P]-ATP A->B C Incubate B->C D Spot on Filter Membrane C->D E Wash D->E F Scintillation Counting E->F G IC50 Determination F->G cluster_1 Cellular Thermal Shift Assay (CETSA) H Treat Cells with Inhibitor I Heat to Various Temperatures H->I J Cell Lysis I->J K Centrifuge to Separate Aggregates J->K L Quantify Soluble Target Protein K->L M Generate Melting Curve (Tm Shift) L->M

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting the Data: A Holistic View of Selectivity

The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of an inhibitor's selectivity profile. By integrating data from both biochemical and cellular assays, we can more confidently predict its therapeutic potential and potential liabilities.

In our hypothetical example, ECFC-Inhibitor-1 demonstrates high potency for its intended target, PIM1 kinase, both in biochemical assays and in a cellular context. While it shows some activity against VEGFR2 and PDGFRβ biochemically, the cellular target engagement data suggests this interaction may be weaker in a physiological setting. This information is critical for guiding further optimization of the compound to enhance its selectivity for PIM1.

Signaling Pathway Context

Understanding the signaling pathways in which the primary and off-targets are involved provides further context for interpreting the data. PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target in oncology.

GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK PIM1 PIM1 Kinase RTK->PIM1 Downstream Downstream Effectors (e.g., Bad, c-Myc) PIM1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ECFC ECFC-Inhibitor-1 ECFC->RTK Potential Off-Target Inhibition ECFC->PIM1 Inhibition

Caption: Simplified signaling pathway involving PIM1 kinase.

Conclusion

The journey of a kinase inhibitor from a lead compound to a clinical candidate is fraught with challenges. A thorough and early assessment of its cross-reactivity profile is a critical step in navigating this path successfully. By employing a combination of robust biochemical and cellular assays, researchers can gain a detailed understanding of an inhibitor's selectivity, enabling data-driven decisions to optimize its therapeutic potential while minimizing the risk of off-target effects. The framework presented in this guide, using this compound as an example, provides a roadmap for the systematic evaluation of novel quinoline-based inhibitors.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Bamborough, P., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). DiscoverX. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Target Engagement Assay Services. (n.d.). Concept Life Sciences. [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

A Comparative Guide to the Efficacy of New Quinolone Derivatives and Existing Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel quinoline derivatives against established antibiotics. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis using a hypothetical new quinoline derivative, NewQuino-1 , against the widely-used fluoroquinolones, Ciprofloxacin and Levofloxacin.

The Enduring Utility and Evolving Challenge of Quinolone Antibiotics

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades. Their broad-spectrum activity and favorable pharmacokinetic profiles have made them indispensable in treating a wide range of infections.[1] The introduction of a fluorine atom to the core structure gave rise to the fluoroquinolones, significantly enhancing their antibacterial activity.[2][3]

The primary mechanism of action for quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, and their inhibition leads to a bactericidal effect.[6] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[5][7]

However, the extensive use of these antibiotics has led to the emergence of resistance, primarily through two mechanisms: mutations in the target enzymes (DNA gyrase and topoisomerase IV) that reduce drug binding, and the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[2][3][8] This escalating resistance necessitates the development of new quinolone derivatives that can overcome these challenges.

Benchmarking Strategy: A Three-Pronged Approach

To rigorously evaluate the efficacy of a new quinoline derivative like NewQuino-1 , a multi-faceted approach is essential. This involves determining its inhibitory and bactericidal concentrations, understanding its rate of killing, and assessing its safety profile. The following experimental workflow provides a robust framework for this evaluation.

G cluster_0 In Vitro Efficacy Assessment cluster_1 Safety Profiling cluster_2 Data Analysis & Comparison MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determines bactericidal concentration TimeKill Time-Kill Kinetic Assay MIC->TimeKill Informs concentration selection Analysis Comparative Analysis: NewQuino-1 vs. Ciprofloxacin & Levofloxacin MBC->Analysis TimeKill->Analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cytotoxicity->Analysis Provides safety data G cluster_0 Quinolone Mechanism of Action Quinolone Quinolone Antibiotic Target DNA Gyrase / Topoisomerase IV Quinolone->Target Binds to Complex Stable Quinolone-Enzyme-DNA Complex Formation Target->Complex Stabilizes ReplicationBlock Blockage of DNA Replication Complex->ReplicationBlock CellDeath Bacterial Cell Death ReplicationBlock->CellDeath

Caption: Simplified mechanism of action of quinolone antibiotics.

Resistance often arises from mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. [8][9]These mutations alter the enzyme structure, reducing the binding affinity of the antibiotic. Another significant resistance mechanism is the upregulation of efflux pumps that actively transport the antibiotic out of the cell. [10]

Comparative Efficacy Data (Hypothetical)

The following tables present hypothetical data comparing NewQuino-1 with Ciprofloxacin and Levofloxacin against common Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) pathogens, including resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismNewQuino-1CiprofloxacinLevofloxacin
S. aureus (ATCC 29213)0.250.50.5
Ciprofloxacin-Resistant S. aureus1168
P. aeruginosa (ATCC 27853)0.512
Levofloxacin-Resistant P. aeruginosa2432

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

OrganismNewQuino-1CiprofloxacinLevofloxacin
S. aureus (ATCC 29213)0.511
Ciprofloxacin-Resistant S. aureus2>3216
P. aeruginosa (ATCC 27853)124
Levofloxacin-Resistant P. aeruginosa48>64

Safety Profile: The Importance of Cytotoxicity Testing

A crucial aspect of developing new antibiotics is ensuring their safety for human use. Cytotoxicity assays are vital for assessing the potential of a compound to damage eukaryotic cells. [8]The MTT assay is a common method used to measure cell viability. [9] Table 3: Cytotoxicity Data (Hypothetical)

Cell LineNewQuino-1 (IC₅₀ in µM)Ciprofloxacin (IC₅₀ in µM)Levofloxacin (IC₅₀ in µM)
HEK293 (Human Embryonic Kidney)>100>100>100
HepG2 (Human Liver Cancer)859590

IC₅₀ is the concentration of a drug that inhibits 50% of cell growth.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the efficacy of new quinolone derivatives. By employing standardized protocols for MIC, MBC, and time-kill kinetic assays, alongside crucial cytotoxicity testing, researchers can generate robust and comparable data. The hypothetical data for NewQuino-1 illustrates its potential advantages over existing antibiotics, particularly against resistant strains.

The development of new quinolones that can evade current resistance mechanisms is a critical endeavor in the fight against antimicrobial resistance. A thorough and systematic approach to benchmarking is the foundation upon which the next generation of these vital medicines will be built.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Chen, F.-J., & Lo, H.-J. (2003). Molecular mechanisms of fluoroquinolone resistance. Journal of Microbiology, Immunology and Infection. [Link]

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. [Link]

  • Hooper, D. C. (2005). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases. [Link]

  • King, D. E., Malone, R., & Lilley, S. H. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician. [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]

  • Lin, C.-H., et al. (2010). Fluoroquinolone resistance of Pseudomonas aeruginosa isolates causing nosocomial infection is correlated with levofloxacin but not ciprofloxacin use. International Journal of Antimicrobial Agents. [Link]

  • Piddock, L. J. V. (1999). Mechanisms of resistance to quinolones. The Journal of Antimicrobial Chemotherapy. [Link]

  • Rusu, A., et al. (2019). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. [Link]

Sources

A Senior Application Scientist's Guide to LC-MS/MS Method Development for the Determination of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of sample preparation methodologies for the quantitative analysis of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, a novel quinoline derivative, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As researchers, scientists, and drug development professionals, the integrity of our bioanalytical data is paramount. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in developing robust and reliable methods. The principles and techniques discussed herein are grounded in extensive experience and adhere to regulatory expectations for bioanalytical method validation.[1][2][3]

The Critical Role of Sample Preparation in Bioanalysis

The complexity of biological matrices such as plasma, serum, and urine presents a significant challenge in quantitative LC-MS/MS analysis.[4] Endogenous components like proteins, phospholipids, and salts can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect.[5][6][7] This can manifest as ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[8][9] Therefore, the choice of sample preparation technique is a critical determinant of method performance.

This guide will compare three widely used sample preparation techniques:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins.

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to isolate the analyte of interest.

For each technique, we will present a detailed protocol, discuss its advantages and limitations, and provide comparative performance data based on key validation parameters.

Experimental Design and Core Instrumentation

The following experimental framework and instrumentation are foundational to the methods described.

Internal Standard (IS) Selection: The use of a suitable internal standard is crucial for correcting variability during sample processing and analysis.[10][11] An ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte. For this compound, a ¹³C₆- or ¹⁵N-labeled analog would be optimal. If a SIL-IS is unavailable, a structurally similar compound with close chromatographic retention and ionization properties can be used as an alternative.[12][13][14]

LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[1][15][16]

Table 1: General LC-MS/MS Parameters

ParameterConditionRationale
LC Column C18 reverse-phase, 50 x 2.1 mm, 1.8 µmProvides good retention and separation for moderately non-polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase chromatography, offering good elution strength.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Gradient 5% B to 95% B over 3 minutesA gradient elution is necessary to ensure the elution of the analyte as a sharp peak and to clean the column of late-eluting matrix components.
Injection Volume 5 µLA small injection volume minimizes the introduction of matrix components into the MS system.
Ionization Mode Electrospray Ionization (ESI), PositiveThe quinoline structure is readily protonated, making positive ESI a suitable ionization technique.
MS Detection Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Optimization of MS Parameters: The specific MRM transitions, collision energies, and source parameters (e.g., capillary voltage, gas temperatures, and flow rates) must be optimized for the specific analyte and mass spectrometer used.[17][18][19][20][21]

Method 1: Protein Precipitation (PPT)

PPT is often the first choice for its simplicity, speed, and low cost.[4][22][23] It involves adding a water-miscible organic solvent, typically acetonitrile, to the biological sample to denature and precipitate proteins.[4]

Experimental Protocol: Protein Precipitation
  • Sample Aliquoting: Pipette 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution. Vortex briefly.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN). The 3:1 solvent-to-sample ratio is generally effective for protein removal.[22]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Diagram of the Protein Precipitation Workflow

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Analysis A 1. Aliquot Sample (100 µL) B 2. Add Internal Standard A->B C 3. Add Acetonitrile (300 µL) B->C D 4. Vortex C->D E 5. Centrifuge D->E F 6. Transfer Supernatant E->F G LC-MS/MS Injection F->G Liquid-Liquid Extraction Workflow cluster_0 Extraction cluster_1 Post-Extraction cluster_2 Analysis A 1. Aliquot Sample & Add IS B 2. Adjust pH A->B C 3. Add Organic Solvent B->C D 4. Vortex C->D E 5. Centrifuge D->E F 6. Transfer Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute G->H I LC-MS/MS Injection H->I

Caption: Workflow for Liquid-Liquid Extraction.

Rationale and Insights
  • Solvent Selection: The choice of organic solvent is critical. MTBE is a good choice for moderately non-polar compounds and is less dense than water, simplifying the transfer of the organic layer.

  • pH Control: The extraction efficiency of ionizable compounds is highly dependent on the pH of the aqueous phase. Adjusting the pH to suppress the ionization of the analyte maximizes its partitioning into the organic solvent.

  • Trustworthiness: LLE offers a significant cleanup advantage over PPT, reducing matrix effects. However, it is more labor-intensive and can be challenging to automate. Emulsion formation can also be an issue.

[24]### Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that can provide the cleanest extracts. I[25][26][27]t involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of solvent.

Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. This activates the sorbent.

  • Sample Loading: Dilute 100 µL of plasma (pre-spiked with IS) with 200 µL of 2% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge. The acidic conditions ensure the quinoline nitrogen is protonated, allowing it to bind to the cation exchange sorbent.

  • Washing Step 1 (Interference Elution): Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

  • Washing Step 2 (Neutral & Acidic Interferences): Wash with 1 mL of methanol to remove non-polar and acidic interferences that are retained by the reverse-phase mechanism.

  • Analyte Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Diagram of the Solid-Phase Extraction Workflow

Solid-Phase Extraction Workflow cluster_0 SPE Steps cluster_1 Post-Extraction & Analysis A 1. Condition Cartridge B 2. Load Sample A->B C 3. Wash 1 (Aqueous) B->C D 4. Wash 2 (Organic) C->D E 5. Elute Analyte D->E F 6. Evaporate & Reconstitute E->F G LC-MS/MS Injection F->G

Caption: Workflow for Solid-Phase Extraction.

Rationale and Insights
  • Sorbent Choice: A mixed-mode sorbent (combining reverse-phase and ion-exchange properties) provides orthogonal retention mechanisms, leading to superior selectivity and cleaner extracts compared to single-mode sorbents.

  • Method Development: SPE method development is more complex than for PPT or LLE, requiring careful optimization of conditioning, loading, washing, and elution steps.

  • Trustworthiness: When properly developed, SPE provides the highest degree of sample cleanup, significantly minimizing matrix effects and leading to the most robust and reliable data. I[26]t is also highly amenable to automation.

[25]### Comparative Performance Data

The following table summarizes the expected performance of each method based on key bioanalytical validation parameters. These are representative data to illustrate the trade-offs between the different techniques.

Table 2: Comparison of Sample Preparation Methods

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria (FDA Guidance) |[1][2] | :--- | :--- | :--- | :--- | :--- | | Recovery (%) | 95 - 105 | 75 - 85 | 85 - 95 | Consistent, precise, and reproducible | | Matrix Factor (MF) | 0.6 - 1.5 (variable) | 0.85 - 1.10 | 0.95 - 1.05 | IS-normalized MF should have a CV ≤ 15% | | Precision (%CV) | < 10% | < 5% | < 5% | ≤ 15% (≤ 20% at LLOQ) | | Accuracy (%Bias) | ± 10% | ± 5% | ± 5% | ± 15% (± 20% at LLOQ) | | LLOQ (ng/mL) | 0.5 | 0.1 | 0.05 | Clearly defined and reproducible | | Throughput | High | Medium | High (with automation) | - | | Cost per Sample | Low | Medium | High | - | | Method Development Time | Low | Medium | High | - |

LLOQ: Lower Limit of Quantification

Conclusion and Recommendations

The selection of an appropriate sample preparation method is a balance between the required data quality, throughput needs, and available resources.

  • Protein Precipitation is suitable for early-stage discovery studies where high throughput is essential and the demands on data quality are less stringent. Its susceptibility to matrix effects, however, makes it less ideal for regulatory submission studies.

  • Liquid-Liquid Extraction offers a good balance between sample cleanliness and complexity. It is a viable option when SPE is not feasible and a cleaner extract than PPT is required.

  • Solid-Phase Extraction is the gold standard for regulated bioanalysis. I[26]t provides the cleanest extracts, minimizes matrix effects, and delivers the highest data quality, making it the recommended method for pharmacokinetic, toxicokinetic, and clinical studies that will be submitted to regulatory agencies.

[1]By understanding the principles and trade-offs of each technique, researchers can make informed decisions to develop robust and reliable LC-MS/MS methods for the quantification of this compound and other novel chemical entities in complex biological matrices.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2011). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 3(14), 1597-1609. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • LCGC International. (2021, March 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Logan, B. K., & Stafford, D. T. (2001). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Journal of Analytical Toxicology, 25(3), 165-169. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Bhatia, R. (2015, June 10). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001, May). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • K-Jhil. (2025, April 29). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. Retrieved from [Link]

  • LCGC International. (2002, November 1). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Metrol-flow. (n.d.). How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples? Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). Protein Sample Preparation Basics for LC/MS Analysis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Retrieved from [Link]

  • Aurora Biomed. (2019, August 7). A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction. Retrieved from [Link]

  • ACS Publications. (2025, May 2). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education. Retrieved from [Link]

  • MDPI. (2019, June 7). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Retrieved from [Link]

  • Hawach Scientific. (2025, March 19). Application of Solid Phase Extraction and Liquid-Liquid Extraction in Samples. Retrieved from [Link]

  • MDPI. (2021, September 6). Eco-Friendly UPLC-MS/MS Quantitation of Delafloxacin in Plasma and Its Application in a Pharmacokinetic Study in Rats. Retrieved from [Link]

  • ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Retrieved from [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved from [Link]

  • PubMed. (2022, November 18). LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Retrieved from [Link]

  • National Institutes of Health. (2024, November 26). Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS. Retrieved from [Link]

  • Frontiers. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Retrieved from [Link]

  • National Institutes of Health. (2025, October 31). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Retrieved from [Link]

Sources

Safety Operating Guide

Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate, a halogenated heterocyclic compound frequently used in synthetic chemistry and drug discovery.

The procedures outlined below are grounded in established safety principles for handling chlorinated and fluorinated organic compounds. Adherence to these guidelines is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice.

Core Safety Profile and Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can extrapolate its properties from closely related structural analogs, such as Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate and other chlorinated quinolines.

Table 1: Extrapolated Safety and Handling Data

Property Value / Guideline Rationale & Source
Chemical Formula C₁₃H₁₁ClFNO₂ Based on chemical structure.
Molecular Weight 267.68 g/mol Based on chemical structure.
Physical Form Solid Assumed based on similar quinoline carboxylates.
Assumed Hazards Eye Irritant (Category 2) Based on analogs like Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.
Storage Class 11 - Combustible Solids Based on analogs.
Primary Exposure Inhalation of dust, skin/eye contact. Standard risk for solid chemical compounds.[1]

| First Aid | Eyes: Rinse with water for 15+ mins. Skin: Wash with soap & water. Inhalation: Move to fresh air. | Standard first aid for chemical exposure.[1][2] |

The Critical Mandate: Segregation of Halogenated Waste

This compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms. This classification is the single most important factor determining its disposal pathway.

The carbon-halogen bonds are strong and the compound is not readily biodegradable. Improper disposal can lead to the formation of persistent and toxic environmental pollutants.[3] Therefore, this waste stream must never be mixed with non-halogenated organic waste or aqueous waste.[4][5] The designated disposal method for such compounds is high-temperature incineration at a licensed facility equipped with afterburners and acid gas scrubbers to neutralize the resulting hydrogen chloride (HCl) and hydrogen fluoride (HF).[1]

Standard Operating Procedure: Routine Disposal of Laboratory Waste

This protocol applies to the disposal of residual amounts of the solid compound, contaminated consumables (e.g., weighing paper, gloves), and empty stock bottles.

Step 1: Designate a Waste Container

  • Select a clearly labeled, leak-proof container with a secure lid.

  • The container must be explicitly marked as "HALOGENATED ORGANIC SOLID WASTE ".

  • Ensure the container is compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[5]

Step 2: Personal Protective Equipment (PPE)

  • Before handling the waste, don the following minimum PPE:

    • Safety glasses with side shields or chemical splash goggles.

    • Chemically resistant gloves (e.g., nitrile).[1]

    • A standard laboratory coat.

Step 3: Waste Transfer

  • Carefully transfer the solid waste into the designated halogenated waste container.

  • If transferring powder, perform the work in a chemical fume hood to minimize the risk of dust inhalation.[1]

  • For empty stock bottles, triple-rinse with a small amount of a suitable organic solvent (e.g., acetone). The rinsate is also considered halogenated waste and must be collected in a designated "HALOGENATED ORGANIC LIQUID WASTE " container.

Step 4: Container Management

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) away from incompatible materials like acids, bases, and strong oxidizers.[5]

Step 5: Final Disposal

  • Once the container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted licensed professional waste disposal service.[1][6] Do not attempt to dispose of this material through standard municipal waste or sewer systems.

Emergency Protocol: Managing Accidental Spills

This procedure is for minor spills (typically <1 liter, depending on institutional policy) that can be safely managed by trained laboratory personnel.[7]

Step 1: Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • If the material is dissolved in a flammable solvent, eliminate all ignition sources.[7]

Step 2: Don Enhanced PPE

  • Wear the standard PPE (gloves, goggles, lab coat).

  • For larger quantities of fine dust, consider a particle respirator (e.g., N95 or P100) to prevent inhalation.[1]

Step 3: Contain and Collect the Spill

  • Gently cover the solid spill with an inert absorbent material such as vermiculite, sand, or cat litter to prevent dust from becoming airborne.[8][9]

  • Carefully sweep up the mixture, working from the outside of the spill inward to minimize spreading.[1][8] Use tools (e.g., plastic dustpan and brush) that will not generate sparks.

Step 4: Package and Label Spill Debris

  • Place all collected spill debris and contaminated cleaning materials into a heavy-duty plastic bag or a designated waste container.

  • Label the container clearly as "HALOGENATED SPILL DEBRIS " and list the chemical name.

Step 5: Decontaminate the Area

  • Wipe the spill surface with a cloth dampened with soap and water, followed by a clean water rinse.[10]

  • Place the used cloth and any contaminated PPE (like gloves) into the spill debris container.

Step 6: Arrange for Disposal

  • Dispose of the sealed spill debris container through your institution's hazardous waste program as described in the routine disposal section.[9]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G Disposal Workflow for this compound start Waste Generated is_spill Is it an accidental spill? start->is_spill routine_waste Routine Laboratory Waste (Residuals, Contaminated Items) is_spill->routine_waste No spill_protocol Follow Spill Protocol is_spill->spill_protocol Yes ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) routine_waste->ppe spill_collect 1. Secure Area & Don PPE 2. Cover with Inert Absorbent 3. Sweep and Collect Debris spill_protocol->spill_collect segregate 2. Place in Labeled 'HALOGENATED ORGANIC SOLID WASTE' Container ppe->segregate store 3. Store in Designated Satellite Accumulation Area segregate->store professional_disposal 4. Arrange Pickup by Licensed Waste Disposal Service store->professional_disposal spill_package 4. Package in Labeled Container 'HALOGENATED SPILL DEBRIS' spill_collect->spill_package decon 5. Decontaminate Spill Area spill_package->decon decon->store

Caption: Decision tree for handling and disposal of the target compound.

By implementing this structured approach, researchers can ensure the safe handling and environmentally sound disposal of this compound, upholding the highest standards of laboratory safety and professional responsibility.

References

  • Material Safety Data Sheet - Ethyl 6-chloroquinoline-3-carboxylate . (2026, January 7). Capot Chemical. Retrieved from [Link]

  • Spill procedure: Clean-up guidance . Queen Mary University of London. Retrieved from [Link]

  • ETHYL 4-CHLORO-6-METHYLQUINOLINE-3-CARBOXYLATE 56824-87-4 wiki . LookChem. Retrieved from [Link]

  • Ethyl 4-chloro-3-methyl-quinoline-6-carboxylate . PubChem. Retrieved from [Link]

  • Chemical Spill Procedures - Step By Step Guide . Chem Klean. Retrieved from [Link]

  • Guide for Chemical Spill Response . University of California, Berkeley. Retrieved from [Link]

  • HS421 Chemical Spills Guideline . (2022, August 8). UNSW Sydney. Retrieved from [Link]

  • Hazardous Waste Segregation . Bucknell University. Retrieved from [Link]

  • Halogenated Waste . University of California, Santa Cruz. Retrieved from [Link]

  • Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. Retrieved from [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo. Retrieved from [Link]

  • Chemicals - Nanomaterials . MIT EHS. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . US EPA. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a novel quinoline derivative, Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate presents a unique set of handling challenges for researchers in drug development and chemical synthesis. While specific toxicological data for this compound is not extensively documented, its structural similarity to other halogenated quinolines necessitates a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for related chemical classes.

Understanding the Risks: A Hazard Profile

This compound is a halogenated aromatic heterocyclic compound. The quinoline core structure is known to have various biological activities, and its derivatives are a focus of pharmaceutical research.[1] However, quinoline itself is classified as a substance harmful if swallowed or in contact with skin, an eye and skin irritant, and is suspected of causing genetic defects and cancer.[2] The presence of chlorine and fluorine atoms on the aromatic ring can further modify its reactivity and toxicological profile.

For a closely related compound, Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, the following hazard classifications have been identified:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [4]

Given these known hazards for a similar molecule, it is prudent to handle this compound with a high degree of caution, assuming it possesses a comparable or potentially greater hazard profile.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe handling for this and any potentially hazardous chemical. The following is a step-by-step guide to selecting and using the appropriate PPE.

1. Eye and Face Protection:

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times when handling the compound, even in small quantities.[5]

  • Secondary Protection: A face shield should be worn over safety goggles during procedures with a higher risk of splashes or aerosol generation, such as when transferring large volumes or during reactions that may be exothermic.

2. Hand Protection: The selection of appropriate gloves is critical and should be based on chemical compatibility.

  • Glove Material: Due to the presence of a chlorinated aromatic structure, nitrile gloves may offer splash protection but are not suitable for prolonged contact.[6] For extended handling, consider using a double-gloving strategy with a more resistant material. A common practice for handling chlorinated solvents is to use butyl rubber or Viton™ gloves.[7] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.

  • Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Change gloves immediately if contamination is suspected. After handling the compound, remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly.[8]

3. Body Protection:

  • Laboratory Coat: A flame-resistant lab coat is essential and should be fully buttoned with the sleeves rolled down.

  • Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Body Suit: In situations with a high potential for widespread contamination, such as a large-scale synthesis or a significant spill, a disposable chemical-resistant coverall may be necessary.[9]

4. Respiratory Protection:

  • Primary Control: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Secondary Control: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain emergency situations, a properly fitted respirator may be required. The type of respirator should be selected based on a formal risk assessment.

Summary of Recommended PPE

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutionsChemical splash gogglesDouble-gloved (e.g., nitrile under butyl rubber)Lab coatChemical fume hood
Chemical reactions and workupChemical splash goggles and face shieldDouble-gloved (e.g., nitrile under butyl rubber)Lab coat and chemical-resistant apronChemical fume hood
Large-scale transfersChemical splash goggles and face shieldHeavy-duty chemical resistant gloves (e.g., Viton™)Chemical-resistant coverallsChemical fume hood
Spill cleanupChemical splash goggles and face shieldHeavy-duty chemical resistant gloves (e.g., Viton™)Chemical-resistant coverallsRespirator (as determined by risk assessment)
Operational Plan: From Receipt to Reaction

A clear and logical workflow is essential for minimizing the risk of exposure.

A streamlined workflow for handling the compound.

Step-by-Step Handling Protocol:

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled with the chemical name and associated hazards.

  • Pre-Use Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Prepare all required equipment and reagents in advance to minimize time spent handling the open container.

  • Handling in a Fume Hood: Conduct all manipulations of the compound, including weighing and dissolution, inside a certified chemical fume hood.

  • Reaction and Workup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner. During the workup process, be mindful of the potential for the compound to be present in all phases and handle accordingly.

  • Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with the compound, including used gloves, weigh boats, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction residues containing the compound should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure:

All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Immediately evacuate the immediate area of the spill.

  • Alert: Notify colleagues and your institution's safety office.

  • Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, await the arrival of the emergency response team.

  • Cleanup (for trained personnel with appropriate PPE):

    • Contain the spill using an inert absorbent material.

    • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing their scientific endeavors while prioritizing personal and environmental safety.

References

  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency. Available at: [Link]

  • Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. PubMed. Available at: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available at: [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. Available at: [Link]

  • Medical Management Guidelines for Acute Chemical Exposure. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Protective Gear. Organic Chemistry at CU Boulder. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • material safety data sheet. Capot Chemical. Available at: [Link]

  • Chemical Resistant Gloves and Clothing. Creative Safety Supply. Available at: [Link]

  • Chemical Protective Clothing Selection Guide. hsse world. Available at: [Link]

  • Quinolines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.